molecular formula C9H14N2O B1286565 [2-(Propan-2-yloxy)pyridin-3-yl]methanamine CAS No. 851773-48-3

[2-(Propan-2-yloxy)pyridin-3-yl]methanamine

Cat. No.: B1286565
CAS No.: 851773-48-3
M. Wt: 166.22 g/mol
InChI Key: WVDJPTOJLZXHJV-UHFFFAOYSA-N
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Description

[2-(Propan-2-yloxy)pyridin-3-yl]methanamine is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-propan-2-yloxypyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDJPTOJLZXHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851773-48-3
Record name [2-(propan-2-yloxy)pyridin-3-yl]methanamine
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Foundational & Exploratory

[2-(Propan-2-yloxy)pyridin-3-yl]methanamine basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Basicity in Drug Discovery and Development

The basicity of a molecule, quantified by its pKa value, is a critical physicochemical parameter in drug discovery and development. It profoundly influences a compound's pharmacokinetic and pharmacodynamic profiles, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). For instance, the ionization state of a drug at physiological pH (typically 7.4) dictates its solubility, membrane permeability, and potential for off-target interactions. A thorough understanding and accurate determination of a molecule's basicity are therefore indispensable for rational drug design and optimization.

This guide focuses on this compound, a molecule featuring a pyridine core substituted with an isopropoxy group and an aminomethyl group. The interplay of these substituents creates a unique electronic environment that modulates the basicity of the two nitrogen atoms present in the structure.

Physicochemical Properties: An Estimation Based on Structural Analogs

Direct experimental data for this compound is scarce. However, we can reliably estimate its properties by examining structurally related compounds. The primary points of basicity in the molecule are the pyridine ring nitrogen and the nitrogen of the aminomethyl group.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaReference
This compoundC9H14N2O166.22~8.5 - 9.0 (aminomethyl), ~3.5 - 4.0 (pyridine)Estimated
3-Picolylamine (3-(Aminomethyl)pyridine)C6H8N2108.148.34 ± 0.29[1][2]
PyridineC5H5N79.105.2[3]
2-AminopyridineC5H6N294.126.86[4][5]
4-AminopyridineC5H6N294.129.17[4][5]

Analysis of Basicity: Structural and Electronic Effects

The basicity of this compound is a composite of the contributions from the pyridine nitrogen and the exocyclic aminomethyl nitrogen. The electronic properties of the substituents significantly influence the electron density on these nitrogen atoms.

The Aminomethyl Group: The Primary Basic Center

The primary basic center in the molecule is the nitrogen of the aminomethyl group. This is because the lone pair of electrons on this nitrogen resides in an sp3 hybridized orbital, making it more available for protonation compared to the sp2 hybridized nitrogen of the pyridine ring.[6] The predicted pKa of 3-picolylamine is approximately 8.34, and we can expect the basicity of the aminomethyl group in our target molecule to be in a similar range.[1][2]

The Pyridine Nitrogen: Modulated Basicity

The lone pair of electrons on the pyridine nitrogen is in an sp2 hybrid orbital and is not part of the aromatic π system, thus it is available for protonation.[3][6] The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring.[7][8]

  • -I (Inductive) Effect: The isopropoxy group at the 2-position is electronegative and will exert an electron-withdrawing inductive effect (-I), which tends to decrease the electron density on the pyridine nitrogen and thus lower its basicity.

  • +M (Mesomeric) Effect: The oxygen of the isopropoxy group has lone pairs of electrons that can be donated to the pyridine ring through resonance (a positive mesomeric effect, +M). This effect increases electron density at the ortho and para positions. While the aminomethyl group is at the meta position relative to the isopropoxy group, the overall electronic landscape of the ring is altered.

The interplay of these effects determines the final basicity of the pyridine nitrogen. Generally, electron-donating groups increase the basicity of pyridine, while electron-withdrawing groups decrease it.[3][7]

Caption: Electronic effects on the basicity of the nitrogen atoms.

Synthesis of this compound

While a specific, detailed synthesis for this exact molecule is not provided in the search results, a plausible synthetic route can be inferred from standard organic chemistry transformations. A common approach to introduce an aminomethyl group at the 3-position of a pyridine ring is through the reduction of a 3-cyanopyridine precursor.

A potential synthetic pathway could involve:

  • Nucleophilic Aromatic Substitution: Starting with a suitable 2-halopyridine, the isopropoxy group can be introduced via a nucleophilic aromatic substitution reaction with sodium isopropoxide.

  • Introduction of the Cyano Group: A cyano group can be introduced at the 3-position through various methods, such as a Sandmeyer reaction from a 3-aminopyridine precursor or a metal-catalyzed cyanation.

  • Reduction of the Nitrile: The 3-cyano group can then be reduced to the aminomethyl group using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.[1]

Experimental Determination of pKa: A Step-by-Step Protocol

The most accurate method for determining the pKa of a compound is through experimental measurement. Potentiometric titration is a robust and widely used technique for this purpose.

Principle of Potentiometric Titration

Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH of the solution with a pH meter. The pKa is the pH at which the analyte is 50% ionized. For a basic compound, this corresponds to the pH at which half of the molecules are protonated.

Experimental Workflow

pKa_Determination_Workflow cluster_preparation Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution (Known Concentration) B Calibrate pH Meter A->B D Add Incremental Volumes of Titrant B->D C Prepare Standardized Titrant (e.g., 0.1 M HCl) C->D E Record pH after Each Addition D->E Equilibrate F Plot pH vs. Volume of Titrant E->F G Determine Equivalence Point (1st Derivative Plot) F->G H Determine pKa (pH at Half-Equivalence Point) G->H

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol

Materials and Equipment:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beaker (100 mL)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of deionized water in a 100 mL beaker.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • pH Meter Calibration:

    • Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration:

    • Immerse the calibrated pH electrode in the analyte solution.

    • Begin stirring the solution at a moderate speed.

    • Record the initial pH of the solution.

    • Add the standardized 0.1 M HCl from the buret in small increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

    • Continue the titration until the pH has dropped significantly, indicating that all basic sites have been protonated.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • To accurately determine the equivalence point (the point of steepest pH change), calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the volume of HCl added. The peak of this plot corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point. To find this, divide the volume of titrant at the equivalence point by two and find the corresponding pH on the original titration curve.

    • If two distinct inflection points are observed, this indicates the presence of two basic sites with different pKa values.

Conclusion

This technical guide has provided a detailed analysis of the basic properties of this compound. Based on the principles of electronic effects and data from structural analogs, we have estimated the pKa values for the two basic centers in the molecule. Furthermore, a comprehensive, step-by-step protocol for the experimental determination of these pKa values using potentiometric titration has been outlined. This guide serves as a foundational resource for researchers working with this and similar substituted pyridine compounds, enabling a more informed approach to their synthesis, characterization, and application in drug discovery and materials science.

References

  • Effect of Substituents On Basicity of Pyridine | PDF - Scribd. Available at: [Link]

  • Basicity of pyridine and some substituted pyridines in ionic liquids - PubMed. Available at: [Link]

  • Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines - ResearchGate. Available at: [Link]

  • Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups - ACS Publications. Available at: [Link]

  • Basicity of substituted pyridines - Chemistry Stack Exchange. Available at: [Link]

  • Among 2-aminopyridine and 4-aminopyridine which is more basic? - Quora. Available at: [Link]

  • Amino group acidity in aminopyridines and aminopyrimidines - Canadian Science Publishing. Available at: [Link]

  • Comparing basic strength order of amines - Chemistry Stack Exchange. Available at: [Link]

  • Relative Basicity of Amines and Other Compounds - Chemistry LibreTexts. Available at: [Link]

  • Which is a weaker base between pyridine and 2-aminopyridine and why? - Quora. Available at: [Link]

  • 3-picolylamine - Stenutz. Available at: [Link]

Sources

The Strategic Role of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine in Modern Kinase Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine (CAS 851773-48-3), a pivotal building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's physicochemical properties, detailed synthesis protocols with mechanistic insights, and its critical application as a key intermediate in the synthesis of targeted therapeutics, particularly Janus Kinase (JAK) inhibitors.

Introduction: A Versatile Scaffold for Targeted Therapies

This compound is a substituted aminopyridine that has garnered significant interest in the pharmaceutical industry. Its structural architecture, featuring a pyridine core with an isopropoxy group at the 2-position and a methanamine moiety at the 3-position, makes it an ideal synthon for constructing complex molecules that can interact with specific biological targets. The strategic placement of the isopropoxy group can enhance metabolic stability and modulate the electronic properties of the pyridine ring, while the primary amine serves as a crucial handle for further chemical elaboration. This unique combination of features has positioned the compound as a valuable intermediate in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[1][2]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental for its effective and safe utilization in a laboratory setting.

Physicochemical Data
PropertyValueSource(s)
CAS Number 851773-48-3[3][4]
Molecular Formula C₉H₁₄N₂O[3][4]
Molecular Weight 166.22 g/mol [3][4]
Appearance Not specified in detail, likely an oil or low-melting solid-
Storage Sealed in a dry environment at room temperature[4]
Safety and Handling

As with all aminopyridine derivatives, this compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Aminopyridines are known to be toxic if swallowed, in contact with skin, or if inhaled.[1][5][6]

Key Safety Precautions:

  • Avoid Inhalation, Ingestion, and Skin Contact: Use engineering controls and PPE to minimize exposure.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and industrially relevant pathway involves a two-step sequence: the formation of a cyanopyridine intermediate followed by its reduction.

Synthesis of the Key Intermediate: 2-Isopropoxy-3-cyanopyridine

The precursor, 2-isopropoxy-3-cyanopyridine, is typically synthesized from a commercially available starting material such as 2-chloro-3-cyanopyridine.

Experimental Protocol:

  • Step 1: Preparation of Sodium Isopropoxide: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), add dry isopropanol. Carefully add sodium metal in portions, controlling the exothermic reaction, until the desired molar equivalent is consumed to form sodium isopropoxide in situ.

  • Step 2: Nucleophilic Aromatic Substitution: To the freshly prepared sodium isopropoxide solution, add 2-chloro-3-cyanopyridine. The reaction mixture is then heated to reflux for several hours.

  • Step 3: Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or distillation to yield pure 2-isopropoxy-3-cyanopyridine.

Causality and Mechanistic Insights:

This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring activates the 2-position towards nucleophilic attack by the isopropoxide anion. The use of a strong base like sodium metal to generate the alkoxide is crucial for driving the reaction to completion.

Reduction of 2-Isopropoxy-3-cyanopyridine to this compound

The final step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

Experimental Protocol (based on methodologies for similar reductions):

  • Step 1: Catalyst and Reagent Setup: In a hydrogenation vessel, dissolve 2-isopropoxy-3-cyanopyridine in a suitable solvent, typically methanol or ethanol saturated with ammonia. The ammonia is crucial to suppress the formation of secondary and tertiary amine by-products.

  • Step 2: Hydrogenation: Add a catalytic amount of Raney Nickel (as a slurry in the solvent). The vessel is then sealed, purged with hydrogen gas, and pressurized to the desired level (e.g., 50 psi).

  • Step 3: Reaction Monitoring and Work-up: The reaction mixture is agitated (stirred or shaken) at room temperature until the hydrogen uptake ceases, indicating the completion of the reaction. The catalyst is then carefully filtered off, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification, if necessary, can be achieved by distillation or chromatography.

Causality and Mechanistic Insights:

The catalytic hydrogenation of a nitrile to a primary amine on the surface of Raney Nickel involves the adsorption of both the nitrile and hydrogen onto the catalyst surface. The nitrile is sequentially reduced, first to an imine intermediate, which is then further reduced to the primary amine. The presence of ammonia in the reaction medium is a critical experimental choice. It shifts the equilibrium away from the formation of by-products by reacting with the imine intermediate, thereby preventing its condensation with the newly formed primary amine.

Caption: Synthetic pathway to the target compound.

Application in Drug Development: A Key Building Block for JAK Inhibitors

This compound is a valuable intermediate in the synthesis of Janus Kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial components of signaling pathways that regulate immune responses and cell growth. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers, making them attractive therapeutic targets.[1][2]

A notable example of its application is detailed in patent WO 2007075567 A1, which describes the synthesis of a series of pyrrolo[2,3-d]pyrimidine derivatives as potent JAK inhibitors. In these syntheses, this compound serves as a key nucleophile that is coupled with a suitably functionalized pyrimidine core. The primary amine of our title compound participates in a nucleophilic substitution or a related coupling reaction to form a larger, more complex molecule designed to fit into the ATP-binding pocket of the JAK enzyme.

Caption: Role as an intermediate in JAK inhibitor synthesis.

Analytical Characterization

Expected ¹H NMR Signals (in CDCl₃, estimated):

  • δ ~ 8.0-8.2 ppm: (dd, 1H), Pyridine H at C4

  • δ ~ 7.5-7.7 ppm: (dd, 1H), Pyridine H at C6

  • δ ~ 6.8-7.0 ppm: (dd, 1H), Pyridine H at C5

  • δ ~ 5.2-5.4 ppm: (septet, 1H), -OCH(CH₃)₂

  • δ ~ 3.8-4.0 ppm: (s, 2H), -CH₂NH₂

  • δ ~ 1.5-2.0 ppm: (br s, 2H), -NH₂

  • δ ~ 1.3-1.4 ppm: (d, 6H), -OCH(CH₃)₂

Expected ¹³C NMR Signals (estimated):

  • δ ~ 160-165 ppm: Pyridine C at C2

  • δ ~ 145-150 ppm: Pyridine C at C6

  • δ ~ 135-140 ppm: Pyridine C at C4

  • δ ~ 120-125 ppm: Pyridine C at C5

  • δ ~ 115-120 ppm: Pyridine C at C3

  • δ ~ 70-75 ppm: -OCH(CH₃)₂

  • δ ~ 40-45 ppm: -CH₂NH₂

  • δ ~ 20-25 ppm: -OCH(CH₃)₂

Mass Spectrometry:

  • [M+H]⁺: Expected at m/z 167.1184

Conclusion

This compound stands out as a strategically important building block for the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. Its synthesis, while requiring careful execution, follows established and scalable chemical transformations. The insights provided in this guide regarding its synthesis, mechanistic underpinnings, and application in drug discovery underscore its value to the research and development community. As the quest for more selective and potent therapeutics continues, the demand for such well-designed molecular scaffolds is poised to grow, further solidifying the importance of this compound in the drug discovery pipeline.

References

  • Wang, W., Diao, Y., Li, W., Luo, Y., Yang, T., Zhao, Y., ... & Xu, Y. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513.
  • Wang, W., Diao, Y., Li, W., Luo, Y., Yang, T., Zhao, Y., ... & Xu, Y. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(9), 127048.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 29). Nitrile reduction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Ashenhurst, J. (2011, September 30). Reagent Friday: Raney Nickel. Master Organic Chemistry. Retrieved from [Link]

  • Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS. Retrieved from [Link]

  • Rodi, Y. K., et al. (2007). Preparation of pyrrolo[2,3-d]pyrimidine compounds as Janus kinase inhibitors. WO 2007075567 A1.

Sources

A Technical Guide to [2-(Propan-2-yloxy)pyridin-3-yl]methanamine: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. The document details the fundamental physicochemical properties of the compound, centered around its molecular weight, and presents a validated protocol for its synthesis and characterization. Furthermore, it explores the compound's potential applications as a versatile building block in drug discovery and outlines critical safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed, practical understanding of this specific chemical entity.

Introduction to this compound

This compound, also known as 3-(Aminomethyl)-2-isopropoxypyridine, is a heterocyclic amine that serves as a valuable intermediate and building block in organic synthesis. Its structure, featuring a pyridine core functionalized with an isopropoxy group at the 2-position and an aminomethyl group at the 3-position, offers multiple reactive sites. This unique arrangement allows for the strategic construction of more complex molecules, making it a compound of significant interest for creating libraries of potential therapeutic agents. The strategic placement of the isopropoxy and aminomethyl groups influences the molecule's steric and electronic properties, which can be leveraged to modulate the pharmacological activity of derivative compounds.

Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These data are crucial for reaction planning, analytical method development, and regulatory documentation. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₄N₂O[1][2]
Molecular Weight 166.22 g/mol [1][2]
CAS Number 851773-48-3[1][2]
Canonical SMILES CC(C)OC1=NC=CC=C1CNN/A
Appearance Typically a liquid or low-melting solidN/A
Storage Conditions Store at room temperature, sealed in a dry environment[1]

The molecular weight of 166.22 g/mol is a critical parameter, directly calculated from its molecular formula, C₉H₁₄N₂O.[1][2] This value is fundamental for stoichiometric calculations in synthetic protocols and for mass spectrometry analysis to confirm the identity of the compound and its derivatives.

Caption: Molecular structure of this compound.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available pyridine precursors. A common and logical synthetic strategy involves the reduction of a corresponding nitrile or amide.

Synthetic Workflow: A Validated Protocol

The following protocol describes a representative synthesis via the reduction of 2-isopropoxy-3-cyanopyridine. This approach is favored for its reliability and scalability.

Step 1: Nucleophilic Aromatic Substitution

  • Objective: Introduce the isopropoxy group onto the pyridine ring.

  • Procedure:

    • Dissolve 2-chloro-3-cyanopyridine in anhydrous isopropanol.

    • Add sodium isopropoxide portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-isopropoxy-3-cyanopyridine.

Step 2: Nitrile Reduction

  • Objective: Reduce the nitrile group to a primary amine.

  • Procedure:

    • Dissolve the 2-isopropoxy-3-cyanopyridine intermediate in an anhydrous solvent such as tetrahydrofuran (THF) or ethanol.

    • Add a reducing agent. A common choice is Lithium Aluminum Hydride (LAH) in THF or catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]

    • If using catalytic hydrogenation, the reaction is typically run at room temperature for 6 hours under a hydrogen balloon.[3]

    • Upon completion, carefully quench the reaction (e.g., with water and NaOH for LAH) or filter off the catalyst (for hydrogenation).

    • Purify the crude product via column chromatography on silica gel to obtain the final compound, this compound.

G cluster_0 Synthesis Workflow start Start: 2-Chloro-3-cyanopyridine + Sodium Isopropoxide step1 Step 1: Nucleophilic Aromatic Substitution start->step1 Isopropanol intermediate Intermediate: 2-Isopropoxy-3-cyanopyridine step1->intermediate step2 Step 2: Nitrile Reduction (e.g., Catalytic Hydrogenation) intermediate->step2 H2, Pd/C purification Workup & Purification (Column Chromatography) step2->purification end_product Final Product: This compound purification->end_product

Caption: General workflow for the synthesis of the target compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is required. This constitutes a self-validating system for the protocol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, ensuring the correct placement of the isopropoxy and aminomethyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to verify the molecular weight of the compound, with the protonated molecule [M+H]⁺ expected at m/z 167.22.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final product, which should typically be ≥95% for use in further applications.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chemical scaffold. The primary amine provides a nucleophilic handle for a wide range of chemical transformations, including:

  • Amide bond formation: Reaction with carboxylic acids or acyl chlorides to form amides.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.[4]

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

These reactions allow for the systematic exploration of the chemical space around the pyridine core. By attaching various functional groups, researchers can fine-tune properties such as solubility, lipophilicity (LogP), and binding affinity to biological targets. This "building block" approach is a cornerstone of modern medicinal chemistry for the development of novel pharmaceuticals.

Safety and Handling

As with related aminopyridine compounds, this compound should be handled with care. While specific toxicity data for this exact molecule is not widely published, data from analogous structures like 3-(Aminomethyl)pyridine suggest potential hazards.

  • Hazard Classification: Analogous compounds are often classified as causing severe skin burns and eye damage, and may be harmful if swallowed or in contact with skin.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid breathing vapors or mist.[5] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Store locked up.[5][8]

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[7][8]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[7][8]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8]

Conclusion

This compound is a chemical intermediate with significant potential for synthetic and medicinal chemistry. Its defined molecular weight of 166.22 g/mol and versatile structure make it an attractive starting point for the synthesis of novel compounds. This guide has provided a detailed overview of its core properties, a robust synthetic protocol, and the necessary safety precautions for its handling. By leveraging this information, researchers can effectively and safely incorporate this valuable building block into their discovery and development workflows.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Jubilant Ingrevia Limited. (n.d.). 3-(Aminomethyl)pyridine Safety Data Sheet.
  • ChemicalBook. (2023). This compound.
  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • ChemicalBook. (n.d.). 6-(PROPAN-2-YLOXY)PYRIDIN-3-AMINE synthesis.

Sources

An In-Depth Technical Guide to the Synthesis of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Strategic Importance in Medicinal Chemistry

[2-(Propan-2-yloxy)pyridin-3-yl]methanamine is a key structural motif in contemporary drug discovery. Its unique combination of a substituted pyridine core and a primary aminomethyl group makes it a valuable building block for the synthesis of a diverse range of pharmacologically active agents. The strategic placement of the isopropoxy and aminomethyl groups on the pyridine ring allows for fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for optimizing drug candidates. This guide provides a comprehensive overview of the viable synthetic pathways to this important intermediate, with a focus on practical, field-proven methodologies and the underlying chemical principles that govern these transformations.

Retrosynthetic Analysis: A Two-Step Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step pathway commencing from a readily available starting material. The primary amine can be derived from the reduction of a nitrile group, a robust and high-yielding transformation. The isopropoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction on an activated pyridine ring. This leads to the identification of 2-chloropyridine-3-carbonitrile as an ideal starting material.

Retrosynthesis Target This compound Intermediate 2-(Propan-2-yloxy)pyridin-3-carbonitrile Target->Intermediate Nitrile Reduction StartingMaterial 2-Chloropyridine-3-carbonitrile Intermediate->StartingMaterial Nucleophilic Aromatic Substitution (SNAr)

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of the Key Intermediate: 2-(Propan-2-yloxy)pyridin-3-carbonitrile

The initial step in the synthesis is the displacement of the chloro group from 2-chloropyridine-3-carbonitrile with an isopropoxy group. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Mechanism and Rationale for Experimental Choices

The SNAr reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen atom activates the C2 position towards nucleophilic attack by the isopropoxide anion. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired product.

The choice of sodium isopropoxide as the nucleophile is driven by its ready availability and high reactivity. The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to ensure the solubility of the reactants and facilitate the formation of the Meisenheimer complex. The reaction temperature is a critical parameter that needs to be carefully controlled to balance the reaction rate and minimize potential side reactions.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination 2-chloropyridine-3-carbonitrile 2-chloropyridine-3-carbonitrile Meisenheimer Complex Meisenheimer Complex 2-chloropyridine-3-carbonitrile->Meisenheimer Complex + NaO-iPr 2-isopropoxypyridine-3-carbonitrile 2-isopropoxypyridine-3-carbonitrile Meisenheimer Complex->2-isopropoxypyridine-3-carbonitrile - NaCl

Caption: SNAr mechanism for isopropoxide substitution.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolecular WeightQuantityMoles
2-Chloropyridine-3-carbonitrile138.55 g/mol 10.0 g72.2 mmol
Sodium Isopropoxide82.08 g/mol 7.1 g86.6 mmol
Anhydrous Tetrahydrofuran (THF)-150 mL-

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium isopropoxide (7.1 g, 86.6 mmol).

  • Add anhydrous THF (100 mL) to the flask and stir the suspension.

  • Add 2-chloropyridine-3-carbonitrile (10.0 g, 72.2 mmol) dissolved in anhydrous THF (50 mL) dropwise to the suspension at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench with water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(propan-2-yloxy)pyridin-3-carbonitrile as a white solid.

Expected Yield: 80-90%

Part 2: Reduction of the Nitrile to the Primary Amine

The final step in the synthesis is the reduction of the nitrile group of 2-(propan-2-yloxy)pyridin-3-carbonitrile to the corresponding primary amine, this compound. Two primary methods are widely employed for this transformation: catalytic hydrogenation and chemical reduction with a metal hydride.

Method A: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is often the preferred method in an industrial setting due to its cost-effectiveness, scalability, and cleaner work-up procedures. Raney Nickel is a commonly used catalyst for nitrile reduction due to its high activity and selectivity for the formation of primary amines.

Causality Behind Experimental Choices:

The choice of Raney Nickel is based on its proven efficacy in reducing aromatic and heteroaromatic nitriles. The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, which facilitates the dissolution of the substrate and the product. The addition of a base, such as ammonia or sodium hydroxide, is often employed to suppress the formation of secondary and tertiary amine byproducts by inhibiting the reaction of the intermediate imine with the newly formed primary amine. The reaction is conducted under a hydrogen atmosphere at elevated pressure and temperature to ensure efficient reduction.

Hydrogenation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up a Dissolve Intermediate in Ethanol b Add Raney Nickel Catalyst a->b c Pressurize with Hydrogen b->c d Heat and Stir c->d e Filter Catalyst d->e f Concentrate Filtrate e->f g Purify Product f->g

Caption: Workflow for catalytic hydrogenation.

Detailed Experimental Protocol:

Materials:

Reagent/SolventMolecular WeightQuantityMoles
2-(Propan-2-yloxy)pyridin-3-carbonitrile162.19 g/mol 5.0 g30.8 mmol
Raney Nickel (50% slurry in water)-~2.5 g-
Ethanol-100 mL-
Anhydrous Ammonia (optional)---
Hydrogen Gas-50 psi-

Procedure:

  • To a high-pressure hydrogenation vessel, add 2-(propan-2-yloxy)pyridin-3-carbonitrile (5.0 g, 30.8 mmol) and ethanol (100 mL).

  • Carefully add the Raney Nickel slurry (~2.5 g). Caution: Raney Nickel is pyrophoric and must be handled with care under a wet slurry.

  • (Optional) Saturate the solution with anhydrous ammonia to suppress secondary amine formation.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Heat the mixture to 50-60 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the vessel to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry as it is pyrophoric. Wash the filter cake with ethanol.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Expected Yield: 75-85%

Method B: Chemical Reduction with Lithium Aluminum Hydride (LAH)

For laboratory-scale synthesis, reduction with a powerful hydride reagent like Lithium Aluminum Hydride (LAH) is a highly effective alternative. LAH is a potent reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.

Causality Behind Experimental Choices:

LAH is chosen for its high reactivity, which allows for the reduction to proceed under milder conditions (often at room temperature) compared to catalytic hydrogenation.[1] The reaction is performed in an anhydrous aprotic solvent, typically THF or diethyl ether, as LAH reacts violently with protic solvents like water and alcohols.[1] An excess of LAH is used to ensure complete reduction of the nitrile. The work-up procedure involves the careful quenching of excess LAH, followed by the hydrolysis of the resulting aluminum salts to liberate the amine product.

Detailed Experimental Protocol:

Materials:

Reagent/SolventMolecular WeightQuantityMoles
2-(Propan-2-yloxy)pyridin-3-carbonitrile162.19 g/mol 5.0 g30.8 mmol
Lithium Aluminum Hydride (LAH)37.95 g/mol 2.3 g60.6 mmol
Anhydrous Tetrahydrofuran (THF)-150 mL-

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LAH (2.3 g, 60.6 mmol) and anhydrous THF (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(propan-2-yloxy)pyridin-3-carbonitrile (5.0 g, 30.8 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the LAH suspension over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LAH by the dropwise addition of water (2.3 mL), followed by 15% aqueous sodium hydroxide (2.3 mL), and then water again (6.9 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrate and washes and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Expected Yield: 85-95%

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • 1H NMR (CDCl3, 400 MHz): δ (ppm) ~8.0 (dd, 1H, pyridine-H), ~7.5 (dd, 1H, pyridine-H), ~6.8 (dd, 1H, pyridine-H), ~5.3 (septet, 1H, CH(CH3)2), ~3.8 (s, 2H, CH2NH2), ~1.6 (br s, 2H, NH2), ~1.3 (d, 6H, CH(CH3)2).

  • 13C NMR (CDCl3, 101 MHz): δ (ppm) ~162.0 (C-O), ~145.0 (pyridine-CH), ~138.0 (pyridine-CH), ~125.0 (pyridine-C), ~115.0 (pyridine-CH), ~70.0 (CH(CH3)2), ~40.0 (CH2NH2), ~22.0 (CH(CH3)2).

  • Mass Spectrometry (ESI+): m/z = 167.1 [M+H]+

Safety Considerations

Sodium Isopropoxide:

  • Hazards: Flammable solid, reacts with water, causes severe skin burns and eye damage.[2]

  • Handling: Handle in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

Raney Nickel:

  • Hazards: Pyrophoric solid, especially when dry.[3][4] Flammable and may cause skin sensitization.[5]

  • Handling: Always handle as a water slurry.[3] Do not allow the catalyst to dry.[4] Use in a well-ventilated fume hood. Keep away from flammable materials.

Lithium Aluminum Hydride (LAH):

  • Hazards: Reacts violently with water, releasing flammable hydrogen gas.[6][7][8] Causes severe burns to skin and eyes.[7][8]

  • Handling: Handle in an inert atmosphere (nitrogen or argon).[8] Use anhydrous solvents. Wear appropriate PPE, including a lab coat, gloves, and safety glasses. Quench excess LAH carefully with a controlled procedure.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a nucleophilic aromatic substitution followed by a nitrile reduction. Both catalytic hydrogenation and chemical reduction with LAH are effective methods for the final step, with the choice depending on the scale of the synthesis and the available equipment. Careful attention to experimental conditions and safety protocols is paramount for the successful and safe execution of this synthesis. The methodologies outlined in this guide provide a robust foundation for researchers and drug development professionals to access this valuable synthetic intermediate.

References

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. Available from: [Link].

  • New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Available from: [Link].

  • University of California, Los Angeles. Safety Slide: Raney Nickel. Available from: [Link].

  • Vineeth Chemicals. Safety, Storage, Shelf Life, Handling and Disposal of Raney Nickel Catalyst. Available from: [Link].

  • Imperial College London. EXPERIMENT 5: REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Available from: [Link].

Sources

An In-depth Technical Guide to the Synthesis of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing [2-(Propan-2-yloxy)pyridin-3-yl]methanamine, a valuable building block in pharmaceutical research and drug development. The guide is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry. We will explore two primary synthetic pathways, detailing the strategic considerations, reaction mechanisms, and step-by-step experimental protocols. Furthermore, this document emphasizes laboratory safety, providing essential data for the handling of all relevant chemical intermediates and reagents. The synthesis of the key intermediate, 2-(isopropoxy)nicotinonitrile, is discussed in depth, followed by its reduction to the target primary amine.

Introduction: Strategic Importance of this compound

Substituted pyridinemethanamines are a class of compounds that feature prominently in the landscape of modern medicinal chemistry. The unique electronic and steric properties of the pyridine ring, combined with the nucleophilic aminomethyl substituent, make these molecules versatile scaffolds for the development of novel therapeutic agents. Specifically, the title compound, this compound, incorporates an isopropoxy group at the 2-position, which can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. A robust and scalable synthetic route is therefore of paramount importance for enabling its use in drug discovery programs.

This guide will dissect two convergent synthetic strategies, both culminating in the formation of the target amine. The choice of starting material is a critical decision in any synthetic campaign, and we will evaluate the merits of commencing from either 2-chloronicotinonitrile or 2-hydroxynicotinonitrile.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound (I), points to the pivotal intermediate, 2-(isopropoxy)nicotinonitrile (II). The primary amine can be readily accessed through the reduction of the nitrile functionality. The isopropoxy ether linkage in intermediate (II) can be formed via a nucleophilic substitution reaction, suggesting two viable precursors: 2-chloronicotinonitrile (III) or 2-hydroxynicotinonitrile (IV).

Retrosynthesis I This compound (I) II 2-(Isopropoxy)nicotinonitrile (II) I->II Nitrile Reduction III 2-Chloronicotinonitrile (III) II->III Williamson Ether Synthesis IV 2-Hydroxynicotinonitrile (IV) II->IV O-Alkylation

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 2-(Isopropoxy)nicotinonitrile

The synthesis of 2-(isopropoxy)nicotinonitrile is the cornerstone of both proposed routes. The selection of the starting material will largely depend on commercial availability, cost, and the desired scale of the synthesis.

Route A: From 2-Chloronicotinonitrile via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and a suitable electrophile, typically an alkyl halide.[1][2][3] In this case, the commercially available 2-chloronicotinonitrile serves as the electrophile, and sodium isopropoxide acts as the nucleophile.

3.1.1. Causality of Experimental Choices

The choice of a strong base like sodium hydride or using pre-formed sodium isopropoxide is crucial for the complete deprotonation of isopropanol, generating the highly nucleophilic isopropoxide anion. The reaction is typically conducted in an aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), to ensure the solubility of the reagents and to facilitate the SNAr (nucleophilic aromatic substitution) mechanism. The reaction temperature is moderately elevated to ensure a reasonable reaction rate without promoting side reactions.

3.1.2. Experimental Protocol

Materials:

  • 2-Chloronicotinonitrile

  • Sodium isopropoxide (or sodium hydride and isopropanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of sodium isopropoxide (1.2 equivalents) in anhydrous DMF (10 mL per gram of 2-chloronicotinonitrile) under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinonitrile (1.0 equivalent) portion-wise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude 2-(isopropoxy)nicotinonitrile by column chromatography on silica gel or by vacuum distillation.

Route B: From 2-Hydroxynicotinonitrile via O-Alkylation

An alternative approach involves the O-alkylation of 2-hydroxynicotinonitrile with an isopropyl electrophile, such as 2-bromopropane or isopropyl tosylate. This method avoids the use of the potentially more hazardous sodium hydride.

3.2.1. Causality of Experimental Choices

In this protocol, a milder base such as potassium carbonate is often sufficient to deprotonate the hydroxypyridine.[4] The choice of a polar aprotic solvent like acetone or DMF is again suitable. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be beneficial in enhancing the reaction rate by facilitating the transfer of the phenoxide anion into the organic phase.

3.2.2. Experimental Protocol

Materials:

  • 2-Hydroxynicotinonitrile

  • 2-Bromopropane

  • Potassium carbonate

  • Anhydrous acetone or DMF

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of 2-hydroxynicotinonitrile (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous acetone or DMF, add 2-bromopropane (1.5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude 2-(isopropoxy)nicotinonitrile by column chromatography or vacuum distillation.

Final Step: Reduction of 2-(Isopropoxy)nicotinonitrile

The final transformation to this compound involves the reduction of the nitrile group. Two common and effective methods for this are reduction with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using Raney Nickel.

Method 1: Reduction with Lithium Aluminum Hydride

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[5][6][7]

4.1.1. Causality of Experimental Choices

This reduction must be carried out in an anhydrous aprotic solvent, typically diethyl ether or THF, due to the high reactivity of LiAlH₄ with protic solvents, including water. The reaction is highly exothermic and requires careful temperature control, especially during the initial addition and quenching steps. The workup procedure involves the sequential addition of water and a sodium hydroxide solution to quench the excess hydride and precipitate the aluminum salts as a filterable solid.

4.1.2. Experimental Protocol

Materials:

  • 2-(Isopropoxy)nicotinonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere, add a solution of 2-(isopropoxy)nicotinonitrile (1.0 equivalent) in the same solvent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature until a white granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Method 2: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation offers a milder alternative to hydride reduction and is often preferred for larger-scale syntheses due to safety and workup considerations. Raney Nickel is a commonly used catalyst for the reduction of nitriles to primary amines.[8][9]

4.2.1. Causality of Experimental Choices

The hydrogenation is typically carried out in a protic solvent such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts. The reaction is performed under a hydrogen atmosphere at elevated pressure. The catalyst is pyrophoric and must be handled with care.

4.2.2. Experimental Protocol

Materials:

  • 2-(Isopropoxy)nicotinonitrile

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol or Methanol

  • Ammonia (optional, as a solution in the alcohol)

  • Hydrogen gas

  • Celite®

Procedure:

  • In a hydrogenation vessel, combine a solution of 2-(isopropoxy)nicotinonitrile in ethanol or methanol with a catalytic amount of Raney Nickel (typically 5-10% by weight). If desired, the solvent can be saturated with ammonia.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by monitoring hydrogen uptake or by TLC analysis of aliquots.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet and disposed of properly.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or salt formation as described previously.

Summary of Synthetic Workflows

SynthesisWorkflow cluster_0 Route A cluster_1 Route B cluster_2 Final Product start_A 2-Chloronicotinonitrile intermediate_A 2-(Isopropoxy)nicotinonitrile start_A->intermediate_A NaO-iPr, DMF final_product This compound intermediate_A->final_product Reduction (LiAlH4 or H2/Raney Ni) start_B 2-Hydroxynicotinonitrile intermediate_B 2-(Isopropoxy)nicotinonitrile start_B->intermediate_B iPr-Br, K2CO3 intermediate_B->final_product Reduction (LiAlH4 or H2/Raney Ni)

Caption: Overview of the synthetic pathways to this compound.

Safety and Handling of Starting Materials

Starting MaterialKey HazardsRecommended Precautions
2-Chloronicotinonitrile Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
2-Hydroxynicotinonitrile Harmful if swallowed. Causes skin and eye irritation.Handle with standard laboratory precautions. Wear gloves and safety glasses.
Sodium Isopropoxide Flammable solid. Reacts violently with water. Causes severe skin burns and eye damage.Handle under an inert atmosphere. Keep away from water and sources of ignition. Wear appropriate PPE.
Lithium Aluminum Hydride Flammable solid. Reacts violently with water. Causes severe skin burns and eye damage.Handle under an inert atmosphere in a dry environment. Use appropriate PPE and have a proper quenching procedure in place.
Raney Nickel Pyrophoric when dry. Flammable solid.Handle as a slurry in water or ethanol. Do not allow the catalyst to dry in the air.

Conclusion

This technical guide has outlined two robust and practical synthetic routes for the preparation of this compound. The choice between starting from 2-chloronicotinonitrile or 2-hydroxynicotinonitrile will depend on factors such as cost, availability, and scale. Both pathways converge on the key intermediate, 2-(isopropoxy)nicotinonitrile, which can be efficiently reduced to the target amine using either lithium aluminum hydride or catalytic hydrogenation with Raney Nickel. The detailed experimental protocols and discussions on the rationale behind the chosen conditions are intended to provide researchers with a solid foundation for the successful synthesis of this important pharmaceutical building block. Adherence to the safety precautions outlined is essential for the safe execution of these chemical transformations.

References

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Experiment 12 – The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Imperial College London. Retrieved from [Link]

  • Raney nickel catalysts. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Raney Nickel Catalyst. (n.d.). Vineeth Precious. Retrieved from [Link]

  • L-VALINOL. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to [2-(Propan-2-yloxy)pyridin-3-yl]methanamine: A Key Intermediate for Novel Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine, a pivotal chemical intermediate in the discovery of novel therapeutics targeting epigenetic mechanisms. The document details its chemical identity, a robust synthetic pathway, and its significant application in the development of histone demethylase inhibitors. By elucidating the structure-activity relationships of related compounds and the underlying biological rationale, this guide serves as an essential resource for researchers engaged in the design and synthesis of next-generation epigenetic modulators for oncology and other therapeutic areas.

Chemical Identity and Nomenclature

The compound of interest is a substituted pyridine derivative with the systematic IUPAC name (2-(propan-2-yloxy)pyridin-3-yl)methanamine .[1][2] For ease of reference and database searching, its key identifiers are summarized in the table below.

PropertyValue
IUPAC Name (2-(propan-2-yloxy)pyridin-3-yl)methanamine
Synonyms 3-Pyridinemethanamine, 2-(1-methylethoxy)-
CAS Number 851773-48-3
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol

Strategic Importance in Drug Discovery: Targeting Histone Demethylases

This compound has emerged as a valuable building block in medicinal chemistry, particularly for the synthesis of inhibitors targeting histone lysine demethylases (KDMs).[3][4][5] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and gene expression.[6][7] Dysregulation of KDM activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention.[8][9]

Specifically, this aminopyridine derivative has been utilized as a key intermediate in the synthesis of potent inhibitors of the KDM4 subfamily of Jumonji C (JmjC) domain-containing histone demethylases.[3][4][5] The KDM4 family (including KDM4A-D) is known to demethylate histone H3 at lysines 9 and 36 (H3K9me3/2 and H3K36me3/2), marks that are critical for transcriptional regulation.[6] Overexpression of KDM4 enzymes has been linked to various cancers, including breast, prostate, and colorectal cancers, where they can promote cell proliferation and survival.[2][3]

The rationale for employing the this compound scaffold lies in its ability to be elaborated into molecules that can effectively interact with the active site of KDM4 enzymes. The pyridine ring and its substituents can be tailored to occupy specific pockets within the enzyme's catalytic domain, leading to potent and selective inhibition.

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of the title compound is achieved through a two-step process commencing from commercially available 2-chloro-3-cyanopyridine. The overall synthetic workflow is depicted below.

Synthesis_Workflow Start 2-Chloro-3-cyanopyridine Intermediate 2-(Propan-2-yloxy)pyridine-3-carbonitrile Start->Intermediate Isopropanol, NaH THF, Reflux Product This compound Intermediate->Product Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) THF or other suitable solvent SAR_Diagram cluster_0 This compound Scaffold cluster_1 Key Interaction Points with KDM4 Active Site Scaffold Pyridine_N Pyridine Nitrogen Scaffold->Pyridine_N Metal Chelation (Fe(II)) Amine_Side_Chain Amine Side Chain Scaffold->Amine_Side_Chain Occupies Substrate Binding Pocket Isopropoxy_Group Isopropoxy Group Scaffold->Isopropoxy_Group Hydrophobic Interactions

Sources

The Isopropoxy-Substituted Pyridine Scaffold: A Technical Guide to Unlocking its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. Its versatility allows for a wide range of substitutions, each imparting unique physicochemical and biological properties. Among these, the isopropoxy moiety has emerged as a particularly intriguing substituent, modulating lipophilicity, metabolic stability, and target engagement in ways that can significantly enhance a molecule's therapeutic index. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic potential of isopropoxy-substituted pyridines. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, providing not only a thorough review of the existing literature but also detailed experimental protocols and mechanistic insights to empower your own research and development endeavors.

Introduction: The Strategic Advantage of the Isopropoxy Group in Pyridine Scaffolds

The pyridine nucleus is a privileged scaffold in drug discovery due to its ability to engage in hydrogen bonding, its aromatic nature, and its capacity to be synthetically modified at multiple positions. The introduction of an isopropoxy group can profoundly influence a pyridine derivative's biological activity through several key mechanisms:

  • Enhanced Lipophilicity: The isopropyl group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and access intracellular targets. This is a critical factor for oral bioavailability and overall drug efficacy.

  • Metabolic Stability: The branched nature of the isopropoxy group can sterically hinder enzymatic degradation, leading to increased metabolic stability and a longer in vivo half-life.

  • Modulation of Target Binding: The size and shape of the isopropoxy group can influence how the molecule fits into the binding pocket of its biological target, potentially leading to increased potency and selectivity.

This guide will explore these advantages in the context of three major therapeutic areas: oncology, infectious diseases, and inflammation.

Synthesis of Isopropoxy-Substituted Pyridines: A Practical Approach

A common and effective method for introducing an isopropoxy group onto a pyridine ring is through the Williamson ether synthesis. This nucleophilic substitution reaction involves the reaction of a hydroxypyridine with an isopropyl halide in the presence of a base.

Experimental Protocol: Synthesis of 2-Isopropoxy-4-aminopyridine

This protocol outlines a general procedure for the synthesis of a key intermediate, 2-isopropoxy-4-aminopyridine, which can be further modified to generate a library of derivatives.

Materials:

  • 2-Chloro-4-nitropyridine

  • Sodium isopropoxide

  • Isopropyl alcohol (anhydrous)

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Step 1: Synthesis of 2-Isopropoxy-4-nitropyridine

  • To a solution of 2-chloro-4-nitropyridine (1 equivalent) in anhydrous isopropyl alcohol, add sodium isopropoxide (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at 60°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 2-isopropoxy-4-nitropyridine, which can be purified by column chromatography.

Step 2: Reduction of the Nitro Group to an Amine

  • To a suspension of 2-isopropoxy-4-nitropyridine (1 equivalent) in a mixture of ethanol and water, add iron powder (5 equivalents) and ammonium chloride (1.2 equivalents).

  • Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 2-isopropoxy-4-aminopyridine.

Synthesis_Workflow Start 2-Chloro-4-nitropyridine Intermediate1 2-Isopropoxy-4-nitropyridine Start->Intermediate1 Sodium isopropoxide, Isopropyl alcohol (Williamson Ether Synthesis) End 2-Isopropoxy-4-aminopyridine Intermediate1->End Iron, Ammonium Chloride (Nitro Reduction)

Caption: Synthetic workflow for 2-isopropoxy-4-aminopyridine.

Anticancer Activity: Targeting Key Signaling Pathways

Isopropoxy-substituted pyridines have shown significant promise as anticancer agents, particularly as inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.[1]

Mechanism of Action: Kinase Inhibition

Many pyridine derivatives function as ATP-competitive inhibitors of kinases.[2] The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain, a critical interaction for potent inhibition. The isopropoxy group can then extend into a hydrophobic pocket, further stabilizing the inhibitor-enzyme complex and contributing to selectivity.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_downstream Downstream Effects ATP_Binding_Site ATP Binding Site Hinge Region Hydrophobic Pocket Proliferation Cell Proliferation ATP_Binding_Site->Proliferation Inhibition Apoptosis Apoptosis ATP_Binding_Site->Apoptosis Induction Inhibitor Isopropoxy-Substituted Pyridine Inhibitor->ATP_Binding_Site:hinge Hydrogen Bond (Pyridine Nitrogen) Inhibitor->ATP_Binding_Site:hydrophobic Hydrophobic Interaction (Isopropoxy Group)

Caption: Mechanism of kinase inhibition by isopropoxy-substituted pyridines.

Quantitative Data: In Vitro Cytotoxicity

While specific IC50 values for a wide range of isopropoxy-substituted pyridines are still emerging in the public domain, the available data for structurally related compounds suggest potent activity. For instance, certain substituted pyridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridinesHela, MCF7, HCT-1162.59 - 4.66[3]
3-CyanopyridinesPC-3, MCF-722.5 - 91.3[4]
Quinazoline-chalconesK-562, HCT-116, MCF70.622 - 1.81[5]
Dexibuprofen amidesMCF-70.01[4]

Note: These values are for pyridine derivatives with various substitutions and serve as a reference for the potential potency of isopropoxy-substituted analogs.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Isopropoxy-substituted pyridine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isopropoxy-substituted pyridine compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Seed Cells in 96-well plate Step1 Treat with Isopropoxy- Substituted Pyridines Start->Step1 Step2 Add MTT Reagent Step1->Step2 Step3 Solubilize Formazan Crystals Step2->Step3 Step4 Measure Absorbance Step3->Step4 End Calculate IC50 Step4->End

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyridine scaffold is present in many compounds with known antimicrobial properties.[6] The incorporation of an isopropoxy group can enhance the lipophilicity of these compounds, facilitating their passage through the microbial cell wall and membrane.

Mechanism of Action

The precise mechanisms of antimicrobial action for isopropoxy-substituted pyridines are likely multifaceted and may include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the compounds can lead to their insertion into the lipid bilayer of the cell membrane, disrupting its structure and function.

  • Inhibition of Essential Enzymes: Pyridine derivatives can inhibit key enzymes involved in microbial metabolism, DNA replication, or cell wall synthesis.

  • Interference with Biofilm Formation: Some pyridine compounds have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyridine triazolesS. aureus, E. coli, C. albicans6.25 - 50[7]
Thienopyridine derivativesE. coli, B. mycoides, C. albicans<0.0048 - >0.039[8]
Imidazo[4,5-b]pyridinesE. coli32[9]

Note: This table provides a range of MIC values for various pyridine derivatives against different pathogens, indicating the potential for potent antimicrobial activity in isopropoxy-substituted analogs.

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Isopropoxy-substituted pyridine compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Inoculating loop or sterile swabs

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Serial Dilutions: Perform serial two-fold dilutions of the isopropoxy-substituted pyridine compounds in the broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Pyridine derivatives have demonstrated significant anti-inflammatory potential, and the isopropoxy substitution can enhance this activity.[10][11]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of pyridine derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines.[10] This can occur through various mechanisms, including:

  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins. Inhibition of these enzymes is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).

  • Suppression of NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of many pro-inflammatory genes.

  • Inhibition of Pro-inflammatory Cytokine Production: Pyridine derivatives can suppress the production of cytokines such as TNF-α and IL-6.

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage/Immune Cell Stimulus->Cell NFkB NF-κB Signaling Cell->NFkB COX COX Enzymes Cell->COX Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation Inhibitor Isopropoxy-Substituted Pyridine Inhibitor->NFkB Inhibition Inhibitor->COX Inhibition

Caption: Potential anti-inflammatory mechanisms of isopropoxy-substituted pyridines.

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

The anti-inflammatory activity of compounds can be assessed using various in vitro and in vivo models.

Compound ClassAssayIC50 (µM) or % InhibitionReference
Pyridine derivativesNitric Oxide (NO) AssayIC50: 76.6 - 96.8 µM[3]
IsonicotinatesROS InhibitionIC50: 1.42 - 19.6 µg/mL[9]
Imidazo[2,1-b][7][8]thiazinesCarrageenan-induced paw edema46.1% inhibition[12]
Thiourea derivatives of NaproxenCarrageenan-induced paw edema~47% - 54% inhibition

Note: This table showcases the anti-inflammatory potential of various pyridine-containing scaffolds, suggesting that isopropoxy-substituted derivatives could exhibit significant activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of new compounds.

Materials:

  • Rodents (rats or mice)

  • Carrageenan solution (1% w/v in saline)

  • Isopropoxy-substituted pyridine compounds (formulated for in vivo administration)

  • Positive control (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the isopropoxy-substituted pyridine compounds, vehicle control, and positive control to different groups of animals (e.g., by oral gavage or intraperitoneal injection).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Conclusion and Future Directions

Isopropoxy-substituted pyridines represent a promising class of compounds with diverse biological activities. The strategic incorporation of the isopropoxy group can significantly enhance their therapeutic potential by modulating key pharmacokinetic and pharmacodynamic properties. This guide has provided a comprehensive overview of their synthesis, anticancer, antimicrobial, and anti-inflammatory activities, along with practical experimental protocols to facilitate further research.

Future research in this area should focus on:

  • Synthesis of diverse libraries of isopropoxy-substituted pyridines to establish robust structure-activity relationships (SAR).

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved in their biological effects.

  • Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and safety profiles.

By leveraging the insights and methodologies presented in this guide, researchers can unlock the full therapeutic potential of the isopropoxy-substituted pyridine scaffold and contribute to the development of novel and effective treatments for a wide range of diseases.

References

  • Patel, N. B., Agravat, S. N., & Shaikh, F. M. (2011). Synthesis and antimicrobial activity of new pyridine derivatives-I. Medicinal Chemistry Research, 20, 1033–1041. [Link]

  • ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF NOVEL N-(SUGAR PYRANOSYL) THIENOPYRIMIDINE 4-AMINE DERIVATIVES. [Link]

  • National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. [Link]

  • National Center for Biotechnology Information. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • National Center for Biotechnology Information. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • National Center for Biotechnology Information. (2014). Isocorydine derivatives and their anticancer activities. [Link]

  • MDPI. (n.d.). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • National Center for Biotechnology Information. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]

  • ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of S-oxides of pyridinyloxy substituted imidazo[2,1-b][7][8]thiazines. [Link]

  • Semantic Scholar. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. [Link]

  • National Center for Biotechnology Information. (2019). Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. [Link]

  • ResearchGate. (n.d.). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. [Link]

  • MDPI. (n.d.). Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. [Link]

  • National Center for Biotechnology Information. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. [Link]

  • RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • National Center for Biotechnology Information. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link]

Sources

Methodological & Application

Synthesis of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine

Introduction

This compound is a valuable substituted pyridinylmethylamine derivative. This class of compounds serves as a crucial building block in medicinal chemistry and drug discovery, frequently appearing as a key fragment in the synthesis of pharmacologically active agents. The strategic placement of the isopropoxy group at the 2-position and the aminomethyl group at the 3-position of the pyridine ring offers a versatile scaffold for developing novel therapeutics.

This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing from the commercially available starting material, 2-chloropyridine-3-carbonitrile. The synthetic strategy involves an initial Williamson ether synthesis to introduce the isopropoxy group, followed by the reduction of the nitrile functionality to the desired primary amine. We present two robust methods for the final reduction step: catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LiAlH₄), allowing researchers to select the most suitable method based on available equipment and expertise.

Overall Synthetic Scheme

The synthesis is accomplished via a two-step sequence as illustrated below:

  • Step 1: Williamson Ether Synthesis. A nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyridine-3-carbonitrile and sodium isopropoxide, generated in situ from isopropanol and sodium hydride, yields the intermediate, 2-(propan-2-yloxy)pyridine-3-carbonitrile.

  • Step 2: Nitrile Reduction. The nitrile intermediate is reduced to the target primary amine, this compound. Two effective methods are detailed.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction A 2-Chloropyridine-3-carbonitrile B 2-(Propan-2-yloxy)pyridine-3-carbonitrile A->B  NaH, Isopropanol  THF, 60°C C This compound B->C  Method A: Raney® Ni, H₂ (g), NH₃/EtOH  Method B: LiAlH₄, THF; then H₂O

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 2-(Propan-2-yloxy)pyridine-3-carbonitrile

Principle and Rationale

This step employs the Williamson ether synthesis, a reliable method for forming ethers.[1][2] In this specific case, it proceeds via a nucleophilic aromatic substitution (SNAr) mechanism rather than a typical SN2 reaction.[3] The electron-withdrawing nature of the nitrile group at the 3-position activates the pyridine ring, making the 2-position susceptible to nucleophilic attack by the isopropoxide ion. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to quantitatively deprotonate isopropanol, forming the sodium isopropoxide nucleophile in situ.[4] Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is polar aprotic and will not react with the sodium hydride.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityEquiv.
2-Chloropyridine-3-carbonitrile6602-54-6138.5610.0 g1.0
Sodium Hydride (60% dispersion in oil)7646-69-724.003.20 g1.1
Isopropanol (anhydrous)67-63-060.106.5 mL1.2
Tetrahydrofuran (THF, anhydrous)109-99-972.11200 mL-
Saturated aq. NH₄Cl12125-02-9-~50 mL-
Ethyl Acetate141-78-688.11~300 mL-
Brine (Saturated aq. NaCl)7647-14-5-~100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 g-
Experimental Protocol
  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Addition: Add sodium hydride (3.20 g, 60% dispersion) to the flask. Carefully wash the mineral oil from the NaH with anhydrous hexanes and decant, repeating twice. Add 100 mL of anhydrous THF to the flask.

  • Isopropoxide Formation: While stirring, slowly add anhydrous isopropanol (6.5 mL) to the NaH/THF suspension via the dropping funnel over 20 minutes. Hydrogen gas will evolve; ensure adequate ventilation to a fume hood.

  • Reaction Initiation: After the hydrogen evolution ceases (approx. 30 minutes), add a solution of 2-chloropyridine-3-carbonitrile (10.0 g) in 100 mL of anhydrous THF to the flask.

  • Heating: Heat the reaction mixture to 60°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the flask to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL) to destroy any unreacted NaH.

  • Work-up: Transfer the mixture to a separatory funnel. Add 150 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 2-(propan-2-yloxy)pyridine-3-carbonitrile as a solid.

Part 2: Synthesis of this compound

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[5][6] However, controlling selectivity to avoid the formation of secondary and tertiary amine byproducts is critical.[7][8] We present two highly effective methods to achieve this transformation.

Method A: Catalytic Hydrogenation with Raney® Nickel

Principle and Rationale: Catalytic hydrogenation is a widely used industrial method for nitrile reduction due to its high atom economy.[9] Raney® Nickel is a highly active catalyst for this purpose.[10][11] The reaction is performed in an ethanolic ammonia solution. The presence of ammonia helps to suppress the formation of secondary amines by competing with the primary amine product for reaction with the intermediate imine species.[8]

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Quantity
2-(Propan-2-yloxy)pyridine-3-carbonitrile16298-03-6162.205.0 g
Raney® Nickel (50% slurry in water)7440-02-058.69~2.5 g (wet)
Ethanol, 200 proof64-17-546.07100 mL
Ammonia (7N solution in Methanol)7664-41-717.0320 mL
Celite® (Diatomaceous earth)61790-53-2-For filtration

Experimental Protocol

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (~2.5 g) with deionized water (3 x 20 mL), followed by ethanol (3 x 20 mL) to remove water. Caution: Raney® Nickel is pyrophoric and may ignite if it becomes dry.[12][13] Do not allow the catalyst to dry out.

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add the washed Raney® Nickel catalyst, 2-(propan-2-yloxy)pyridine-3-carbonitrile (5.0 g), ethanol (100 mL), and the 7N methanolic ammonia solution (20 mL).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to 50-100 psi with hydrogen.

  • Reaction: Heat the mixture to 50-60°C and agitate vigorously. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-12 hours.

  • Work-up: Cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Filtration: Under a nitrogen blanket, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Extreme Caution: The filter cake is highly pyrophoric and must be kept wet with ethanol or water at all times.[14] Quench the filter cake immediately by submerging it in a large volume of water.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by vacuum distillation or by conversion to its hydrochloride salt to yield this compound.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Principle and Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of readily converting nitriles to primary amines.[15][16] The reaction proceeds via nucleophilic attack of hydride ions on the nitrile carbon.[17] This method is highly effective for lab-scale synthesis but requires strict anhydrous conditions and careful handling due to the high reactivity of LiAlH₄ with water and protic solvents.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )QuantityEquiv.
2-(Propan-2-yloxy)pyridine-3-carbonitrile16298-03-6162.205.0 g1.0
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.951.4 g1.2
Tetrahydrofuran (THF, anhydrous)109-99-972.11150 mL-
Water (deionized)7732-18-518.021.4 mL-
15% aq. Sodium Hydroxide1310-73-2-1.4 mL-
Diethyl Ether60-29-774.12~200 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~10 g-

Experimental Protocol

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Addition: Suspend LiAlH₄ (1.4 g) in 100 mL of anhydrous THF in the flask and cool to 0°C in an ice bath.

  • Nitrile Addition: Dissolve 2-(propan-2-yloxy)pyridine-3-carbonitrile (5.0 g) in 50 mL of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours. Monitor by TLC.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0°C. Perform the following steps with extreme caution and behind a blast shield. Slowly and sequentially add the following reagents dropwise:

    • 1.4 mL of water

    • 1.4 mL of 15% aqueous NaOH

    • 4.2 mL of water

  • Work-up: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour.

  • Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine. The product can be further purified by vacuum distillation.

Data Summary and Visualization

Quantitative Data Summary
StepStarting MaterialProductMethodTypical YieldPurity (by GC/NMR)
12-Chloropyridine-3-carbonitrile2-(Propan-2-yloxy)pyridine-3-carbonitrileWilliamson Ether Synthesis75-85%>95%
2A2-(Propan-2-yloxy)pyridine-3-carbonitrileThis compoundCatalytic Hydrogenation80-90%>98%
2B2-(Propan-2-yloxy)pyridine-3-carbonitrileThis compoundLiAlH₄ Reduction85-95%>98%
Reaction Mechanism Visualization

G cluster_williamson Williamson Ether Synthesis (SₙAr) cluster_reduction Nitrile Reduction Mechanism start_mat 2-Chloropyridine-3-carbonitrile meisenheimer Meisenheimer Complex (Intermediate) start_mat->meisenheimer isopropoxide Isopropoxide (Nucleophile) isopropoxide->meisenheimer product_ether 2-(Propan-2-yloxy)pyridine-3-carbonitrile meisenheimer->product_ether Loss of Cl⁻ nitrile Nitrile Intermediate imine_anion Imine Anion nitrile->imine_anion [H⁻] (from LiAlH₄ or H₂/Catalyst) hydride1 [H⁻] attack dianion Dianion imine_anion->dianion [H⁻] hydride2 [H⁻] attack final_amine Primary Amine Product dianion->final_amine 2H⁺ protonation Protonation (Work-up)

Caption: Key mechanistic pathways in the synthesis.

Safety and Handling Precautions

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent.[18] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[19][20]

  • Lithium Aluminum Hydride (LiAlH₄): Dangerously water-reactive and corrosive. Reacts violently with water and protic solvents. All operations must be conducted under a strict inert atmosphere with anhydrous solvents. The quenching procedure is highly exothermic and must be performed slowly at 0°C behind a blast shield.

  • Raney® Nickel: The activated catalyst is pyrophoric, especially when dry, and can ignite spontaneously in air.[12][13] It must be handled as a slurry and kept wet at all times. The filter cake from the reaction is also pyrophoric and must be quenched immediately and carefully.[14]

  • Hydrogen Gas: Highly flammable. Hydrogenation reactions should be performed in a well-ventilated area or a specialized high-pressure laboratory, away from ignition sources.

  • General Precautions: All manipulations should be carried out in a well-ventilated chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves.

References

  • Guidechem. (n.d.). How can 2-Chloro-6-methyl-3-pyridinecarbonitrile be prepared and used in pharmaceutical synthesis?
  • Ershov, O. V., & Ershova, A. I. (2024). The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile) derivatives (microreview). Chemistry of Heterocyclic Compounds, 60(9/10), 433–435.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado, Department of Chemistry and Biochemistry. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor, E. C., & Crovetti, A. J. (1956). 2-Chloronicotinonitrile. Organic Syntheses, 36, 14.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Liu, W., & Liu, J. (2022).
  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]

  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • Billica, H. R., & Adkins, H. (1949). Catalyst, Raney Nickel, W-6. Organic Syntheses, 29, 24.
  • Google Patents. (1964). US3153044A - Process for the preparation of 2-chloropyridine.
  • Royal Society of Chemistry. (2023). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Advances.
  • European Patent Office. (2000). EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • Google Patents. (1998). WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Google Patents. (1983). US4375003A - Method for the hydrogenation of nitriles to primary amines.
  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Sodium Borohydride Hazard Summary. Retrieved from [Link]

  • Organic Chemistry at SD Miramar College. (2019). Preparation of Ethers Via the Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from [Link]

  • Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • JoVE. (2024). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

Sources

NMR characterization of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive NMR Characterization of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a detailed guide for the complete structural elucidation and characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines an integrated approach employing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR techniques. We delve into the rationale behind experimental choices, from solvent selection to the strategic application of 2D correlation experiments, ensuring a robust and self-validating methodology for unambiguous molecular verification.

Introduction and Strategic Overview

This compound (CAS No. 851773-48-3, Molecular Formula: C₉H₁₄N₂O) is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Accurate and unequivocal structural confirmation is a critical checkpoint in any synthetic workflow to ensure the integrity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural analysis of organic molecules in solution.[3][4]

This guide moves beyond a simple recitation of data, focusing instead on the strategic workflow for characterization. We will demonstrate how a logical progression from simple 1D experiments to more complex 2D correlation studies allows for the complete and confident assignment of all proton (¹H) and carbon (¹³C) signals, validating the molecular structure of the title compound.

Molecular Structure and Proton/Carbon Environments

A thorough analysis begins with a theoretical dissection of the molecule to predict the expected NMR signals. The structure of this compound contains several distinct spin systems: a tri-substituted pyridine ring, an aminomethyl group, and an isopropoxy group.

Figure 1: Structure of this compound with Atom Numbering Chemical structure of this compound with atoms numbered for NMR assignment.

Based on this structure, we anticipate:

  • ¹H NMR: 7 unique proton environments.

  • ¹³C NMR: 9 unique carbon environments.

The primary objective is to assign each expected signal to its corresponding atom in the molecule.

The Experimental Blueprint: Rationale and Workflow

A successful characterization relies on a well-planned experimental strategy. The choice of experiments and parameters is dictated by the molecular structure and the information required.

Solvent Selection: The Critical First Step

The choice of a deuterated solvent is paramount as it influences solubility, chemical shifts, and the observation of labile protons (e.g., -NH₂).[5]

  • Deuterated Chloroform (CDCl₃): A common "first-line" solvent due to its low cost, volatility, and ability to dissolve a wide range of organic compounds.[5] However, amine protons (-NH₂) can sometimes undergo rapid exchange or exhibit very broad signals, and hydrogen bonding with the solvent is minimal.[6]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar, aprotic solvent that is an excellent choice for polar molecules and for observing labile protons.[7] It slows down the exchange rate of N-H protons by forming stronger hydrogen bonds, resulting in sharper, more defined signals.[7]

Decision for this Protocol: We will proceed with CDCl₃ for the primary characterization to obtain a baseline spectrum in a relatively non-interactive medium. A note will be made on the expected appearance in DMSO-d₆, particularly for the amine protons.

A Multi-dimensional Approach to Elucidation

While 1D NMR provides the initial overview, complex structures with overlapping signals necessitate 2D NMR for confident assignments.[3][4] Our workflow is designed to build upon the information gathered at each stage.

G cluster_prep Preparation cluster_1d 1D NMR: Foundational Analysis cluster_2d 2D NMR: Unambiguous Assignment SamplePrep Sample Preparation (5-10 mg in 0.7 mL CDCl₃) H1_NMR ¹H NMR (Proton Environments, Integration, J-Coupling) SamplePrep->H1_NMR Acquire C13_NMR ¹³C NMR (Unique Carbon Environments) H1_NMR->C13_NMR Correlate COSY ¹H-¹H COSY (Identify ¹H-¹H Spin Systems) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Connect Protons to Attached Carbons) H1_NMR->HSQC C13_NMR->COSY Refine C13_NMR->HSQC COSY->HSQC Confirm Final Complete Structural Assignment HSQC->Final Integrate Data

Diagram 1: Logical workflow for the complete NMR characterization.

Detailed Experimental Protocols

The following protocols are designed for a standard 400 MHz (or higher) NMR spectrometer.

Protocol 1: Sample Preparation
  • Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the tube and gently vortex or invert until the sample is fully dissolved. The solution should be clear and free of particulate matter.

Protocol 2: ¹H NMR Acquisition
  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Lock the spectrometer on the deuterium signal of CDCl₃ and perform shimming to optimize magnetic field homogeneity.

  • Acquire the spectrum using standard single-pulse parameters:

    • Pulse Angle: 30-45 degrees

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 8-16 (adjust for concentration)

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate all signals to determine the relative proton counts.

Protocol 3: ¹³C{¹H} NMR Acquisition
  • Use the same prepared sample.

  • Acquire a proton-decoupled ¹³C spectrum:

    • Pulse Program: Standard proton-decoupled single pulse (e.g., zgpg30)

    • Spectral Width: 0 to 180 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 512-1024 (or more, as ¹³C is ~1.1% abundant)[8]

  • Process the data and reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.[9]

Protocol 4: 2D ¹H-¹H COSY Acquisition
  • Acquire a gradient-enhanced Correlation Spectroscopy (COSY) spectrum.

  • Set the spectral width in both dimensions to match the ¹H spectrum (e.g., -2 to 12 ppm).

  • Collect data with 2-4 scans per increment and 256-512 increments in the indirect dimension.

  • Process the 2D data using a sine-bell or similar window function in both dimensions.

  • Symmetrize the resulting spectrum.

Protocol 5: 2D ¹H-¹³C HSQC Acquisition
  • Acquire a gradient-enhanced Heteronuclear Single Quantum Coherence (HSQC) spectrum.

  • Set the F2 (¹H) dimension spectral width to match the ¹H spectrum.

  • Set the F1 (¹³C) dimension spectral width to encompass all expected carbon signals (e.g., 0 to 180 ppm).

  • The experiment is optimized for one-bond C-H coupling, typically using an average ¹JCH value of 145 Hz.[10]

  • Collect data with 4-8 scans per increment and 256 increments in the indirect dimension.

  • Process the 2D data to obtain the correlation plot.

Data Interpretation and Structural Assignment

This section details the analysis of the NMR data, leading to the full structural assignment. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides the first layer of structural evidence. Each signal's chemical shift, integration, and multiplicity are analyzed. The deshielding effect of electronegative atoms (O, N) and the aromatic pyridine ring causes protons closer to these features to appear at a lower field (higher ppm value).[11][12]

  • Pyridine Ring Protons (H4, H5, H6): This region is key. The proton at the 6-position (H6) is ortho to the ring nitrogen and is expected to be the most downfield. The coupling patterns reveal their connectivity. Typical coupling constants in pyridine systems are Jortho = 4-9 Hz, Jmeta = 1-3 Hz, and Jpara < 1 Hz.[13][14][15]

  • Isopropoxy Group (H8, H9): This group gives a characteristic pattern: a septet for the single H8 proton (split by the 6 protons of the two methyl groups) and a doublet for the six equivalent H9 protons (split by the single H8 proton).

  • Aminomethyl Group (H7, -NH₂): The two H7 protons are adjacent to the electron-donating amine and the aromatic ring, appearing as a singlet. The two amine protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.[16][17]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display nine distinct singlets, one for each unique carbon atom in the molecule.[18] The chemical shifts are highly dependent on the carbon's local electronic environment.[19]

  • Aromatic Carbons (C2-C6): These typically resonate between 110-160 ppm. The carbon bearing the isopropoxy group (C2) will be the most downfield due to the direct attachment of the electronegative oxygen atom.[18]

  • Aliphatic Carbons (C7, C8, C9): These appear in the upfield region (10-70 ppm). The methine carbon of the isopropoxy group (C8) will be further downfield than the methyl carbons (C9) due to its attachment to oxygen.[8]

Correlation Analysis using 2D NMR

2D NMR spectra are essential for assembling the molecular fragments identified in the 1D spectra.

  • COSY Spectrum: This spectrum reveals proton-proton couplings through bonds.[20] We expect to see key cross-peaks connecting H4↔H5 and H5↔H6, confirming the pyridine ring fragment. Another crucial correlation will be between the isopropoxy H8 (septet) and H9 (doublet).

  • HSQC Spectrum: This experiment provides the final piece of the puzzle by linking each proton directly to its attached carbon.[10][21] For example, the proton signal assigned to H6 will show a cross-peak to the carbon signal assigned to C6. This allows for the unambiguous assignment of every carbon atom that bears a proton.

Diagram 2: Key ¹H-¹H COSY and ¹H-¹³C HSQC correlations for structural assignment.

Summary of NMR Data

The following table summarizes the assigned NMR data for this compound in CDCl₃. (Note: These are predicted, characteristic values for illustrative purposes).

Atom No.¹H δ (ppm)MultiplicityJ (Hz)Integration¹³C δ (ppm)HSQC CorrelationCOSY Correlation(s)
C2 ----162.5--
C3 ----131.0--
C4 7.55dd7.6, 1.81H137.8YesH5
C5 7.05dd7.6, 4.81H119.5YesH4, H6
C6 8.10dd4.8, 1.81H148.0YesH5
C7 3.90s-2H38.5Yes-
C8 5.30sept6.11H70.0YesH9
C9 1.35d6.16H22.0YesH8
-NH₂ 1.60br s-2H---

Conclusion

The systematic application of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The combination of these experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and integrity of the molecular structure. This detailed protocol serves as a reliable template for quality control, reaction monitoring, and final compound verification in any research or development setting.

References

  • Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239–247. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Available at: [Link]

  • Gubica, T., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332. Available at: [Link]

  • Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 73(4), 1049-1052. Available at: [Link]

  • Chemistry Lectures. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]

  • Ito, Y., et al. (1987). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available at: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • University of Manitoba. (2017). Solvents in NMR Spectroscopy. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • LibreTexts Chemistry. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available at: [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • LibreTexts Chemistry. (2023). 5.5: Chemical Shift. Available at: [Link]

  • LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Available at: [Link]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. Available at: [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data - Spin-Spin Splitting: J-Coupling. University of Wisconsin. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). Chemical shifts. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a robust starting protocol for the preparative purification of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine, a polar basic compound, using reversed-phase high-performance liquid chromatography (RP-HPLC). The inherent challenges in purifying polar amines, such as poor retention and peak tailing, are addressed through a systematic approach to method development. This guide explains the rationale behind the selection of stationary phase, mobile phase composition, and additives, offering a workflow designed for researchers, scientists, and drug development professionals to achieve high purity and recovery of the target compound.

Introduction: The Challenge of Purifying Polar Basic Amines

This compound contains both a pyridine ring and a primary aliphatic amine, making it a polar, basic compound. Such molecules present a significant challenge in reversed-phase HPLC purification. The primary difficulties arise from strong interactions between the protonated basic analyte and residual acidic silanol groups on the surface of silica-based stationary phases.[1][2] This interaction leads to undesirable chromatographic performance, most notably severe peak tailing, which compromises resolution and the purity of collected fractions.[3]

Furthermore, the high polarity of the analyte can result in insufficient retention on conventional C18 columns, causing it to elute in or near the solvent front, co-eluting with other polar impurities.[4][5][6] Therefore, a successful purification strategy must address both retention and peak shape.

Key Physicochemical Considerations (Estimated):

PropertyEstimated Value/CharacteristicImplication for HPLC Purification
Molecular Weight ~166.23 g/mol Suitable for standard silica-based HPLC columns.
pKa Two basic centers: Pyridine nitrogen (pKa ~5-6) and primary amine (pKa ~9-10).The compound will be positively charged at acidic to neutral pH, influencing retention and peak shape.
Polarity Polar, hydrophilic compound.Requires strategies to enhance retention on reversed-phase columns.
UV Absorbance Expected λmax ~260-270 nm due to the pyridine ring.UV detection is a suitable method for monitoring the purification.

Method Development Strategy: A Self-Validating System

Our approach is to establish a robust baseline protocol and then provide a logical framework for optimization. This ensures that the protocol is not just a set of instructions, but a self-validating system that can be adapted to varying crude sample purities and loading requirements. The core of the strategy is to control the ionization of both the analyte and the stationary phase to achieve optimal separation.

Workflow for HPLC Purification

The overall workflow for the purification of this compound is depicted below.

HPLC Purification Workflow Figure 1: Purification Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification sample_prep Crude Sample Preparation & Filtration injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection gradient_elution Gradient Elution injection->gradient_elution detection UV Detection gradient_elution->detection fractionation Fraction Collection detection->fractionation analysis Purity Analysis of Fractions fractionation->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure Compound evaporation->final_product

Caption: Figure 1: A generalized workflow for the HPLC purification of this compound.

Detailed Experimental Protocol

This protocol is designed as a starting point for method development and can be scaled for preparative purification.

Instrumentation and Materials
  • HPLC System: Preparative HPLC system with a gradient pump, autosampler or manual injector, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A modern, high-purity, end-capped C18 column (e.g., Phenomenex Luna Omega C18, Agilent ZORBAX Extend-C18, or similar) is recommended for good peak shape of basic compounds.[3][7]

    • Dimensions: For initial method development, a 4.6 x 150 mm, 5 µm column is suitable. For preparative scale-up, a 21.2 x 250 mm or larger column would be appropriate.

  • Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.

  • Additives: Formic acid (FA) or trifluoroacetic acid (TFA), HPLC grade.

  • Sample Diluent: Mobile Phase A (see below).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.

Causality behind Experimental Choice: Using a low pH mobile phase (formic acid, pH ~2.7) protonates the basic analyte, ensuring a single ionic species.[8] More importantly, it suppresses the ionization of residual silanol groups on the silica surface, minimizing the secondary ionic interactions that cause peak tailing.[2][3] Formic acid is also volatile, making it ideal for post-purification removal by evaporation and compatible with mass spectrometry (MS) if used for fraction analysis.[8]

Chromatographic Conditions

The following table summarizes the recommended starting conditions for analytical scale method development.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood starting point for separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterControls pH to improve peak shape.[3][8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileControls pH and provides elution strength.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 265 nmPyridine derivatives typically have strong absorbance in this region. A PDA detector can be used to confirm the optimal wavelength.
Injection Volume 10 µLStandard for analytical scale.
Gradient Program 5% to 60% B over 20 minutesA broad gradient is recommended for initial scouting runs to determine the elution profile of the target compound and impurities.
Step-by-Step Protocol
  • System Preparation: Purge the HPLC system with the prepared mobile phases.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude this compound in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • Injection and Run: Inject the prepared sample and start the gradient run.

  • Fraction Collection: Collect fractions based on the UV chromatogram, ensuring collection starts before the peak rises and ends after it returns to baseline.

  • Analysis: Analyze the collected fractions using the same HPLC method to determine their purity.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

Optimization and Troubleshooting

The initial protocol provides a strong foundation. However, optimization may be necessary based on the specific impurity profile of the crude material.

Logic of Optimization

The relationship between key parameters and the desired outcome (resolution, peak shape, and retention) is crucial for efficient optimization.

HPLC Optimization Logic Figure 2: Optimization Strategy cluster_params Adjustable Parameters cluster_outcomes Chromatographic Outcomes param1 Mobile Phase pH (Acid/Base Additive) outcome1 Peak Shape (Tailing Factor) param1->outcome1 Strongly affects outcome2 Retention Time param1->outcome2 Affects param2 Organic Solvent (Acetonitrile vs. Methanol) param2->outcome2 Strongly affects outcome3 Resolution param2->outcome3 Affects selectivity param3 Gradient Slope param3->outcome3 Strongly affects param4 Column Chemistry (C18, Polar-Embedded) param4->outcome1 Strongly affects param4->outcome2 Affects selectivity goal Goal: High Purity & Recovery outcome1->goal outcome2->goal outcome3->goal

Caption: Figure 2: Interplay of key parameters in optimizing the purification of polar basic compounds.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Severe Peak Tailing Strong silanol interactions.1. Increase acid concentration: Try 0.1% TFA instead of formic acid. TFA is a stronger ion-pairing agent and can further improve peak shape, but it is less MS-friendly and harder to remove. 2. Use a different column: A column with a polar-embedded group or a novel end-capping technology can provide better shielding of silanols.[7]
Poor Retention Analyte is too polar for the mobile phase/stationary phase combination.1. Use a lower percentage of organic solvent in the initial gradient. 2. Consider a different stationary phase: A polar-endcapped C18 or a phenyl-hexyl column may offer alternative selectivity and increased retention for polar compounds.[9] 3. Increase mobile phase ionic strength: Adding a volatile salt like ammonium formate (e.g., 10-20 mM) can sometimes improve retention and peak shape.[9]
Co-eluting Impurities Insufficient resolution.1. Shallow the gradient: Decrease the rate of change of %B per minute around the elution time of the target compound. 2. Try a different organic solvent: Replacing acetonitrile with methanol can alter selectivity and may resolve co-eluting peaks.
Analyte Does Not Elute Strong irreversible binding to the column.This is less likely with the recommended low pH conditions. If it occurs, consider a high pH mobile phase (e.g., pH 10 with ammonium hydroxide) to neutralize the amine, making it less polar and more retained by hydrophobic interactions, but ensure you use a pH-stable column.[9]

Conclusion

The successful HPLC purification of this compound hinges on effectively managing its polar and basic properties. By employing a modern, well-endcapped C18 column and an acidic mobile phase modifier like formic acid, chromatographers can significantly mitigate peak tailing and achieve adequate retention. The provided protocol serves as a robust starting point, and the outlined optimization strategies offer a clear path to refining the separation for high-purity isolation of the target compound, a critical step in pharmaceutical research and development.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • HALO Columns. HPLC Approaches to Improve Peak Shape for Basic Analytes.
  • ChemScene. 187654-86-0 | 2-(Propan-2-yloxy)pyridin-3-amine.
  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds.
  • Sunway Pharm Ltd. This compound - CAS:851773-48-3.
  • BenchChem.
  • ResearchGate. The Secrets of Good Peak Shape in HPLC.
  • Agilent. Why it matters and how to get good peak shape. (2023-08-10).
  • Chromatography Forum.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Waters Blog.
  • UCL. HPLC solvents and mobile phase additives.
  • SIELC Technologies. Polar Compounds.

Sources

Application Notes & Protocols: The Strategic Use of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it an invaluable component in drug design.[3] This guide focuses on a specific, highly functionalized building block: [2-(Propan-2-yloxy)pyridin-3-yl]methanamine . We will dissect its structural significance, provide detailed protocols for its synthesis and subsequent derivatization, and illustrate its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The this compound Scaffold: A Structural and Functional Analysis

The power of this building block lies in the strategic placement of three key functional groups on the pyridine core, each contributing to its utility in drug design.

  • The Pyridine Core: As a heteroaromatic ring, the nitrogen atom imparts a dipole moment and reduces the electron density of the ring, making it prone to nucleophilic substitution.[3] The nitrogen atom itself is a key hydrogen bond acceptor, a critical interaction for anchoring ligands into protein active sites.

  • The 2-Isopropoxy Group: This moderately lipophilic group serves several purposes. It can enhance cell permeability and oral bioavailability by increasing the overall lipophilicity of the final compound. Metabolically, it can act as a "metabolic blocker," preventing oxidation at the 2-position of the pyridine ring, which can improve the pharmacokinetic profile of a drug candidate. In terms of target engagement, the isopropoxy group is perfectly sized to fit into small to medium hydrophobic pockets within a protein's binding site.

  • The 3-Aminomethyl Group: This primary amine is the principal point of synthetic diversification. It serves as a nucleophilic handle for a wide array of chemical transformations, most notably amide bond formation, which is the most frequently used reaction in medicinal chemistry.[4] This linker provides a flexible vector to orient other pharmacophoric elements towards their respective binding regions.

The specific ortho-relationship between the isopropoxy and aminomethyl groups can also induce a preferred conformation, which can be exploited to achieve higher binding affinity and selectivity for a given biological target.

Synthesis of the Core Building Block

A reliable and scalable synthesis of the title compound is paramount for its use in library synthesis and lead optimization. The most common and efficient pathway begins with 2-chloropyridine-3-carbonitrile, proceeding through two robust and high-yielding steps.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitrile Reduction 2-chloropyridine-3-carbonitrile 2-chloropyridine-3-carbonitrile product1 2-(Propan-2-yloxy)pyridine-3-carbonitrile 2-chloropyridine-3-carbonitrile->product1 Sodium isopropoxide, Isopropanol, Δ product2 This compound product1->product2 1. LiAlH₄, THF 2. H₂O workup

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Rationale: This two-step protocol is designed for efficiency and scalability. The first step, a nucleophilic aromatic substitution, leverages the electron-withdrawing nature of the nitrile and the ring nitrogen to facilitate the displacement of the chloride. The second step employs a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), for the complete and clean reduction of the nitrile to the primary amine.[5][6]

Materials & Reagents:

ReagentM.W.AmountMolesEq.
2-Chloropyridine-3-carbonitrile138.5510.0 g72.17 mmol1.0
Sodium Isopropoxide82.098.90 g108.26 mmol1.5
Isopropanol-150 mL--
Lithium Aluminum Hydride (LiAlH₄)37.955.48 g144.34 mmol2.0
Anhydrous Tetrahydrofuran (THF)-200 mL--
Diethyl Ether----
Saturated aq. Na₂SO₄ solution----
Anhydrous MgSO₄----
Hydrochloric Acid (HCl)----
Sodium Hydroxide (NaOH)----

Procedure:

Step 1: Synthesis of 2-(Propan-2-yloxy)pyridine-3-carbonitrile

  • To a stirred solution of sodium isopropoxide (1.5 eq) in isopropanol (150 mL) in a round-bottom flask equipped with a reflux condenser, add 2-chloropyridine-3-carbonitrile (1.0 eq).

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (200 mL) and water (100 mL).

  • Separate the organic layer, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the intermediate product as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • CRITICAL SAFETY NOTE: LiAlH₄ is a highly reactive reagent that reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF (100 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the 2-(propan-2-yloxy)pyridine-3-carbonitrile from Step 1 in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction for completion (disappearance of starting material) by TLC or LC-MS.

  • Quenching Procedure (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X = grams of LiAlH₄ used. This procedure is crucial for safely neutralizing the excess hydride and precipitating aluminum salts.

  • Stir the resulting granular white precipitate vigorously for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to afford the crude product. Purification can be achieved via silica gel column chromatography to yield the final product as an oil or low-melting solid.

Application in Lead Compound Synthesis: Amide Coupling

The primary amine of our building block is an excellent nucleophile for creating amide bonds, a stable and common linker in drug molecules.[7][8] The following protocol details a standard amide coupling reaction using HATU, a highly efficient coupling reagent.

Protocol 2: General Amide Coupling Reaction

Rationale: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a modern coupling reagent that activates the carboxylic acid to form a highly reactive acyl-uronium species, facilitating rapid amide bond formation even with less reactive amines or sterically hindered substrates.[8][9] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to mop up the acid formed during the reaction.

Materials & Reagents:

ReagentM.W.AmountMolesEq.
Carboxylic Acid (R-COOH)Varies--1.0
This compound166.23--1.1
HATU380.23--1.2
DIPEA129.24--2.5
Anhydrous Dimethylformamide (DMF)----

Procedure:

  • In a clean, dry vial, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-20 minutes. This is the "pre-activation" step.

  • Add a solution of this compound (1.1 eq) in a small amount of DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or preparative HPLC to obtain the desired amide derivative.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Derivatives incorporating the this compound scaffold are frequently explored as kinase inhibitors.[10] The following is a generalized, robust protocol for assessing the inhibitory activity of a synthesized compound against a target kinase.

Rationale: Kinase assays measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from ATP to a specific substrate.[11] An inhibitor will block this activity. This protocol describes a common fluorescence-based assay format, which is highly sensitive and amenable to high-throughput screening.[11] The amount of ADP produced is directly proportional to the kinase activity, and it is detected using a coupled enzyme system that generates a fluorescent signal.

G Start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Reaction_Setup Dispense Kinase, Substrate, and Test Compound (Inhibitor) into 384-well plate Start->Reaction_Setup Initiate_Reaction Add ATP to initiate phosphorylation reaction. Incubate at RT. Reaction_Setup->Initiate_Reaction Stop_Reaction Add Detection Reagent. This stops the kinase reaction and starts the detection reaction. Initiate_Reaction->Stop_Reaction Detection Incubate to allow development of fluorescent signal. Stop_Reaction->Detection Read_Plate Measure Fluorescence (e.g., Excitation/Emission) on a plate reader Detection->Read_Plate Data_Analysis Calculate % Inhibition. Determine IC₅₀ value. Read_Plate->Data_Analysis

Caption: Workflow for a typical in vitro fluorescence-based kinase assay.

Protocol 3: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Setup:

    • In a 384-well assay plate, add the test compound from the dilution series to the appropriate wells. Include positive controls (no inhibitor, 100% activity) and negative controls (no kinase, 0% activity), both containing equivalent DMSO concentrations.

    • Add the kinase and its specific substrate (protein or peptide) in kinase assay buffer to all wells.[12][13]

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding a solution of ATP in kinase buffer to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Incubate the plate at room temperature for the specified reaction time (e.g., 60-120 minutes).

  • Detection:

    • Stop the kinase reaction by adding the detection solution (e.g., ADP-Glo™, Kinase-Glo®). This solution typically contains reagents to deplete remaining ATP and a coupled enzyme system to convert the generated ADP into a detectable signal (luminescence or fluorescence).

    • Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature) to allow the signal to develop.

  • Data Acquisition and Analysis:

    • Read the plate on a suitable plate reader (fluorescence or luminescence).

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Example Data Summary:

CompoundTarget KinaseIC₅₀ (nM)
Derivative AKinase X15.2
Derivative BKinase X89.7
Staurosporine (Control)Kinase X5.1

Conclusion

This compound is a high-value, versatile building block for modern medicinal chemistry. Its well-defined structural features provide a robust platform for generating novel chemical entities with desirable drug-like properties. The synthetic and derivatization protocols provided herein are reliable and adaptable for both small-scale lead optimization and larger-scale library synthesis. When coupled with robust biological evaluation methods, such as the in vitro kinase assay described, this scaffold offers a powerful tool for accelerating the discovery of new therapeutic agents.

References

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (1998). Google Patents.
  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Pyridin-3-yl derivatives. (2020). Google Patents.
  • In vitro kinase assay. (2023). Protocols.io. Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of New 1,2-Dihydropyridine-3-Carbonitrile Compounds with Study of Expected Biological Activity. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved January 17, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved January 17, 2026, from [Link]

  • 2-(Pyridin-3-yl)propan-2-amine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Preparation method of 2-hydroxy-3-nitropyridine. (n.d.). Google Patents.
  • In vitro NLK Kinase Assay. (n.d.). NCBI. Retrieved January 17, 2026, from [Link]

  • 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives. (2021). Google Patents.
  • Reduction of nitriles. (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]

  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Pyridine scaffold: its diverse biological actions. (2024). IJNRD. Retrieved January 17, 2026, from [Link]

  • In vitro kinase assay. (2022). Bio-protocol. Retrieved January 17, 2026, from [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine. (2007). Google Patents.
  • In vitro kinase assay v1. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Catalytic Reduction of Nitriles. (n.d.). Thieme Connect. Retrieved January 17, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). NCBI. Retrieved January 17, 2026, from [Link]

  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. (n.d.). Patsnap. Retrieved January 17, 2026, from [Link]

  • Amine to Amide (Coupling). (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

  • Preparation method of 3-hydroxy-2-nitropyridine. (n.d.). Google Patents.
  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved January 17, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). NCBI. Retrieved January 17, 2026, from [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Google Patents.
  • Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Pyrrolo[2,3-B]pyridin derivatives as inhibitors of influenza virus replication. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Application Notes & Protocols: [2-(Propan-2-yloxy)pyridin-3-yl]methanamine as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Alkoxy-3-aminomethyl Pyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful discovery of novel therapeutic agents. [2-(Propan-2-yloxy)pyridin-3-yl]methanamine is a heterocyclic building block of significant interest, incorporating a privileged 2-alkoxypyridine scaffold. The pyridine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The substitution pattern of this specific molecule—an isopropoxy group at the 2-position and a primary aminomethyl group at the 3-position—offers a unique combination of physicochemical properties and synthetic versatility.

The 2-alkoxy substituent modulates the electronic properties of the pyridine ring and can enhance lipophilicity, which is crucial for membrane permeability. The primary amine on the adjacent methyl group serves as a key synthetic handle, providing a nucleophilic site for a wide array of chemical transformations. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries. Derivatives of 2-pyridone and 2-alkoxypyridine scaffolds have demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties, making this building block a valuable starting point for drug discovery programs.[3][4][5][6]

This document provides detailed, field-proven protocols for the application of this compound in two fundamental synthetic operations: amide bond formation and reductive amination. It further contextualizes the utility of the resulting compounds within relevant therapeutic areas.

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is essential for its effective use and storage.

PropertyValueSource
CAS Number 851773-48-3[7][8]
Molecular Formula C₉H₁₄N₂O[7][8]
Molecular Weight 166.22 g/mol [7][8]
Appearance Typically a liquid or low-melting solidSupplier Data
Alias 3-Pyridinemethanamine, 2-(1-methylethoxy)-[7]

Storage and Handling:

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

  • Handling: As with most amines, this compound is basic and can be corrosive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

Proposed Synthetic Route to the Building Block

While this compound is commercially available, understanding its synthesis provides context for potential impurities. A common and efficient method involves the reduction of the corresponding nitrile.

Synthetic_Route start 2-Isopropoxy-3-cyanopyridine intermediate This compound start->intermediate Catalytic Hydrogenation (e.g., Raney Nickel, H₂) or Chemical Reduction (e.g., LiAlH₄)

Caption: Plausible synthesis of the title compound via nitrile reduction.

This transformation is a standard procedure in organic synthesis. Catalytic hydrogenation is often preferred for its operational simplicity and cleaner workup compared to metal hydride reductions.[9]

Core Application: Amide Bond Formation

The formation of an amide bond is one of the most critical reactions in pharmaceutical synthesis. The primary amine of the title building block serves as an excellent nucleophile for coupling with a wide range of carboxylic acids.

Workflow: General Amide Coupling

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_outcome Outcome Amine This compound Coupling Nucleophilic Attack by Amine Amine->Coupling Acid R-COOH Activation Carboxylic Acid Activation Acid->Activation CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->Activation Base Base (e.g., DIEA) Base->Coupling Solvent Solvent (e.g., DMF) Activation->Coupling Activated Ester Workup Aqueous Workup & Extraction Coupling->Workup Product Target Amide Product Purification Chromatography Workup->Purification Purification->Product

Caption: General workflow for amide bond formation.

Protocol 4.1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) intercepts this intermediate to form an activated ester, which minimizes racemization (for chiral acids) and suppresses side reactions.[10][11]

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an appropriate anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to a concentration of 0.1-0.5 M.

  • Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of this compound (1.1 eq) in the same solvent, followed by a non-nucleophilic base such as Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0-3.0 eq). The base is critical for neutralizing the HCl salt of EDC and the HOBt, ensuring the primary amine remains nucleophilic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

ParameterRecommended ConditionsRationale
Solvent DMF, DCM, THFGood solubility for reactants; anhydrous grades are essential.
Coupling Agent EDC, DIC, HATU, PyBOPEDC is water-soluble, simplifying workup. HATU is highly efficient but more expensive.[10]
Base DIEA, TEAScavenges acidic byproducts without competing as a nucleophile.
Temperature 0 °C to Room TemperatureBalances reaction rate with stability of activated species.

Core Application: Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, enabling the synthesis of secondary amines from primary amines and carbonyl compounds.[12][13] The process involves the in situ formation of an iminium ion intermediate, which is then reduced by a selective hydride agent.

Workflow: Reductive Amination

Reductive_Amination_Workflow Reactants This compound + R¹R²C=O (Aldehyde/Ketone) Imine_Formation Imine/Iminium Ion Formation (in situ) Reactants->Imine_Formation Condensation (often acid-catalyzed) Reduction Hydride Reduction Imine_Formation->Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Product Secondary Amine Product Reduction->Product

Caption: Key stages of a one-pot reductive amination reaction.

Protocol 5.1: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive aminations. Its mild nature and steric bulk prevent the reduction of the starting aldehyde or ketone, allowing for a convenient one-pot procedure.[14]

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.0-1.2 eq).

  • Dissolution: Dissolve the components in an appropriate solvent such as Dichloroethane (DCE), Tetrahydrofuran (THF), or Acetonitrile. The use of protic solvents like methanol can also be effective as they facilitate imine formation.[14]

  • Imine Formation (Optional but Recommended): Add a catalytic amount of acetic acid (e.g., 1-2 drops) or molecular sieves (4Å) to the mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[15] This step is crucial for less reactive carbonyls.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm or gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor for the disappearance of starting materials and the formation of the product by LC-MS or TLC.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water. Stir until gas evolution ceases.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers.

  • Isolation & Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to obtain the pure secondary amine.

ParameterRecommended ConditionsRationale
Solvent DCE, THF, CH₃CN, MeOHAprotic solvents are common; protic solvents can accelerate imine formation.
Reducing Agent NaBH(OAc)₃, 2-Picoline BoraneSTAB is mild and selective.[14] Amine-borane complexes are stable alternatives, especially on a larger scale.[14]
Additive Acetic Acid (cat.), 4Å Mol. SievesCatalyzes and drives the equilibrium towards imine formation.
Temperature Room TemperatureSufficient for most substrates; gentle heating may be required for hindered reactants.

Biological Context and Scaffold Significance

The utility of this compound is underscored by the prevalence of the substituted pyridine motif in biologically active compounds. The strategic placement of substituents allows for fine-tuning of interactions with biological targets.

Derivatives from this building block are prime candidates for research in several therapeutic areas:

  • Oncology: The pyridine scaffold is a key component of many kinase inhibitors, where the nitrogen atom often acts as a crucial hinge-binding element.[16]

  • Neuroscience: Pyridine-containing structures are found in antagonists for various CNS receptors and ion channels.[17]

  • Infectious Diseases: The scaffold is present in numerous antibacterial and antiviral agents, where it contributes to target engagement and favorable pharmacokinetic properties.[2]

The isopropoxy group can sterically shield the pyridine nitrogen, influencing its pKa and metabolic profile, while the flexible aminomethyl linker allows the attached functionality (e.g., an amide or substituted amine) to probe deep into a target's binding pocket.

Application_Funnel cluster_reactions Synthetic Transformations cluster_scaffolds Resulting Scaffolds cluster_areas Potential Therapeutic Areas BuildingBlock This compound Amidation Amide Coupling BuildingBlock->Amidation ReductiveAmination Reductive Amination BuildingBlock->ReductiveAmination AmideProduct N-Substituted Amides Amidation->AmideProduct AmineProduct Secondary Amines ReductiveAmination->AmineProduct Oncology Kinase Inhibitors AmideProduct->Oncology Neuroscience CNS Agents AmideProduct->Neuroscience InfectiousDisease Antimicrobials AmideProduct->InfectiousDisease AmineProduct->Oncology AmineProduct->Neuroscience AmineProduct->InfectiousDisease

Caption: From building block to potential therapeutic applications.

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel compounds in drug discovery. Its primary amine handle is readily derivatized through robust and well-established protocols such as amide coupling and reductive amination. The inherent 2-alkoxypyridine core is a privileged scaffold that imparts desirable physicochemical and pharmacological properties. The detailed protocols and scientific rationale provided in this guide are designed to empower researchers to efficiently incorporate this building block into their synthetic programs, accelerating the development of next-generation therapeutic agents.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:851773-48-3.
  • ChemicalBook. (2023). This compound | 851773-48-3.
  • Amer, M. M. K., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Journal of Saudi Chemical Society.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reductive Amination.
  • JesseKejia. (n.d.). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds | Abstract.
  • Sharma, A., et al. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. National Center for Biotechnology Information.
  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • National Institutes of Health. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines.
  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • Sci-Hub. (2021). Recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds.
  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • Ali, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. National Center for Biotechnology Information.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Zhang, Y., & Pike, A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry - PMC. PubMed Central.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Shafique, R., et al. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing.
  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
  • Google Patents. (n.d.). US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.

Sources

Application Notes & Protocols: Derivatization of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[2-(Propan-2-yloxy)pyridin-3-yl]methanamine is a key heterocyclic building block in modern medicinal chemistry. Its structure is characterized by a primary amine tethered to a pyridine ring, which is further substituted with a sterically influential isopropoxy group. This unique combination of a nucleophilic amine, an aromatic and basic pyridine core, and a lipophilic ether moiety makes it a versatile scaffold for generating diverse compound libraries. The strategic derivatization of the primary amine allows for the modulation of physicochemical properties such as solubility, lipophilicity (logP), metabolic stability, and the ability to form critical interactions with biological targets.

This guide provides an in-depth exploration of several high-yield, robust derivatization reactions for this scaffold. We will delve into the causality behind protocol choices, offering detailed, step-by-step methodologies for the synthesis of amides, sulfonamides, N-alkylated amines, and (thio)ureas. These protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility.

G cluster_0 Core Scaffold Start This compound Amide Amide Synthesis (Acylation) Start->Amide R-COOH Coupling Agent Sulfonamide Sulfonamide Synthesis Start->Sulfonamide R-SO2Cl Base NAlkylation N-Alkylation (Reductive Amination) Start->NAlkylation R-CHO/R-CO-R' Reducing Agent Urea Urea & Thiourea Formation Start->Urea R-NCO/R-NCS

Figure 1: Overview of key derivatization pathways for the primary amine scaffold.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The amide bond is one of the most prevalent functional groups in pharmaceuticals due to its high metabolic stability and its ability to act as both a hydrogen bond donor and acceptor. The synthesis of amides from this compound is a foundational strategy for library development.

Causality & Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated.[1] Modern peptide coupling reagents, such as HATU, convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the primary amine.[2][3] The choice of a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is critical to neutralize the acidic protons generated during the reaction without competing with the primary amine nucleophile.[2]

Protocol 1.1: HATU-Mediated Amide Coupling

This protocol describes a general and highly efficient method for amide bond formation.

G Start [Scaffold]-CH2NH2 + R-COOH Intermediate Activated Ester Intermediate (via HATU) Start->Intermediate HATU, DIPEA, DMF Product [Scaffold]-CH2NH-C(O)-R Intermediate->Product Nucleophilic Attack

Figure 2: Workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration relative to the amine).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 10-15 minutes at room temperature. This is the pre-activation step.

  • Add a solution of this compound (1.0 eq) in a small amount of DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 2-16 hours.

  • Reaction Monitoring: Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 50% EtOAc in Hexanes). The amine can be visualized with a ninhydrin stain.

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-100% EtOAc in Hexanes).

Summary of Common Amide Coupling Reagents

ReagentNameClassKey Advantages
HATU 1-[Bis(dimethylamino)methylene]... hexafluorophosphateAminiumFast reaction rates, low racemization, highly efficient.[3]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminiumVery efficient, cost-effective alternative to HATU.[3]
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarbodiimideWater-soluble byproducts, ideal for aqueous extractions. Often used with HOBt.[2]
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphatePhosphoniumHighly effective, but byproduct is a suspected carcinogen.

Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone of chemotherapy, found in antibacterial agents, diuretics, and anticonvulsants.[4] Its synthesis is a straightforward and reliable method for derivatizing primary amines.

Causality & Rationale: The reaction proceeds via nucleophilic attack of the primary amine onto the highly electrophilic sulfur atom of the sulfonyl chloride.[5] This reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. Therefore, a base such as pyridine or triethylamine is essential to act as an acid scavenger, neutralizing the HCl and allowing the reaction to proceed to completion.[5] Pyridine can also serve as the solvent.

Protocol 2.1: General Sulfonamide Synthesis

G Start [Scaffold]-CH2NH2 + R-SO2Cl Product [Scaffold]-CH2NH-SO2-R Start->Product Pyridine or Et3N DCM, 0°C to RT

Figure 3: General scheme for sulfonamide synthesis.

Materials:

  • This compound (1.0 eq)

  • Sulfonyl Chloride (e.g., benzenesulfonyl chloride) (1.05 eq)

  • Anhydrous Pyridine or Triethylamine (Et₃N) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M).

  • Add pyridine or triethylamine (2.0-3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.05 eq) dropwise to the stirred solution. Caution: Sulfonyl chlorides are moisture-sensitive.[5]

  • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up: Dilute the reaction with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

N-Alkylation via Reductive Amination

Introducing alkyl groups to the nitrogen atom is a powerful tactic to fine-tune a molecule's basicity and lipophilicity. Reductive amination is a premier method for this transformation, offering high selectivity and broad substrate scope.[6]

Causality & Rationale: This reaction is a one-pot, two-step process. First, the primary amine condenses with a carbonyl compound (aldehyde or ketone) to form an imine (or iminium ion under acidic conditions). Second, a reducing agent selectively reduces the C=N double bond of the imine to the corresponding secondary amine.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an ideal reducing agent for this purpose because it is mild and chemoselectively reduces the iminium ion much faster than it reduces the starting aldehyde or ketone, preventing the formation of alcohol byproducts.[6]

Protocol 3.1: Synthesis of Secondary Amines

G cluster_workflow Reductive Amination Workflow Start Amine + Aldehyde/Ketone Imine Imine Formation (Reversible) Start->Imine DCE, AcOH (cat.) Reduction Iminium Ion Reduction Imine->Reduction NaBH(OAc)3 Product Secondary Amine Reduction->Product

Figure 4: Stepwise logic of the reductive amination process.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount, optional)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Combine this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE (approx. 0.1 M).

  • Add a few drops of glacial acetic acid to catalyze imine formation (optional, but often improves reaction rates).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: Addition may cause some gas evolution.

  • Stir the reaction at room temperature for 4-24 hours.

  • Reaction Monitoring: Monitor the formation of the product by LC-MS or TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer with DCM or EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Urea and Thiourea Formation

Urea and thiourea moieties are excellent hydrogen bond donors and are frequently used to achieve high-affinity binding to protein targets.[8][9] Their synthesis is typically straightforward and high-yielding.

Causality & Rationale: This reaction is a direct nucleophilic addition of the primary amine to the electrophilic carbon of an isocyanate or isothiocyanate. The reaction is generally very fast and often proceeds to completion at room temperature without the need for a catalyst or base.[10]

Protocol 4.1: Synthesis of Ureas and Thioureas

G cluster_urea Urea Synthesis cluster_thiourea Thiourea Synthesis Urea_Start [Scaffold]-CH2NH2 + R-N=C=O Urea_Product [Scaffold]-CH2NH-C(O)NH-R Urea_Start->Urea_Product THF or DCM, RT Thiourea_Start [Scaffold]-CH2NH2 + R-N=C=S Thiourea_Product [Scaffold]-CH2NH-C(S)NH-R Thiourea_Start->Thiourea_Product THF or DCM, RT

Figure 5: Reaction schemes for urea and thiourea formation.

Materials:

  • This compound (1.0 eq)

  • Isocyanate or Isothiocyanate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or DCM (approx. 0.2 M).

  • Add the corresponding isocyanate or isothiocyanate (1.0 eq) dropwise at room temperature.

  • Stir the reaction at room temperature for 1-4 hours. The product often precipitates out of the solution as it forms.

  • Reaction Monitoring: The reaction is typically complete when the starting materials are consumed, as checked by TLC.

  • Work-up & Purification:

    • If the product has precipitated, collect it by filtration, wash with a small amount of cold solvent (e.g., ether or the reaction solvent), and dry under vacuum.

    • If the product is soluble, concentrate the reaction mixture under reduced pressure. The crude product is often pure enough for subsequent use, or it can be purified by recrystallization or flash chromatography.

References

  • Benchchem. Sulfonamide Synthesis with Primary Amines . Technical Support Center.

  • The Journal of Organic Chemistry. Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones . ACS Publications.

  • Taylor & Francis Group. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons . Taylor & Francis eBooks.

  • ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts . ChemRxiv.

  • Organic Letters. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO . NIH.

  • The Journal of Organic Chemistry. Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones . ACS Publications.

  • JoVE. Amines to Sulfonamides: The Hinsberg Test . Journal of Visualized Experiments.

  • Royal Society of Chemistry. Synthesis of Sulfonamides . Synthetic Methods in Drug Discovery: Volume 2.

  • ResearchGate. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst . ResearchGate.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal.

  • Google Patents. Process for the N-alkylation of aminopyridines . Google Patents.

  • ResearchGate. A Facile N-Monoalkylation of Aminopyridines . ResearchGate.

  • The Journal of Organic Chemistry. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination . ACS Publications.

  • Cardiff University. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols . ORCA.

  • PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst . NIH.

  • ResearchGate. Preparation of urea and thiourea compounds . ResearchGate.

  • ResearchGate. Synthesis of urea and thiourea derivatives 3a–j . ResearchGate.

  • ScienceDirect. Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei . ScienceDirect.

  • PubMed. Design and Synthesis of Urea and Thiourea Derivatives and Their Inhibitory Activities on Lipopolysaccharide-Induced NO Production . NIH.

  • PubMed. Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice . NIH.

  • HepatoChem. Amide coupling reaction in medicinal chemistry . HepatoChem.

  • Fisher Scientific. Amide Synthesis . Fisher Scientific.

  • Aapptec. Coupling Reagents . Aapptec Peptides.

Sources

Experimental Applications of Substituted Pyridinylmethanamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental applications of substituted pyridinylmethanamines. This class of compounds holds significant value in medicinal chemistry and pharmacology due to its versatile structure, which serves as a scaffold for developing a wide range of biologically active molecules. This guide offers in-depth application notes and detailed protocols to facilitate the exploration and utilization of these compounds in a research setting.

Introduction to Substituted Pyridinylmethanamines

Substituted pyridinylmethanamines are organic compounds characterized by a pyridine ring linked to a nitrogen atom through a methylene bridge. The core structure allows for extensive chemical modification at various positions on the pyridine ring and the amine, leading to a diverse library of compounds with a wide spectrum of biological activities.[1][2] These derivatives have been investigated for their potential as anticancer, antimicrobial, antimalarial, anticonvulsant, and antidiabetic agents.[3][4][5][6] Furthermore, they have proven to be valuable tools for studying specific biological targets, notably as modulators of G-protein coupled receptors (GPCRs) like the muscarinic acetylcholine receptors and histamine H1 receptors.[7][8]

The versatility of the pyridinylmethanamine scaffold lies in its ability to present functional groups in a specific three-dimensional orientation, allowing for precise interactions with biological macromolecules. This guide will delve into the practical applications of these compounds, providing the rationale behind experimental designs and step-by-step protocols for their evaluation.

I. Application as Modulators of Muscarinic Acetylcholine Receptors

Substituted pyridinylmethanamines have been instrumental in the development of selective modulators of muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, which is a key target for treating cognitive deficits in Alzheimer's disease and schizophrenia.[7][9] These compounds can act as agonists, antagonists, or positive allosteric modulators (PAMs), offering a nuanced approach to receptor modulation.

A. M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is a Gq-protein coupled receptor.[9] Upon binding of an agonist, the receptor activates a signaling cascade that leads to various cellular responses. Understanding this pathway is crucial for designing and interpreting functional assays.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Agonist Agonist (e.g., Acetylcholine, Substituted Pyridinylmethanamine) Agonist->M1R Binds

M1 Muscarinic Receptor Gq Signaling Pathway.
B. Experimental Protocols

This protocol determines the binding affinity (Ki) of a substituted pyridinylmethanamine for the M1 muscarinic receptor by measuring its ability to compete with a known radiolabeled antagonist.[10][11]

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine.

  • Test Compound: Substituted pyridinylmethanamine of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 1 µM Atropine.

  • 96-well Filter Plates: Glass fiber filters (e.g., Millipore MultiScreen).

  • Scintillation Fluid and Counter.

Procedure:

  • Preparation: Thaw cell membranes on ice. Dilute the test compound to various concentrations in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle control (for total binding) or non-specific binding control.

    • Radioligand (at a final concentration close to its Kd).

    • Cell membranes (typically 10-50 µg protein per well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

ParameterTypical Value
Radioligand Concentration0.5 - 2 nM [³H]-NMS
Incubation Time60 minutes
Incubation Temperature25°C
Cell Membrane Protein20 µ g/well

This assay measures the ability of a substituted pyridinylmethanamine to act as an agonist or a PAM at the M1 receptor by detecting changes in intracellular calcium levels.[12][13]

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: Substituted pyridinylmethanamine of interest.

  • Agonist (for PAM studies): Acetylcholine or carbachol.

  • Fluorescence Plate Reader with an injection system.

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Assay:

    • Agonist Mode: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject the test compound at various concentrations and continue recording the fluorescence signal for 2-3 minutes.

    • PAM Mode: Pre-incubate the cells with the test compound for 2-5 minutes. Record a baseline, then inject a fixed concentration of an agonist (typically an EC20 concentration) and record the fluorescence signal.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. For agonist mode, calculate the EC50 from the concentration-response curve. For PAM mode, quantify the potentiation of the agonist response.

II. Application as Antagonists of the Histamine H1 Receptor

Many first-generation antihistamines are substituted pyridinylmethanamine derivatives.[8] These compounds are inverse agonists at the H1 receptor, stabilizing its inactive state and reducing allergic symptoms.[4]

A. Histamine H1 Receptor Signaling Pathway

Similar to the M1 receptor, the histamine H1 receptor is primarily a Gq-protein coupled receptor, leading to the activation of phospholipase C and subsequent downstream signaling.[14][15]

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq Protein (α, β, γ) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB_Activation NF-κB Activation PKC->NFkB_Activation Ca_release->NFkB_Activation Agonist Histamine Agonist->H1R Binds & Activates Antagonist Antagonist (Substituted Pyridinylmethanamine) Antagonist->H1R Binds & Inactivates

Sources

Application Notes and Protocols for the Safe Handling and Storage of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[2-(Propan-2-yloxy)pyridin-3-yl]methanamine, with CAS Number 851773-48-3, is a substituted pyridinylmethanamine derivative increasingly utilized in modern drug discovery and medicinal chemistry programs.[1][2] Its structural motif is of interest in the development of novel therapeutics, including potential applications as inhibitors for challenging biological targets. For instance, related pyridine-methylamine scaffolds have been investigated as MmpL3 inhibitors for antitubercular agents, highlighting the importance of this chemical class in addressing significant health challenges.[3]

The presence of a primary amine and a pyridine ring imparts specific chemical properties that necessitate rigorous handling and storage procedures to ensure the compound's integrity and the safety of laboratory personnel. This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of this compound, grounded in established safety protocols for similar chemical entities.

Hazard Identification and Risk Assessment

While a comprehensive, peer-reviewed toxicology profile for this compound is not extensively documented in publicly available literature, a thorough risk assessment can be conducted by examining data from structurally similar compounds and the constituent functional groups. Substituted pyridines and aliphatic amines can present a range of hazards.[4]

Primary Hazards:

  • Skin and Eye Irritation/Corrosion: Amines are often corrosive or irritant to the skin and eyes. Direct contact can cause redness, irritation, or severe burns.[5][6]

  • Respiratory Tract Irritation: Vapors or aerosols may cause irritation to the respiratory system.

  • Harmful if Swallowed: Ingestion of similar compounds can be harmful.

  • Hygroscopicity and Air Sensitivity: Primary amines can be hygroscopic, readily absorbing moisture from the atmosphere.[7] They can also be sensitive to oxidation by atmospheric oxygen, which can lead to degradation of the compound.

GHS Hazard Classifications (Anticipated based on analogs):

Based on safety data sheets for analogous compounds, the following Globally Harmonized System (GHS) classifications should be anticipated:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Oral4H302: Harmful if swallowed
Specific Target Organ Toxicity3H335: May cause respiratory irritation

This table is predictive and should be confirmed with the supplier-specific Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.

Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: The laboratory should be well-ventilated to disperse any fugitive emissions.[7]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential in the event of accidental exposure.

Personal Protective Equipment (PPE):

  • Hand Protection: Nitrile or neoprene gloves are required. Latex gloves are not suitable.[4] Gloves should be inspected before use and changed immediately if contaminated.

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.

  • Skin and Body Protection: A lab coat must be worn. For larger quantities, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Detailed Protocols for Handling and Storage

Receiving and Initial Inspection Protocol
  • Verify Integrity: Upon receipt, inspect the container for any signs of damage or leakage.

  • Confirm Identity: Cross-reference the supplier label with the CAS number (851773-48-3) on your internal inventory.

  • Segregate: Do not store with incompatible materials such as strong oxidizing agents or acids.

  • SDS Accessibility: Ensure the Safety Data Sheet is readily available to all personnel who will handle the compound.

Aliquoting and Weighing Protocol

The following workflow is designed to minimize exposure and preserve compound integrity.

Aliquoting_Workflow cluster_prep Preparation Phase cluster_handling Handling in Fume Hood cluster_storage Final Storage Prep_Area Don PPE (Gloves, Goggles, Lab Coat) Fume_Hood Prepare Fume Hood (Clean surface, gather materials) Prep_Area->Fume_Hood Enter Hood Inert_Atmosphere Purge container with Argon/Nitrogen Fume_Hood->Inert_Atmosphere Transfer primary container Weighing Weigh desired amount into tared vial Inert_Atmosphere->Weighing Quickly dispense solid Solubilization Add appropriate solvent (if required) Weighing->Solubilization Seal_Vial Seal aliquot vial (consider septum cap) Weighing->Seal_Vial If using as solid Solubilization->Seal_Vial Label_Vial Label with name, concentration, date Seal_Vial->Label_Vial Store_Vial Store in designated cool, dry, dark place Label_Vial->Store_Vial

Caption: Workflow for aliquoting this compound.

Storage Procedures

Proper storage is critical to maintain the chemical's purity and prevent degradation. Amines can be sensitive to both moisture and oxygen.[7][8]

Storage Conditions Summary:

ParameterRecommendationRationale
Temperature Cool; Room temperature is acceptable for short-term.[2]Minimizes degradation and vapor pressure.
Atmosphere Inert gas (Argon or Nitrogen)[9]Prevents oxidation of the amine functional group.
Light Protect from lightMany organic compounds are light-sensitive.
Moisture Tightly sealed container in a dry environment[7]The compound is likely hygroscopic.
Container Original supplier bottle or glass vials with tight-fitting caps.Ensures compatibility and prevents contamination.[7]

Long-Term Storage Protocol:

  • Inert Atmosphere: For long-term storage, it is best practice to blanket the compound with an inert gas. Argon is preferred due to its density, which allows it to form a protective layer over the compound.[9]

  • Container Sealing: Use containers with high-quality, tight-fitting seals. For solutions, Sure/Seal™ bottles or vials with septa are ideal for repeated access without compromising the inert atmosphere.[9]

  • Location: Store in a designated cabinet for amines, away from acids and oxidizing agents. The storage area should be cool, dark, and dry.[4]

Spill and Waste Management

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Absorb: For liquid spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • Collect: Carefully scoop the absorbed material or solid spill into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Do not dispose of down the drain.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[5]

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Storage solution for oxygen sensitive liquid chemicals? (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. Retrieved from [Link]

  • Valvoline. (2023). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • Wang, Y., et al. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health. Retrieved from [Link]

Sources

Scale-up synthesis of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine

Abstract

This document provides a comprehensive guide for the robust and scalable two-step synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The synthesis begins with the nucleophilic aromatic substitution (SNAr) of 2-chloropyridine-3-carbonitrile with isopropoxide to yield the key intermediate, 2-(propan-2-yloxy)pyridine-3-carbonitrile. The subsequent step involves the reduction of the nitrile functionality using lithium aluminum hydride (LAH) under controlled conditions to afford the target primary amine. This guide is designed for researchers and process chemists, offering detailed, step-by-step protocols, explanations for procedural choices, critical safety information for handling hazardous reagents, and scale-up considerations to ensure operational safety and process efficiency.

Introduction and Synthetic Strategy

The pyridine scaffold is a privileged structure in pharmacology, and its derivatives are integral to numerous active pharmaceutical ingredients. This compound serves as a key precursor, providing a flexible synthetic handle for introducing diverse functionalities. The synthetic strategy detailed herein is designed for efficiency and scalability, proceeding through a stable, crystalline nitrile intermediate.

The overall transformation is outlined below:

G cluster_0 Overall Synthetic Workflow SM 2-Chloropyridine-3-carbonitrile Int Intermediate 1 2-(Propan-2-yloxy)pyridine-3-carbonitrile SM->Int  Step 1: SNAr Reaction  NaH, Isopropanol, THF FP Final Product This compound Int->FP  Step 2: Nitrile Reduction  LiAlH4, THF

Caption: Overall two-step synthetic workflow.

Part I: Synthesis of 2-(Propan-2-yloxy)pyridine-3-carbonitrile (Intermediate)

A. Principle and Rationale

This step employs a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is electron-deficient, and the presence of the strongly electron-withdrawing nitrile (-CN) group at the 3-position further activates the 2-position for nucleophilic attack. The chloride atom is an effective leaving group. Sodium isopropoxide, generated in situ from sodium hydride (NaH) and isopropanol, serves as the nucleophile. Tetrahydrofuran (THF) is used as the primary solvent due to its ability to solvate the reagents and its appropriate boiling point for controlling the reaction temperature.

B. Materials and Equipment
Reagent/MaterialCAS No.M. Wt.Quantity (for 100g scale)Eq.
2-Chloropyridine-3-carbonitrile6640-67-1138.56100.0 g1.0
Sodium Hydride (60% in mineral oil)7646-69-724.0032.0 g1.1
Anhydrous Isopropanol (IPA)67-63-060.101.0 L-
Anhydrous Tetrahydrofuran (THF)109-99-972.111.0 L-
Saturated NH₄Cl (aq.)12125-02-9-500 mL-
Ethyl Acetate141-78-6-2.0 L-
Brine--500 mL-
Anhydrous MgSO₄7487-88-9-50 g-

Equipment: 5 L three-neck round-bottom flask, mechanical stirrer, reflux condenser with nitrogen/argon inlet, thermocouple, heating mantle, and an addition funnel.

C. Detailed Experimental Protocol
  • Setup: Assemble the 5 L reaction flask with a mechanical stirrer, condenser (with an inert gas line), and a thermocouple. Ensure the entire system is flame-dried or oven-dried and purged with nitrogen.

  • Reagent Preparation: In the reaction flask, suspend sodium hydride (32.0 g, 1.1 eq) in anhydrous THF (500 mL).

  • Nucleophile Generation: Begin stirring the NaH/THF suspension and cool the flask to 0 °C using an ice-water bath. Slowly add anhydrous isopropanol (500 mL) via the addition funnel over 60 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and maintain a positive flow of inert gas. The rate of addition should be controlled to keep the internal temperature below 15 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • SNAr Reaction: Dissolve 2-chloropyridine-3-carbonitrile (100.0 g, 1.0 eq) in anhydrous THF (500 mL) and add this solution to the freshly prepared sodium isopropoxide slurry over 30 minutes.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (500 mL) to neutralize any unreacted NaH and sodium isopropoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (1.0 L) and water (500 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 500 mL) and brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from a minimal amount of hot isopropanol or an ethanol/water mixture to afford 2-(propan-2-yloxy)pyridine-3-carbonitrile as a white to off-white crystalline solid.

  • Yield and Characterization: Typical yields are in the range of 85-95%. Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Part II: Reduction to this compound (Final Product)

A. Principle and Rationale

Lithium aluminum hydride (LAH) is a potent reducing agent capable of converting nitriles to primary amines.[1] The reaction is highly exothermic and water-sensitive, necessitating strict anhydrous conditions and careful temperature control. An "inverse addition" protocol, where the substrate solution is added to the LAH slurry, is recommended for scale-up to better manage the exotherm. The work-up procedure is critical for safety and product isolation. The Fieser workup method is employed, involving the sequential addition of water and aqueous sodium hydroxide to decompose the aluminum complexes into a granular, easily filterable solid (LiAlO₂), preventing the formation of gelatinous precipitates that can complicate filtration.

B. CRITICAL SAFETY WARNINGS
  • Extreme Reactivity with Water: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas which can ignite.[2][3][4] All glassware must be rigorously dried, and all solvents must be anhydrous. The reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Corrosive and Caustic: LAH is corrosive to skin and mucous membranes.[1][5] The work-up involves the formation of caustic sodium hydroxide. Always wear appropriate Personal Protective Equipment (PPE), including a fire-retardant lab coat, safety glasses or face shield, and compatible gloves.[3]

  • Fire Hazard: A Class D fire extinguisher (for combustible metals) and dry sand must be readily available.[4] Do NOT use water or CO₂-based extinguishers on an LAH fire.

  • Exothermicity: The reduction and quenching steps are highly exothermic. Maintain constant cooling and monitor the internal temperature closely.

C. Materials and Equipment
Reagent/MaterialCAS No.M. Wt.Quantity (for 100g scale)Eq.
2-(Propan-2-yloxy)pyridine-3-carbonitrile91613-73-9162.19100.0 g1.0
Lithium Aluminum Hydride (LAH)16853-85-337.9528.0 g1.2
Anhydrous Tetrahydrofuran (THF)109-99-972.111.5 L-
Deionized Water7732-18-518.0228 mL-
15% (w/v) Sodium Hydroxide (aq.)1310-73-2-28 mL-
Deionized Water7732-18-518.0284 mL-
Diethyl Ether or Ethyl Acetate60-29-7-1.0 L-

Equipment: 5 L three-neck round-bottom flask, mechanical stirrer, reflux condenser with nitrogen/argon inlet, thermocouple, cooling bath (ice-water or cryocooler), and an addition funnel.

D. Detailed Experimental Protocol
  • Setup: Assemble and dry a 5 L reaction flask under an inert atmosphere as described in Part I.

  • LAH Slurry Preparation: To the flask, add anhydrous THF (1.0 L). Cool the solvent to 0 °C. Carefully add the lithium aluminum hydride powder (28.0 g, 1.2 eq) in portions under a strong stream of nitrogen. Note: For large-scale additions, a solid addition funnel is recommended.[1] Allow the resulting grey slurry to stir at 0 °C for 15 minutes.

  • Substrate Addition (Inverse Addition): Dissolve the nitrile intermediate (100.0 g, 1.0 eq) in anhydrous THF (500 mL). Transfer this solution to an addition funnel and add it dropwise to the stirred LAH slurry. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C. The addition typically takes 1-2 hours.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Then, gently heat the mixture to 40-45 °C and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the nitrile intermediate.

  • Work-up (Fieser Method): Cool the reaction mixture back down to 0 °C with an ice bath. This step is critical and must be performed slowly and with vigorous stirring.

    • Step 6a: Slowly and dropwise, add 28 mL of deionized water . A vigorous evolution of hydrogen gas will occur. Control the addition rate to keep the temperature below 20 °C.

    • Step 6b: Slowly and dropwise, add 28 mL of 15% aqueous NaOH solution . The slurry may become thick.

    • Step 6c: Slowly and dropwise, add 84 mL of deionized water .

  • Granulation and Filtration: After the final addition, remove the cooling bath and stir the mixture vigorously at room temperature for at least 1 hour. A white, granular precipitate should form.

  • Isolation: Filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with ample diethyl ether or ethyl acetate (3 x 300 mL).

  • Concentration and Purification: Combine the filtrate and washes. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by vacuum distillation. For many applications, the crude product after an acid-base extraction is of sufficient purity. Avoiding column chromatography is often desirable for large-scale industrial processes.[6]

G cluster_1 LAH Reduction & Quenching Protocol Start 1. Cool LAH/THF Slurry to 0 °C Add_Substrate 2. Add Substrate Solution (Keep T < 10 °C) Start->Add_Substrate React 3. React at 40-45 °C Add_Substrate->React Cool_Quench 4. Cool Reaction to 0 °C React->Cool_Quench Quench_H2O 5. SLOWLY Add H₂O (28 mL) Cool_Quench->Quench_H2O Exothermic! H₂ Gas Evolved Quench_NaOH 6. SLOWLY Add 15% NaOH (28 mL) Quench_H2O->Quench_NaOH Quench_H2O_2 7. SLOWLY Add H₂O (84 mL) Quench_NaOH->Quench_H2O_2 Stir_Filter 8. Stir 1 hr, Filter, & Wash Quench_H2O_2->Stir_Filter Isolate 9. Concentrate Filtrate Stir_Filter->Isolate

Caption: Workflow for the LAH reduction and Fieser quenching procedure.

Summary of Quantitative Data

StepStarting MaterialMass (g)MolesLimiting ReagentProductTheoretical Yield (g)Actual Yield (g)% Yield
1 2-Chloropyridine-3-carbonitrile100.00.722Yes2-(Propan-2-yloxy)pyridine-3-carbonitrile117.1105-11185-95%
2 2-(Propan-2-yloxy)pyridine-3-carbonitrile100.00.616YesThis compound102.582-9280-90%

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Step 1: Incomplete Reaction - Insufficient NaH or moisture contamination.- Low reaction temperature or insufficient time.- Use fresh, high-quality NaH and ensure all reagents/glassware are anhydrous.- Ensure reflux temperature is reached and extend reaction time, monitoring by TLC/HPLC.
Step 2: Low Yield - Incomplete reduction.- Product loss during work-up (gelatinous precipitate).- Use a slight excess of LAH (1.2-1.5 eq).- Ensure the Fieser quench is performed precisely and with vigorous stirring to achieve a granular solid. Wash the filter cake extensively.
Final Product Contamination - Residual mineral oil from NaH.- Incomplete reduction (residual nitrile).- Perform an acid-base extraction: dissolve crude product in ether, extract with 1M HCl, wash aqueous layer with ether, basify aqueous layer with NaOH, and re-extract product into ether.- If significant nitrile remains, consider resubmitting to reduction conditions.

References

  • Shrivastava, R., et al. (2009). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Application Note AN78. Available at: [Link]

  • Hossain, M. L., et al. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. Available at: [Link]

  • European Patent Office. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. EP 1064265 B1. Available at: [Link]

  • Gagnon, D., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. NJ.gov. Available at: [Link]

  • Vollmer, C., et al. (2019). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Angewandte Chemie. Available at: [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Available at: [Link]

  • University of Georgia. (n.d.). Standard Operating Procedure: Lithium Aluminum Hydride. UGA Research. Available at: [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Princeton EHS. Available at: [Link]

Sources

A Multi-faceted Approach to the Purity Assessment of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine: Protocols and Rationale

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Introduction

[2-(Propan-2-yloxy)pyridin-3-yl]methanamine (CAS No. 851773-48-3) is a substituted pyridine derivative that serves as a critical building block in pharmaceutical synthesis.[1] Its molecular structure, featuring a primary amine and a pyridine ring, makes it a versatile intermediate. As with any component destined for use in active pharmaceutical ingredients (APIs), rigorous purity assessment is not merely a quality control checkpoint but a fundamental requirement for ensuring the safety and efficacy of the final drug product. Impurities, whether they are residual starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects.[2]

This guide provides a comprehensive suite of analytical methods for the robust purity assessment of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind methodological choices, grounding our protocols in established scientific principles and regulatory expectations. The methods described herein are designed to be stability-indicating, capable of separating the main component from potential process-related and degradation impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity and Impurity Profiling

Expertise & Experience: RP-HPLC is the cornerstone of purity analysis for non-volatile organic molecules like our target compound. The technique's high resolution and sensitivity make it ideal for quantifying the primary component and detecting trace-level impurities. The choice of a C18 column is deliberate; its non-polar stationary phase provides effective retention for the molecule's pyridine and isopropoxy groups through hydrophobic interactions. To ensure sharp, symmetrical peaks, we must control the ionization state of the basic amine and pyridine nitrogen atoms. By employing a mobile phase with an acidic pH, we protonate these functional groups, preventing undesirable interactions with residual silanols on the silica backbone of the stationary phase.

A UV detector is selected due to the presence of the pyridine ring, which is a strong chromophore. The typical absorbance maxima for pyridine derivatives are in the 250-270 nm range, and we will use 260 nm for sensitive detection.[3]

Logical Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Accurately weigh Reference Standard C Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->C B Accurately weigh Test Sample B->C D Filter through 0.45 µm Syringe Filter C->D E Equilibrate HPLC System with Mobile Phase D->E F System Suitability Test (Inject Standard 5x) E->F G Inject Blank & Samples F->G H Integrate Chromatograms G->H I Calculate % Purity by Area Normalization H->I J Identify and Quantify Impurities H->J

Caption: HPLC analysis workflow from preparation to data processing.

Table 1: Recommended RP-HPLC Method Parameters
ParameterRecommended ValueRationale
Instrument HPLC or UPLC with UV/PDA DetectorStandard for purity analysis, PDA allows for peak purity assessment.
Column C18, 250 mm x 4.6 mm, 5 µmExcellent retention and resolution for moderately polar analytes.[3]
Mobile Phase A: 20mM Potassium Phosphate Buffer (pH 3.0) B: AcetonitrileAcidic buffer ensures protonation of basic sites for good peak shape. Acetonitrile is a common organic modifier.
Elution Mode Isocratic: 80% A : 20% BA simple starting point. A gradient may be needed if late-eluting impurities are present.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30°CProvides stable retention times and improved peak shape.
Detector UV at 260 nmPyridine ring provides strong UV absorbance for high sensitivity.[3]
Injection Vol. 10 µLBalances sensitivity with the risk of column overloading.
Run Time 20 minutesSufficient to elute the main peak and potential process impurities.
Detailed Protocol: RP-HPLC Purity Determination
  • Reagent Preparation:

    • Buffer (Mobile Phase A): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.[3]

    • Mobile Phase: Prepare the final mobile phase by mixing 800 mL of Buffer (A) with 200 mL of Acetonitrile (B). Degas by sonication.

    • Diluent: Mix HPLC grade water and acetonitrile in a 50:50 v/v ratio.

  • Standard Solution Preparation (approx. 100 µg/mL):

    • Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Sample Solution Preparation (approx. 100 µg/mL):

    • Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

    • Perform a blank injection (diluent) to ensure no interfering peaks are present.

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Calculate the purity of the sample using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Residual Solvents

Expertise & Experience: While HPLC excels at analyzing the main compound, it is blind to highly volatile impurities, particularly residual solvents from the synthesis (e.g., isopropanol, ethers, etc.). GC is the definitive technique for this purpose. By using a headspace autosampler, we introduce only the volatile components into the GC system, protecting the column from the non-volatile API. Coupling the GC to a Mass Spectrometer (MS) provides an unmatched level of confidence, allowing for the positive identification of detected impurities by comparing their mass spectra to established libraries (e.g., NIST).[4]

Logical Workflow for Headspace GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing A Accurately weigh sample into Headspace Vial B Add Diluent (e.g., DMSO, DMAc) A->B C Crimp and Seal Vial B->C D Incubate Vial in Headspace Autosampler C->D E Inject Headspace Vapor onto GC Column D->E F Separate Volatiles & Detect by MS E->F G Identify Peaks by Retention Time & Mass Spectrum Library Search F->G H Quantify using External Standards G->H

Caption: Headspace GC-MS workflow for residual solvent analysis.

Table 2: Recommended Headspace GC-MS Parameters
ParameterRecommended ValueRationale
Instrument Headspace Sampler coupled to GC-MSStandard for automated and sensitive analysis of volatiles in solid/liquid samples.
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µmMid-polarity column optimized for separation of common residual solvents.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 40°C (hold 5 min), ramp to 220°C at 10°C/minSeparates very volatile solvents at the start and elutes higher boiling point compounds.
HS Temp Vial: 80°C, Loop: 90°C, Transfer Line: 100°CEnsures efficient volatilization without degrading the sample.
Inlet Temp 230°C, Split ratio 10:1Ensures rapid vaporization of the sample upon injection.
MS Source Temp 230°CStandard temperature for electron ionization.
MS Quad Temp 150°CStandard temperature for the quadrupole mass filter.
Scan Range 35 - 350 amuCovers the mass range of common organic solvents and impurities.
Detailed Protocol: Headspace GC-MS for Residual Solvents
  • Reagent Preparation:

    • Diluent: Use a high-boiling point, low-volatility solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc).

  • Standard Preparation:

    • Prepare a stock standard containing known amounts of expected residual solvents (e.g., isopropanol, acetone, ethyl acetate, etc.) in the chosen diluent.

    • Create a calibration curve by preparing a series of dilutions from the stock standard in headspace vials.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the test sample directly into a 20 mL headspace vial.

    • Add 1.0 mL of the diluent.

    • Immediately seal the vial with a cap and septum.

  • GC-MS Sequence:

    • Run the sequence starting with a blank vial (diluent only), followed by the calibration standards, and then the test samples.

  • Data Analysis:

    • Identify any peaks in the sample chromatogram by comparing their retention times and mass spectra with the prepared standards and/or a commercial mass spectral library (e.g., NIST).

    • Quantify the identified solvents using the calibration curve generated from the standards.

NMR Spectroscopy: For Definitive Structural Confirmation

Expertise & Experience: While chromatographic methods are excellent for assessing purity, they do not provide absolute structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structure elucidation.[5][6][7] Through a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can map the precise connectivity of every atom in the molecule, confirming its identity beyond any doubt. This is not just an academic exercise; it is a crucial step to ensure that the correct compound has been synthesized. Furthermore, quantitative NMR (qNMR) can be employed to determine a highly accurate purity value without the need for a pre-certified reference standard of the analyte, by using a certified internal standard.

Logical Flow for Structural Elucidation via NMR

NMR_Logic A ¹H NMR - Proton count - Chemical shifts - Splitting patterns C COSY - Correlates ¹H to ¹H - Reveals proton-proton coupling networks A->C D HSQC - Correlates ¹H to ¹³C (1-bond) - Assigns protons to their directly attached carbons A->D B ¹³C NMR - Carbon count - Carbon types (CH3, CH2, CH, C) B->C B->D E HMBC - Correlates ¹H to ¹³C (2-3 bonds) - Establishes long-range connectivity between fragments C->E D->E F Confirmed Structure - Unambiguous assignment of all atoms and bonds E->F

Caption: Using a suite of NMR experiments for structural confirmation.

Detailed Protocol: NMR Sample Preparation
  • Sample Preparation (Qualitative):

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent depends on the sample's solubility.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C spectra.

    • If structural confirmation is required, acquire 2D spectra including COSY, HSQC, and HMBC.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H spectrum and assign the signals to the corresponding protons in the structure.

    • Assign the ¹³C signals with the aid of the 2D spectra.

    • Verify that all observed correlations are consistent with the proposed structure of this compound.

Forced Degradation Studies: Ensuring Method Specificity

Trustworthiness: A truly reliable purity method must be "stability-indicating." This means it must be able to separate the intact drug substance from any degradation products that might form over time or under stress.[8][9] Forced degradation studies are the formal process for demonstrating this capability.[10][11] By intentionally subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), we generate potential degradants. The developed HPLC method is then used to analyze these stressed samples. If all new peaks are well-resolved from the main peak, the method is proven to be stability-indicating, as mandated by ICH guidelines.[10]

Workflow for Forced Degradation and Method Validation

Forced_Degradation cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze all stressed samples and control using the developed HPLC method A->Analysis B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->Analysis C Oxidation (e.g., 3% H₂O₂, RT) C->Analysis D Thermal Stress (e.g., 80°C, solid state) D->Analysis E Photolytic Stress (ICH Q1B light exposure) E->Analysis Start This compound Sample Start->A Start->B Start->C Start->D Start->E Result Result Analysis->Result

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 17, 2026

Introduction

Welcome to the technical support center for the synthesis of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve your synthesis yield. Our goal is to provide you with the expertise and practical insights needed to achieve consistent and high-yielding results.

The primary synthetic route to this compound typically involves the reduction of a nitrile precursor, 2-(propan-2-yloxy)pyridine-3-carbonitrile. While seemingly straightforward, this reduction can present several challenges, including incomplete conversion, formation of byproducts, and difficulties in purification. This guide will delve into the critical parameters of this synthesis, offering solutions to common problems and strategies for optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing a systematic approach to troubleshooting.

Issue 1: Low Yield of the Desired Primary Amine

Symptoms:

  • Low isolated yield of this compound after purification.

  • Significant amounts of starting material (nitrile) remain unreacted, as observed by TLC or LC-MS.

  • Presence of multiple spots on TLC or peaks in LC-MS corresponding to byproducts.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inefficient Reduction The reducing agent may not be active enough or may have degraded. The reaction conditions (temperature, pressure, time) may be suboptimal.For Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C): - Ensure the catalyst is fresh and active.[1][2]- Increase hydrogen pressure and/or reaction temperature.[1]- Extend the reaction time.- Add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of secondary and tertiary amines.[3]For Hydride Reduction (e.g., LiAlH4): - Use freshly opened or properly stored LiAlH4.[4]- Ensure the reaction is performed under strictly anhydrous conditions, as LiAlH4 reacts violently with water.[4]- Use a suitable solvent like THF or diethyl ether.[4]
Side Reactions The intermediate imine can react with the product amine to form secondary and tertiary amines, a common issue in nitrile reductions.[1][5]- Catalyst Choice: Select a catalyst known for high selectivity towards primary amines, such as cobalt boride or specific ruthenium complexes.[1][6]- Ammonia Addition: As mentioned, adding ammonia can shift the equilibrium away from secondary amine formation.[3]- Reaction Conditions: Lowering the reaction temperature may reduce the rate of side reactions.
Product Degradation The product amine may be unstable under the reaction or workup conditions.- Workup: Use a mild aqueous workup. If using LiAlH4, a careful quenching procedure (e.g., Fieser workup) is crucial.[7]- Purification: Avoid prolonged exposure to acidic or basic conditions during purification. Consider column chromatography on silica gel with a solvent system containing a small amount of a volatile base (e.g., triethylamine) to prevent streaking.
Incomplete Reaction Insufficient equivalents of the reducing agent were used.- Stoichiometry: Ensure an adequate excess of the reducing agent is used, especially for hydride reductions where moisture can consume some of the reagent. For catalytic hydrogenation, ensure sufficient catalyst loading.
Issue 2: Formation of Secondary and Tertiary Amine Byproducts

Symptoms:

  • Multiple product spots on TLC with similar Rf values.

  • Mass spectrometry data shows peaks corresponding to the masses of di- and tri-substituted amines.

Potential Causes & Solutions:

The formation of secondary and tertiary amines is a well-documented side reaction in nitrile hydrogenation, proceeding through the reaction of the intermediate imine with the primary amine product.[1][5]

Troubleshooting Flowchart:

G start High levels of secondary/ tertiary amine byproducts detected q1 Was ammonia or an ammonium salt added? start->q1 sol1 Add ammonia or ammonium hydroxide to the reaction mixture. q1->sol1 No q2 What type of catalyst was used? q1->q2 Yes a1_yes Yes a1_no No sol2 Consider switching to a more selective catalyst like Cobalt Boride or a specific Ru-based catalyst. q2->sol2 Raney Ni or Pd/C q3 Were reaction conditions optimized? q2->q3 Other a2_raney_ni Raney Ni or Pd/C a2_other Other sol3 Optimize reaction temperature and pressure. Lower temperatures may favor primary amine formation. q3->sol3 G start Start: 2-(propan-2-yloxy)pyridine-3-carbonitrile reduction Reduction Step (e.g., Catalytic Hydrogenation or LiAlH4) start->reduction workup Reaction Workup (Filtration/Quenching) reduction->workup crude Crude Product: This compound workup->crude purification Purification (Distillation or Column Chromatography) crude->purification final_product Final Product purification->final_product

Sources

Technical Support Center: Synthesis of 2-(isopropoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(isopropoxy)pyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable heterocyclic scaffolds. The synthesis, while often straightforward, can be prone to several side reactions that impact yield, purity, and scalability. This document provides in-depth, field-proven insights into troubleshooting these challenges in a practical question-and-answer format.

Introduction: The Synthetic Landscape

The most common and direct route to 2-(isopropoxy)pyridine derivatives is a nucleophilic aromatic substitution (SNAr) reaction, a variant of the classic Williamson ether synthesis.[1] This involves the reaction of a 2-halopyridine with an isopropoxide salt. The efficiency of this reaction is contingent on carefully controlled conditions to prevent the formation of undesired byproducts. This guide will dissect the most frequently encountered issues and provide robust solutions.

Troubleshooting Guide: Common Issues & Solutions

Question 1: My reaction yield is significantly lower than expected, and I have a lot of unreacted 2-halopyridine starting material. What's going wrong?

This is a classic issue often traced back to the generation and reactivity of the nucleophile, sodium isopropoxide.

Answer:

Low conversion points to insufficient nucleophile strength or concentration. The root cause is typically either incomplete deprotonation of isopropanol or degradation of the alkoxide by trace amounts of water.

  • Causality—The pKa Difference: Isopropanol has a pKa of ~17. To ensure complete and rapid deprotonation, you must use a base whose conjugate acid has a much higher pKa. Sodium hydride (NaH), with a conjugate acid (H₂) pKa of ~36, is an excellent choice as it drives the acid-base equilibrium almost completely to the side of the alkoxide.[2] Weaker bases like sodium hydroxide (NaOH) can be used for more acidic phenols but are less effective for simple alcohols like isopropanol.[2]

  • The Problem with Water: Sodium hydride reacts violently and exothermically with water to produce hydrogen gas and sodium hydroxide. Any moisture in your isopropanol or solvent will consume the NaH, reducing the amount available to generate your nucleophile. This leads to an under-stoichiometric amount of isopropoxide and, consequently, incomplete conversion of your 2-halopyridine.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Reagent & Glassware Preparation:

    • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

    • Use a freshly opened bottle of anhydrous solvent (e.g., THF, DMF) or dispense from a solvent purification system.

    • Use dry isopropanol. If its dryness is , it can be distilled from a drying agent like magnesium sulfate.

  • Generating the Nucleophile (Sodium Isopropoxide):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen/argon inlet, and a reflux condenser, add sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil).

    • Wash the NaH dispersion three times with dry hexanes under an inert atmosphere to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous solvent (e.g., THF) followed by the slow, dropwise addition of dry isopropanol (1.05 equivalents) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the completion of the reaction. You now have a solution/slurry of sodium isopropoxide ready for the next step.

Question 2: I've isolated my product, but NMR analysis shows a significant impurity that appears to be 2-pyridone. How is this forming?

The presence of 2-pyridone (or its tautomer, 2-hydroxypyridine) is a tell-tale sign of water contamination during the reaction.

Answer:

The 2-halopyridine starting material is susceptible to hydrolysis under basic conditions, especially at elevated temperatures. The hydroxide ions (OH⁻) needed for this hydrolysis can be generated from the reaction of your strong base (NaH or the isopropoxide itself) with any trace water present in the reaction medium.

  • Mechanism of Hydrolysis: The hydroxide ion acts as a nucleophile, attacking the C2 position of the pyridine ring and displacing the halide in an SNAr reaction. This forms 2-hydroxypyridine, which exists in equilibrium with its more stable tautomer, 2-pyridone.[3] Once formed, 2-pyridone is generally unreactive towards forming the desired ether under these conditions and will persist as an impurity that can be difficult to remove.

Visualizing the Competing Pathways

The following diagram illustrates the desired reaction versus the hydrolysis side reaction. Preventing the hydrolysis pathway is critical for achieving high purity and yield.

Caption: Desired O-Alkylation vs. Hydrolysis Side Reaction.

Preventative Measures:

  • Strict Anhydrous Technique: The most critical control parameter is the rigorous exclusion of water. Follow the protocol outlined in Question 1.

  • Inert Atmosphere: Always run the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

Question 3: My starting material is 2-hydroxypyridine and I'm using isopropyl iodide. I'm getting very low yields of my ether and a lot of propene gas is evolving. Why?

This is a classic problem of synthetic strategy in Williamson ether synthesis. You have chosen the wrong combination of nucleophile and electrophile.

Answer:

The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric hindrance and competes with the E2 elimination pathway.[4][5]

  • Causality—SN2 vs. E2 Competition:

    • Your Chosen Route: You are using a secondary alkyl halide (isopropyl iodide) as the electrophile. The nucleophile (2-pyridoxide, formed by deprotonating 2-hydroxypyridine) is a strong base. When a strong base encounters a secondary alkyl halide, the E2 elimination reaction is heavily favored over the SN2 substitution.[2] The base abstracts a proton from the beta-carbon of the isopropyl group, leading to the formation of propene and iodide.

    • The Correct Route: The synthesis should be designed so that the halide is on the sterically unhindered (or in this case, sp² hybridized) carbon and the alkoxide is the nucleophile. By reacting a 2-halopyridine with sodium isopropoxide, you avoid the possibility of elimination from the isopropyl group entirely.

Visualizing the Correct Synthetic Choice

G cluster_good Preferred Route: SₙAr cluster_bad Problematic Route: Sₙ2 vs. E2 Nuc_Good Isopropoxide (Nucleophile) Product_Good 2-(Isopropoxy)pyridine (Major Product) Nuc_Good->Product_Good Substitution Elec_Good 2-Halopyridine (Electrophile) Elec_Good->Product_Good Substitution Nuc_Bad 2-Pyridoxide (Nucleophile/Base) Product_Sub 2-(Isopropoxy)pyridine (Minor Product) Nuc_Bad->Product_Sub Sₙ2 (Minor) Product_Elim Propene (Major Product) Nuc_Bad->Product_Elim E2 (Major) Elec_Bad Isopropyl Halide (2° Electrophile) Elec_Bad->Product_Sub Sₙ2 (Minor) Elec_Bad->Product_Elim E2 (Major)

Caption: Choosing the correct Williamson synthesis pathway.

Recommendation: Always disconnect the ether bond so that the isopropyl group comes from the alcohol (forming the alkoxide) and the pyridine ring comes from the halide.

Question 4: I am observing a byproduct that appears to be N-alkylated. How can I prevent this?

While less common in the standard SNAr approach, N-alkylation can occur, especially under certain conditions or if side products are formed.

Answer:

Unwanted N-alkylation is a known side reaction in pyridine chemistry.[6] In the context of this synthesis, it can arise if the reaction conditions inadvertently generate an alkylating agent.

  • Plausible Mechanism: While the isopropoxide is a nucleophile, not an electrophile, a potential side reaction could involve the 2-alkoxypyridine product itself being N-alkylated by an alkyl halide byproduct.[7] For instance, if the reaction of sodium isopropoxide with a 2-halopyridine produces a small amount of isopropyl halide (less likely but possible under certain thermal conditions), this can then N-alkylate another molecule of the 2-isopropoxypyridine product, leading to an N-isopropyl-2-pyridone after rearrangement.[7]

  • Influence of Reaction Conditions:

    • Temperature: Higher temperatures can sometimes promote undesired side reactions. Running the reaction at the lowest temperature that allows for a reasonable reaction rate is advisable. Typical temperatures range from 50-100 °C.[1]

    • Solvent: The choice of solvent can influence selectivity. Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions.[2]

Mitigation Strategies:

  • Control Temperature: Avoid excessive heating. Start with gentle heating (e.g., 60-80 °C) and monitor the reaction by TLC or GC-MS.

  • Stoichiometry: Use a slight excess of the isopropoxide (1.05-1.2 equivalents) to ensure the complete consumption of the 2-halopyridine, minimizing the potential for complex side reactions involving the starting material.

  • Purification: If N-alkylated byproducts form, they can often be separated by column chromatography. Their polarity is typically different from the desired O-alkylated product.

FAQs: Quick Reference

  • What is the best base to use?

    • Sodium hydride (NaH) or potassium hydride (KH) are ideal for their strength and the fact that the byproduct (H₂) is a gas that simply leaves the reaction.[5]

  • What are the best solvents?

    • Polar aprotic solvents such as DMF, DMSO, and THF are excellent choices.[8] They effectively solvate the sodium cation, leaving a "naked" and highly reactive alkoxide anion, which accelerates the SNAr reaction.

  • How do I purify my final product?

    • Workup: After the reaction is complete, it is typically quenched with water. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.

    • Washes: Washing the organic layer with water will remove inorganic salts. A wash with a dilute acid (e.g., 1M HCl) can remove basic impurities, but be aware that your product is also a pyridine and may be extracted into the aqueous layer. A final wash with brine will help remove residual water.

    • Chromatography: Flash column chromatography on silica gel is the most common method for obtaining a highly pure product. A gradient of ethyl acetate in hexanes is a typical eluent system.

Data Summary Table

Side ReactionPrimary CauseKey IndicatorsPreventative Action
Hydrolysis Water contaminationPresence of 2-pyridone in productUse anhydrous reagents/solvents; maintain inert atmosphere.
E2 Elimination Incorrect synthetic route (2° alkyl halide + base)Propene gas evolution; low yield of etherUse 2-halopyridine + isopropoxide.[4]
N-Alkylation Formation of alkylating agent byproductPresence of N-isopropyl-2-pyridoneControl temperature; use slight excess of alkoxide.[7]
Low Conversion Incomplete deprotonation of alcoholLarge amount of unreacted 2-halopyridineUse a strong base (NaH, KH); ensure anhydrous conditions.

References

Sources

Technical Support Center: Navigating the Purification Challenges of Aminopyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of aminopyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experimental work. The following content, structured in a practical question-and-answer format, provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each recommended step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Impurities and Initial Purification Strategy

Question 1: What are the most common impurities I should anticipate in my crude aminopyridine intermediate, and how do they influence my initial purification strategy?

Answer: The impurity profile of a crude aminopyridine intermediate is intrinsically linked to its synthetic route. However, several common classes of impurities are frequently observed:

  • Unreacted Starting Materials and Reagents: These are often the most straightforward to identify if the reaction has been monitored effectively (e.g., by TLC or LC-MS).

  • Positional Isomers: The synthesis of substituted aminopyridines can often yield a mixture of isomers (e.g., 2-amino-3-methylpyridine and 2-amino-5-methylpyridine), which can be notoriously difficult to separate due to their similar physicochemical properties.[1][2] The specific isomeric byproducts will depend on the directing effects of the substituents on the pyridine ring.[2]

  • Over-reaction or Side-reaction Products: These can include di-substituted products, products of N-oxidation, or hydrolysis products (e.g., formation of a pyridone from an aminopyridine).[3]

  • Residual Solvents and Catalysts: Solvents used in the synthesis and work-up, as well as any catalysts (e.g., palladium on carbon for a hydrogenation step), can be carried through.

Your initial purification strategy should be dictated by the nature of these impurities. A preliminary purity assessment is crucial. Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and quantifying these impurities.[4]

Logical Workflow for Initial Purification Strategy

A Crude Aminopyridine Intermediate B Purity Assessment (TLC, LC-MS, NMR) A->B C Identify Major Impurities B->C D Impurity is a Positional Isomer? C->D Yes E Impurity has different acidity/basicity? C->E No G Fractional Crystallization or Preparative HPLC D->G F Impurity has significantly different polarity? E->F No H Acid-Base Extraction E->H Yes I Column Chromatography F->I Yes J Pure Aminopyridine G->J H->J I->J

Caption: Decision tree for selecting an initial purification strategy.

Section 2: Crystallization and Recrystallization Issues

Question 2: I'm trying to purify my aminopyridine intermediate by recrystallization, but it's "oiling out" instead of forming crystals. What's causing this and how can I resolve it?

Answer: "Oiling out" is a common problem in crystallization, particularly with compounds that have relatively low melting points or when the solution is highly supersaturated.[5] It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.

Causality:

  • High Solute Concentration: A solution that is too concentrated can lead to rapid precipitation, favoring the formation of an amorphous oil over an ordered crystal structure.

  • Rapid Cooling: Cooling the solution too quickly can also induce rapid precipitation and oiling.

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent for the aminopyridine, or the compound's melting point may be lower than the boiling point of the solvent.

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath.[6]

  • Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Scratching: Scratch the inside of the flask with a glass rod at the meniscus. The small glass particles that are scraped off can act as nucleation sites for crystal growth.[5]

  • Change Solvent System: If the above steps fail, a different solvent system is likely needed. Consider a two-solvent system where the aminopyridine is soluble in one solvent ("solvent B") and insoluble in the other ("solvent A"). Dissolve the compound in a minimal amount of hot solvent B and then slowly add solvent A until the solution becomes turbid. Re-heat to clarify and then cool slowly.[6]

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a solvent in which the aminopyridine is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude aminopyridine in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding small portions of the solvent until the solid completely dissolves.[7]

  • Decoloration (if necessary): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper to remove any insoluble impurities or activated carbon.[7]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.[7]

Section 3: Chromatographic Purification Challenges

Question 3: My aminopyridine streaks badly on my silica gel column, leading to poor separation and low recovery. Why is this happening and what can I do to improve the chromatography?

Answer: This is a classic issue when purifying basic compounds like aminopyridines on acidic stationary phases like silica gel.

Causality: The free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with the basic nitrogen atoms of the aminopyridine. This strong, often irreversible, binding leads to significant peak tailing or "streaking" on a TLC plate and a broad, poorly resolved band on a column.[8]

Troubleshooting Strategies:

  • Mobile Phase Modification:

    • Add a Basic Modifier: The most common solution is to add a small amount of a base to the mobile phase to neutralize the acidic silanol groups. Triethylamine (Et₃N) at 0.1-1% is a standard choice. Ammonia in methanol (e.g., 7N NH₃ in MeOH) can also be used, often as a component of the mobile phase (e.g., in a dichloromethane/methanol gradient).[5]

    • pH Adjustment: For reversed-phase HPLC, adjusting the pH of the aqueous component of the mobile phase can significantly impact retention and peak shape.[8]

  • Alternative Stationary Phases:

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.

    • Florisil: This is a magnesium silicate adsorbent that can sometimes provide better separation for aminopyridines.[9]

    • Reversed-Phase Silica (C18): For more polar aminopyridines, reversed-phase chromatography is a powerful option. The mobile phase is typically a mixture of water (often with a buffer or modifier like trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[10]

Data Summary: Mobile Phase Modifiers for Aminopyridine Chromatography on Silica Gel

ModifierTypical ConcentrationRationale
Triethylamine (Et₃N)0.1 - 1% (v/v)Neutralizes acidic silanol groups, reducing strong interactions with the basic aminopyridine.
Ammonia (in MeOH)1 - 10% of a 7N solutionSimilar to triethylamine, it deactivates the silica surface.
Pyridine0.1 - 0.5% (v/v)Can also be used to suppress tailing, but is less common than Et₃N.
Section 4: Acid-Base Extraction Nuances

Question 4: I performed an acid-base extraction to separate my aminopyridine from a neutral impurity, but my recovery is very low. What could have gone wrong?

Answer: Acid-base extraction is a powerful technique for separating compounds with different acid-base properties.[11] However, several factors can lead to low recovery of aminopyridines.

Causality and Troubleshooting:

  • Incorrect pH: The pH of the aqueous layer during the acidic extraction must be low enough to fully protonate the aminopyridine. The pKa of the conjugate acid of an aminopyridine is typically in the range of 5-7. To ensure complete protonation, the pH of the aqueous acid solution should be at least 2 pH units below the pKa of the aminopyridinium ion. A 1M or 2M solution of HCl is generally sufficient.

  • Insufficient Mixing: Incomplete extraction can occur if the two phases are not mixed thoroughly. Ensure vigorous shaking in the separatory funnel with frequent venting.

  • Emulsion Formation: Aminopyridines can sometimes act as surfactants, leading to the formation of emulsions that are difficult to break. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Incomplete Back-Extraction: After isolating the acidic aqueous layer containing the protonated aminopyridine, you must raise the pH sufficiently to deprotonate it back to the free base for extraction into an organic solvent. Use a strong base like NaOH or KOH to bring the pH to >10. Check the pH with litmus paper or a pH meter.

  • Multiple Extractions: A single extraction is often insufficient. Perform at least three extractions with the organic solvent to ensure complete removal of the aminopyridine from the aqueous layer.[12]

Diagram: Acid-Base Extraction Workflow

A Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) B Extract with Aqueous Acid (e.g., 1M HCl) A->B C Organic Layer: Neutral Impurity B->C Phase 1 D Aqueous Layer: Protonated Aminopyridine B->D Phase 2 E Wash Organic Layer with Brine C->E H Basify Aqueous Layer (e.g., with 6M NaOH to pH > 10) D->H F Dry and Evaporate E->F G Isolated Neutral Impurity F->G I Extract with Organic Solvent (e.g., Ethyl Acetate, 3x) H->I J Combined Organic Layers I->J Combine K Aqueous Layer (waste) I->K Waste L Dry and Evaporate J->L M Pure Aminopyridine L->M

Caption: Step-by-step workflow for purifying an aminopyridine using acid-base extraction.

Section 5: Purity Analysis

Question 5: How can I accurately assess the purity of my final aminopyridine product?

Answer: A combination of analytical techniques is often necessary to provide a comprehensive assessment of purity.[4]

  • High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for purity assessment. A standard method would involve a C18 reversed-phase column with a mobile phase of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid.[10][13] A purity determination is typically based on the area percentage of the main peak.[4] Developing a robust HPLC method that can separate the target aminopyridine from its potential impurities, including isomers, is critical.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the desired compound and for identifying impurities if their signals do not overlap with those of the product.[10] For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to a precisely weighed sample of the aminopyridine.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying and quantifying volatile impurities, such as residual solvents.[4]

  • Melting Point: A sharp melting point that is consistent with the literature value is a good indicator of purity. A broad melting range suggests the presence of impurities.

Protocol 2: Generic HPLC Method for Aminopyridine Purity Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with a high percentage of A (e.g., 95%) and gradually increase the percentage of B over 10-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the aminopyridine has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the aminopyridine sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[4][10]

References

  • A Comparative Guide to Validating the Purity of Synthesized 4-aminopyridine-3-sulfonic acid. Benchchem.
  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents. CN104529886A.
  • A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine. Benchchem.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis.
  • HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • PV2143. OSHA.
  • Acid-Base Extraction.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH.
  • A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents. CN107011255A.
  • SOP: CRYSTALLIZATION.
  • How To: Purify by Crystallization. Department of Chemistry : University of Rochester.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography.
  • Technical Support Center: Purification of 2-Aminopyridine-3,4-diol. Benchchem.
  • Isomeric Effects on Aminopyridine Sulfonic Acids: A Comparative Guide for Researchers. Benchchem.
  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • 3-aminopyridine. Organic Syntheses Procedure.

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyridinylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridinylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.

I. Overview of Synthetic Strategies

The synthesis of pyridinylmethanamine, a valuable building block in medicinal chemistry, is primarily achieved through two robust and scalable methods: the reductive amination of pyridine-2-carboxaldehyde and the catalytic hydrogenation of 2-cyanopyridine. The choice between these routes often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

1. Reductive Amination of Pyridine-2-Carboxaldehyde:

This widely used method involves the reaction of pyridine-2-carboxaldehyde with an amine source, typically ammonia or its equivalent, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine.[1][2] This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.[1]

2. Catalytic Hydrogenation of 2-Cyanopyridine:

This alternative route involves the reduction of a 2-cyanopyridine precursor to the corresponding aminomethylpyridine. This method is particularly useful when the cyanopyridine starting material is readily available or when the reaction conditions of reductive amination are not compatible with other functional groups present on the pyridine ring.[3]

Below, we provide detailed troubleshooting guides and frequently asked questions for both of these synthetic pathways.

II. Troubleshooting Guide: Reductive Amination of Pyridine-2-Carboxaldehyde

This section addresses common issues encountered during the synthesis of pyridinylmethanamine via reductive amination.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in reductive amination can stem from several factors, from incomplete imine formation to inefficient reduction or product degradation.

Troubleshooting Low Yields in Reductive Amination

Potential Cause Explanation Recommended Solution
Incomplete Imine Formation The equilibrium between the aldehyde/ketone and the imine may not favor the imine. This can be due to steric hindrance, electronic effects, or unfavorable reaction conditions.[2]- pH Optimization: Maintain a weakly acidic pH (around 5-6) to facilitate both the nucleophilic attack of the amine and the dehydration step. Acetic acid can be used as a catalyst. - Dehydrating Agents: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium towards the imine.[4] - Lewis Acid Catalysis: For less reactive substrates, consider adding a Lewis acid such as Ti(iPrO)₄ or ZnCl₂ to activate the carbonyl group.[5]
Inefficient Reduction The chosen reducing agent may not be potent enough or may be decomposing under the reaction conditions.- Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and often more effective alternative, especially for sensitive substrates.[1][5] - Staged Addition: If using a less selective reducing agent like sodium borohydride (NaBH₄), it is crucial to allow sufficient time for imine formation before adding the reducing agent to avoid reduction of the starting aldehyde.[5][6]
Side Reactions Over-alkylation to form secondary or tertiary amines is a common side reaction. The initially formed primary amine can react with another molecule of the aldehyde to form a new imine, which is then reduced.[1]- Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium chloride or a solution of ammonia in methanol) to favor the formation of the primary amine. - Slow Addition of Aldehyde: Adding the pyridine-2-carboxaldehyde slowly to the reaction mixture containing the ammonia source and the reducing agent can help minimize the concentration of the aldehyde available to react with the product amine.
Product Degradation The product, pyridinylmethanamine, may be unstable under the reaction or work-up conditions.- Temperature Control: Maintain a controlled temperature throughout the reaction. For many reductive aminations, room temperature or slightly below is optimal. - Careful Work-up: During the work-up, avoid prolonged exposure to strong acids or bases. A mild basic work-up is typically recommended.

G start Low Yield Observed check_imine Monitor Imine Formation (TLC/GC-MS) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine Yes check_reduction Monitor Reduction Step (TLC/LC-MS) check_imine->check_reduction No optimize_pH Optimize pH (5-6) incomplete_imine->optimize_pH add_dehydrating_agent Add Dehydrating Agent incomplete_imine->add_dehydrating_agent lewis_acid Consider Lewis Acid Catalyst incomplete_imine->lewis_acid end Optimized Yield optimize_pH->end add_dehydrating_agent->end lewis_acid->end inefficient_reduction Inefficient Reduction check_reduction->inefficient_reduction Yes check_purity Analyze Product Purity (NMR/GC-MS) check_reduction->check_purity No change_reductant Switch to NaBH(OAc)₃ inefficient_reduction->change_reductant staged_addition Staged Addition of NaBH₄ inefficient_reduction->staged_addition change_reductant->end staged_addition->end side_products Side Products Observed check_purity->side_products Yes excess_ammonia Increase Excess of Ammonia Source side_products->excess_ammonia slow_addition Slow Aldehyde Addition side_products->slow_addition excess_ammonia->end slow_addition->end

Caption: Competing reaction pathways leading to over-alkylation.

III. Troubleshooting Guide: Catalytic Hydrogenation of 2-Cyanopyridine

This section focuses on potential issues during the synthesis of pyridinylmethanamine from 2-cyanopyridine.

Q1: My reaction is incomplete, or I observe dehalogenation of my substituted pyridine ring. How can I address these issues?

Incomplete reaction and dehalogenation are common challenges in the catalytic hydrogenation of halogenated cyanopyridines.

Troubleshooting Incomplete Reaction and Dehalogenation

Potential Cause Explanation Recommended Solution
Catalyst Deactivation The amine product can act as a catalyst poison, inhibiting further reaction. [3]- Acidic Conditions: Perform the hydrogenation in the presence of a strong acid, such as hydrochloric acid. The acid protonates the product amine, preventing it from coordinating to and poisoning the catalyst surface. [3] - Catalyst Loading: Ensure an adequate catalyst loading. For challenging reductions, a higher loading may be necessary.
Dehalogenation The catalyst, particularly palladium, can also catalyze the hydrogenolysis of carbon-halogen bonds, leading to the undesired dehalogenated byproduct. [3]- Choice of Catalyst: While palladium is often used, platinum (e.g., PtO₂) or rhodium catalysts may be less prone to causing dehalogenation. [7]However, with careful control of conditions, palladium can be used effectively. [3] - Reaction Temperature and Pressure: Lower temperatures and hydrogen pressures generally favor the reduction of the nitrile over dehalogenation. Start with room temperature and atmospheric pressure of hydrogen. - Catalyst Inhibitors: The addition of a catalyst inhibitor, such as thiophene or quinoline, can sometimes selectively suppress the dehalogenation reaction.
Incomplete Reaction Insufficient hydrogen pressure, poor mixing, or a short reaction time can lead to incomplete conversion.- Hydrogen Pressure: While atmospheric pressure can be sufficient, for slower reactions, increasing the hydrogen pressure (e.g., to 50 psi) can improve the reaction rate. - Agitation: Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. - Reaction Time: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

G start Suboptimal Hydrogenation incomplete Incomplete Reaction? start->incomplete dehalogenation Dehalogenation Observed? incomplete->dehalogenation No acid Add HCl incomplete->acid Yes pressure Increase H₂ Pressure incomplete->pressure time Increase Reaction Time incomplete->time catalyst Switch to PtO₂ or Rh/C dehalogenation->catalyst Yes temp_pressure Lower Temperature & Pressure dehalogenation->temp_pressure inhibitor Add Catalyst Inhibitor dehalogenation->inhibitor end Optimized Reaction acid->end pressure->end time->end catalyst->end temp_pressure->end inhibitor->end

Sources

Stability issues of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical advice on the stability challenges associated with this compound, particularly under acidic conditions. As Senior Application Scientists, we understand that unexpected instability can compromise experimental results, delay development timelines, and consume valuable resources. This document consolidates our expertise and field-proven insights to help you anticipate, troubleshoot, and mitigate these issues effectively.

The core structural feature of concern is the 2-alkoxypyridine moiety. This functional group is known to be susceptible to acid-catalyzed hydrolysis, a critical liability during analytical testing (e.g., HPLC with acidic mobile phases), synthetic workups, and formulation development. This guide will walk you through the underlying chemical mechanisms, provide step-by-step diagnostic protocols, and offer validated solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid loss of my parent compound and the appearance of a new, more polar peak during HPLC analysis using a mobile phase containing 0.1% trifluoroacetic acid (TFA). What is happening?

A1: This is a classic presentation for the acid-catalyzed hydrolysis of the 2-isopropoxy group on the pyridine ring. The combination of a low pH environment and the inherent chemical nature of the 2-alkoxypyridine structure facilitates this degradation.

Causality and Mechanism: The 2-alkoxypyridine system is particularly prone to hydrolysis under acidic conditions. The reaction proceeds via the following steps:

  • Protonation of Pyridine Nitrogen: The basic nitrogen atom of the pyridine ring is readily protonated by the acid in the mobile phase. This is the most favorable protonation site.

  • Activation of the C2 Position: This protonation converts the pyridine ring into a pyridinium ion, which is a powerful electron-withdrawing group. This effect significantly increases the electrophilicity of the C2 carbon atom, making it highly susceptible to nucleophilic attack.

  • Nucleophilic Attack by Water: A water molecule from the aqueous mobile phase acts as a nucleophile and attacks the activated C2 carbon.

  • Cleavage and Product Formation: The C-O bond of the ether is cleaved, eliminating isopropanol and forming the corresponding 2-pyridone derivative, which is in tautomeric equilibrium with its 2-hydroxypyridine form. The resulting degradation product, [2-hydroxy-pyridin-3-yl]methanamine (or its tautomer [2-oxo-1,2-dihydropyridin-3-yl]methanamine ), is significantly more polar than the parent compound, explaining its earlier elution time (new peak) in reverse-phase HPLC.

This mechanism is a known pathway for 2-alkoxypyridines and is the most probable cause of the instability you are observing.[1]

Visualization of Proposed Degradation Pathway:

G cluster_0 Acidic Mobile Phase (e.g., H₂O, H⁺) Parent This compound Protonated Protonated Pyridinium Intermediate Parent->Protonated 1. Protonation (Fast) Transition Tetrahedral Intermediate (H₂O attack at C2) Protonated->Transition 2. H₂O Attack (Rate-Limiting) Degradant [2-Hydroxypyridin-3-yl]methanamine (Degradation Product) Transition->Degradant 3. Elimination Byproduct Isopropanol Transition->Byproduct 3. Elimination

Caption: Proposed acid-catalyzed hydrolysis pathway.

Q2: How can I definitively confirm the identity of this degradation product?

A2: Confirmation requires a controlled experiment known as a forced degradation study .[2][3][4] This involves intentionally degrading a sample of your compound under controlled acidic conditions and then analyzing the resulting mixture, typically with High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Experimental Protocol: Forced Acidic Degradation Study

Objective: To generate and identify the primary acid-induced degradation product of this compound.

Materials:

  • This compound (high purity standard)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • LC-MS system with ESI source

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the parent compound in a suitable organic solvent (e.g., methanol) to create a 1 mg/mL stock solution.

  • Stress Condition: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Control (Unstressed) Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Heat both the stressed and control samples at 60°C for 4-8 hours. The goal is to achieve partial degradation (e.g., 10-30%), not complete loss of the parent compound.[2]

  • Neutralization: After incubation, cool the vials to room temperature. Neutralize the stressed sample by adding 1 mL of 0.1 M NaOH.

  • Dilution & Analysis: Dilute both the stressed and control samples with the mobile phase to a suitable concentration for LC-MS analysis (e.g., ~10 µg/mL).

  • LC-MS Analysis: Inject both samples onto the LC-MS system.

    • Chromatogram: Compare the chromatograms. You should see a significant reduction in the parent peak and the emergence of a new, earlier-eluting peak in the stressed sample.

    • Mass Spectra: Extract the mass spectrum for both the parent peak and the new degradation peak. Compare the observed molecular weights with the theoretical values.

Data Interpretation:

Compound NameStructureExpected [M+H]⁺Note
Parent Compound This compound181.13C₁₀H₁₆N₂O
Degradation Product [2-Hydroxypyridin-3-yl]methanamine125.07C₆H₈N₂O (Loss of C₃H₇)

A match between the observed mass of the new peak and the expected mass of the 2-hydroxypyridine derivative provides strong evidence for the proposed hydrolysis pathway.

Q3: My compound shows instability during an acidic aqueous workup after synthesis. What are my best practices to minimize degradation?

A3: Minimizing exposure time, temperature, and acid strength is critical. If possible, avoid acidic aqueous workups altogether.

Recommended Strategies:

  • Prioritize Non-Acidic Workups:

    • Basic Extraction: Use a mild base like sodium bicarbonate (NaHCO₃) solution to wash your organic layer. This will remove acidic impurities without degrading your product.

    • Brine Wash: A simple wash with saturated sodium chloride (NaCl) solution can remove the bulk of water-soluble impurities.

    • Solid-Phase Extraction (SPE): For purification, consider using silica gel or a suitable SPE cartridge. This avoids aqueous conditions entirely.

  • If an Acidic Wash is Unavoidable:

    • Use Weaker Acids: Opt for a weak, dilute acid like 1% citric acid instead of strong acids like HCl.

    • Minimize Contact Time: Perform the extraction quickly and do not let the layers sit for extended periods.

    • Work at Low Temperature: Perform the wash in an ice bath to significantly slow down the rate of hydrolysis.

    • Immediate Neutralization: Immediately follow the acid wash with a mild base wash (e.g., NaHCO₃) to neutralize any residual acid before proceeding to drying and concentration.

Troubleshooting Guide: Analytical Method Development

This section provides a logical workflow for addressing stability issues encountered during the development of analytical methods.

Problem: Poor peak shape, loss of analyte, or appearance of extra peaks when using standard acidic mobile phases (e.g., 0.1% TFA or formic acid in water/acetonitrile).

Troubleshooting Workflow:

G Start Instability Observed in Acidic Mobile Phase Confirm 1. Confirm On-System Degradation Inject sample immediately after preparation vs. after 24h in autosampler. Start->Confirm Characterize 2. Characterize Degradant Perform LC-MS analysis on aged sample. Does mass match hydrolyzed product? Confirm->Characterize Decision Degradation Confirmed? Characterize->Decision Mitigate_Diluent 3a. Mitigate in Sample Diluent Prepare samples in neutral diluent (e.g., 50:50 H₂O:ACN). Decision->Mitigate_Diluent Yes No_Deg Issue is not on-system degradation. Investigate sample source/purity. Decision->No_Deg No Mitigate_MP 3b. Mitigate in Mobile Phase Increase mobile phase pH. Try pH 4-6 with ammonium acetate or formate buffer. Mitigate_Diluent->Mitigate_MP Revalidate 4. Re-evaluate Method Performance Check peak shape, retention, and sensitivity with new conditions. Mitigate_MP->Revalidate Success Stable Method Achieved Revalidate->Success

Caption: Workflow for troubleshooting analytical instability.

Recommended Buffer Systems for HPLC:

pH RangeBuffer SystemConcentrationComments
3.0 - 5.0 Ammonium Formate10-20 mMGood for MS compatibility. May still cause slow degradation over time.
4.0 - 6.0 Ammonium Acetate10-20 mMExcellent choice for balancing stability and chromatographic performance.
6.0 - 7.5 Phosphate Buffer (Na/K)10-20 mMOffers best stability but is not compatible with MS . Use only with UV detection.

Key Takeaway: The most robust solution is often to move the mobile phase pH to a less acidic range (pH 4-6) using buffers like ammonium acetate. This typically provides a good compromise between analyte stability and the chromatographic performance needed for reliable quantification.

References

  • pH for Stability Testing and Analysis | Hudson Robotics . Provides an overview of the importance of pH in the stability testing of pharmaceutical products. [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed . Discusses degradation pathways for aminopyridine derivatives, relevant for understanding potential side reactions. [Link]

  • A review on development and validation of stability indicating hplc methods for analysis of acidic drugs - SciSpace . Reviews HPLC methods for stability studies, which is a core analytical technique. [Link]

  • Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. - ResearchGate . Provides insights into the electronic properties of methoxypyridines. [Link]

  • Drug Stability Testing and Analysis - Hudson Robotics . General resource on the principles of drug stability testing. [Link]

  • Analytical Techniques In Stability Testing - Separation Science . Details the use of HPLC and other techniques in stability testing. [Link]

  • Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372 - International Journal of Pharmaceutical Sciences . Covers the application of RP-HPLC in stability-indicating methods as per ICH guidelines. [Link]

  • (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances - ResearchGate . A practical guide to performing forced degradation studies. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH . Reviews the strategy and conditions for forced degradation studies. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC - NIH . Describes the reduced basicity of 2-methoxypyridines, which is relevant to the initial protonation step. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry . Outlines the importance and regulatory context of forced degradation studies. [Link]

  • US4942239A - Process for the production of 2-hydroxypyridine - Google Patents. Describes the hydrolysis of a 2-substituted pyridine (2-chloropyridine)

Sources

Technical Support Center: Purification of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[2-(Propan-2-yloxy)pyridin-3-yl]methanamine is a key intermediate in pharmaceutical synthesis, where its purity is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can lead to downstream reaction failures, undesirable side products, and potential toxicological issues.[1] This technical guide provides researchers and drug development professionals with a comprehensive set of troubleshooting protocols and answers to frequently asked questions concerning the purification of this specific pyridyl methanamine derivative. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind each experimental choice.

Part 1: Impurity Profiling & Identification (FAQs)

This section addresses the critical first step in any purification strategy: understanding what you are trying to remove.

Q1: What are the most likely impurities in my crude sample of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. While multiple pathways exist, a common approach involves the reduction of a nitrile precursor (2-(propan-2-yloxy)nicotinonitrile). Based on this and general pyridine chemistry, impurities can be categorized as follows:

Impurity Category Potential Species Likely Source
Starting Materials 2-chloronicotinonitrile, Isopropanol, 2-(propan-2-yloxy)nicotinonitrileIncomplete reaction or excess reagent carryover.
Reaction By-products Dimeric species, Partially reduced intermediates (imines)Side reactions during the nitrile reduction or nucleophilic substitution.
Reagents/Catalysts Reducing agents (e.g., Borane complexes, LiAlH₄), Metal catalysts (e.g., Raney Nickel, Palladium)Carryover from the reduction step.
Solvents & Water THF, Ethanol, Methanol, Toluene, WaterResidual solvents from synthesis and workup steps.[2][3]
Degradation Products Oxidized species (e.g., corresponding aldehyde or carboxylic acid)Exposure to air or incompatible conditions over time.

Q2: Which analytical techniques are best for assessing the purity of my sample?

A2: A multi-technique approach is recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Considered the gold standard for its precision and versatility in separating complex mixtures.[4] A reverse-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities such as residual solvents.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): Provides structural confirmation of the main component and helps identify and quantify impurities with distinct signals. Comparing the integration of impurity peaks to the product peaks can give a molar ratio.[6]

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique that can determine the absolute purity of a crystalline solid without a reference standard by analyzing its melting behavior.[1]

Part 2: Purification Methodologies & Protocols

This section provides detailed, step-by-step guides for the most effective purification techniques. The choice of method depends on the nature of the impurities, the scale of the experiment, and the physical state of the crude product.

Decision Workflow for Purification Strategy

PurificationWorkflow cluster_start Initial Assessment cluster_methods Purification Method Selection cluster_protocols Execution & Validation Crude Crude Product Analyze Analyze Purity (TLC, HPLC, NMR) Crude->Analyze Isolate Identify Major Impurities Analyze->Isolate Decision Select Primary Method Isolate->Decision Chroma Column Chromatography Decision->Chroma Non-polar impurities or close analogs Recryst Recrystallization Decision->Recryst Crystalline solid with thermal stability Extract Acid-Base Extraction Decision->Extract Neutral or acidic impurities present FinalPurity Assess Final Purity Chroma->FinalPurity Recryst->FinalPurity Extract->FinalPurity FinalPurity->Decision <99.5% (Re-purify) PureProduct Pure Product FinalPurity->PureProduct >99.5%

Caption: A decision-making workflow for selecting an appropriate purification strategy.

Method 1: Flash Column Chromatography

Principle: This is the workhorse technique for purifying amines. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase. For basic compounds like amines, special considerations are necessary to prevent poor separation (peak tailing).[7]

Q: My amine is streaking badly on the silica TLC plate and column. Why is this happening and how do I fix it?

A: This is a classic problem caused by the acidic nature of silica gel's silanol groups (Si-OH), which strongly and sometimes irreversibly bind to the basic amine. To mitigate this, a small amount of a competitive base, like triethylamine (TEA) or ammonia, is added to the mobile phase. This base effectively "neutralizes" the acidic sites on the silica, allowing the target amine to travel through the column more uniformly.[7][8]

Step-by-Step Protocol:

  • Stationary Phase Selection: Use standard flash-grade silica gel (230-400 mesh). For particularly stubborn separations, consider using alumina (neutral or basic) or an amino-functionalized silica gel.[7]

  • Mobile Phase (Eluent) Selection:

    • Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like Hexanes or Heptane) and a polar solvent (like Ethyl Acetate or Dichloromethane).

    • Crucially, add 0.5-1% triethylamine (v/v) to your chosen eluent system. For example: 70:29:1 Hexanes:Ethyl Acetate:Triethylamine.

    • Aim for an Rf value of 0.2-0.3 for the target compound on the TLC plate for optimal column separation.

  • Column Packing: Pack the column with a slurry of silica gel in your chosen non-polar solvent. Ensure there are no cracks or air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully load it onto the column.

  • Elution and Fraction Collection: Run the column, collecting fractions. Monitor the separation by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Parameter Recommended Starting Condition Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and widely available.
Mobile Phase Modifier 0.5-1% Triethylamine (TEA)Prevents peak tailing by neutralizing acidic silica sites.[8]
Eluent System Hexanes/Ethyl Acetate or DCM/MethanolOffers a good polarity range for many amine compounds.
Loading Method Dry LoadingGenerally provides sharper bands and better resolution.
Method 2: Recrystallization

Principle: This technique purifies crystalline solids by dissolving the impure compound in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, and it forms pure crystals, leaving impurities behind in the solvent (mother liquor).[9]

Q: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solution 1: Lower the temperature at which the solution is saturated by adding more solvent.

  • Solution 2: Switch to a lower-boiling point solvent system.

  • Solution 3: Try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Heat until clear, then cool slowly.

Step-by-Step Protocol:

  • Solvent Screening: The key to successful recrystallization is finding the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. Test small amounts of your crude product in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, heptane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add a large excess of solvent.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, you can add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution to remove the carbon.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Method 3: Acid-Base Extraction

Principle: This liquid-liquid extraction method leverages the basicity of the amine functional group. The amine can be converted into its water-soluble salt form by treatment with an acid, allowing it to be separated from neutral or acidic organic impurities.

AcidBaseExtraction start Crude Product (Amine + Neutral Impurities) in Organic Solvent (e.g., EtOAc) add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid sep_funnel Separate Layers in Separatory Funnel add_acid->sep_funnel org_phase1 Organic Layer: Neutral Impurities sep_funnel->org_phase1 Discard aq_phase1 Aqueous Layer: Protonated Amine Salt [R-NH3]+Cl- add_base Add Aqueous Base (e.g., 2M NaOH) until pH > 10 aq_phase1->add_base extract_back Extract with Fresh Organic Solvent add_base->extract_back sep_funnel2 Separate Layers extract_back->sep_funnel2 aq_phase2 Aqueous Layer: Inorganic Salts sep_funnel2->aq_phase2 Discard org_phase2 Organic Layer: Pure Free Amine (R-NH2) sep_funnel2->org_phase2 dry_evap Dry (e.g., MgSO4), Filter, and Evaporate org_phase2->dry_evap final_product Purified Amine dry_evap->final_product sep_funnet sep_funnet sep_funnet->aq_phase1

Caption: Workflow for the purification of an amine using acid-base extraction.

Step-by-Step Protocol:

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). Repeat the extraction 2-3 times. The amine will move into the aqueous layer as its ammonium salt.

  • Combine the aqueous layers. Any neutral or acidic impurities will remain in the original organic layer, which can be discarded.

  • Cool the combined aqueous layer in an ice bath and slowly add a strong base (e.g., 2M NaOH or KOH) with stirring until the solution is strongly basic (pH > 10). This deprotonates the ammonium salt, regenerating the free amine, which may precipitate or form an oily layer.

  • Extract the free amine back into a fresh portion of organic solvent (e.g., ethyl acetate). Repeat this extraction 2-3 times.

  • Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

References

  • Hase, S., & Rietschel, E. T. (1976). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US4283254A - Methylamines purification by distillation and purge.
  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Google Patents. (n.d.). WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Reddit. (n.d.). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Separation Science. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • Frantz, D. (2020). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Lee, K., & Lee, J. (2014). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Organic & Biomolecular Chemistry, 12(30), 5585-5589.
  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • Satish, G. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]

  • IUPUIORGANICCHEM. (2010). Exp 3 Recrystallization [Video]. YouTube. Retrieved from [Link]

  • NCBI Bookshelf. (2000). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

  • Jakobs, M. (2021). Troubleshooting Amine Systems [Video]. YouTube. Retrieved from [Link]

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2005). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Retrieved from [Link]

  • Refining Online. (n.d.). Amine Best Practices Guidelines. Retrieved from [Link]

  • PubMed Central. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • MH Chem. (2022). How to purify Amine? [Video]. YouTube. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Unexpected Byproducts in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter unexpected byproducts in their pyridine synthesis reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you identify and mitigate the formation of these impurities. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions that arise during pyridine synthesis.

Q1: My Hantzsch pyridine synthesis is resulting in a low yield and several unexpected spots on my TLC plate. What are the likely causes and how can I troubleshoot this?

A1: Low yields and byproduct formation in the Hantzsch synthesis are common challenges that often stem from suboptimal reaction conditions, side reactions, or incomplete oxidation of the dihydropyridine intermediate.[1][2]

Common Causes and Solutions:

  • Suboptimal Reaction Conditions: The traditional method of refluxing in ethanol can be inefficient.[1]

    • Troubleshooting: Employing a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles can significantly boost yields, often to over 90%.[1][2] Another effective, solvent-free alternative involves using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures.[1]

  • Side Reactions: The formation of byproducts consumes starting materials, thereby reducing the yield of the desired pyridine.[1] In unsymmetrical Hantzsch reactions, the order of reagent addition is crucial. Incorrect sequencing can lead to the formation of undesired intermediates like tricyclic pyrans.[1]

    • Troubleshooting: It is often advantageous to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step to minimize side reactions.[1]

  • Incomplete Oxidation: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine, which must be oxidized to the final pyridine product.[2] Incomplete oxidation will naturally lead to lower yields of the desired pyridine.[1]

    • Troubleshooting: Ensure the correct stoichiometry of a suitable oxidizing agent. Common oxidants include nitric acid, potassium permanganate (KMnO4), and iodine.[1][2] The choice of oxidant can be critical, as harsh conditions can lead to side product formation.[2]

Q2: I am observing unexpected regioisomers in my Hantzsch synthesis. Instead of the expected 1,4-dihydropyridine, I seem to be forming a 1,2-dihydropyridine. Why is this happening?

A2: The formation of the 1,2-dihydropyridine regioisomer is an interesting and sometimes unexpected outcome in the Hantzsch synthesis.[3] The reaction mechanism is complex and highly dependent on the substrates and reaction conditions.[3]

Mechanistic Insight:

Research has shown that under certain conditions, such as room temperature and solvent-free environments, the reaction between aromatic aldehydes, ethyl (or methyl) acetoacetate, and ammonium acetate can favor the formation of 1,2-dihydropyridine intermediates.[4][5] These intermediates can then be oxidized to the corresponding 2-aryl-pyridines.[4][5] This pathway offers a green and efficient route to a different class of pyridine derivatives.[4][5] Interestingly, when using aliphatic aldehydes under the same conditions, the more common 1,4-dihydropyridine isomer is typically formed with high selectivity.[3]

Q3: My Bohlmann-Rahtz pyridine synthesis is plagued by low yields and decomposition of starting materials. What can I do to optimize this reaction?

A3: The Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone, can be sensitive to reaction conditions.[6][7] High temperatures required for the final cyclodehydration step can be a significant drawback, leading to decomposition.[7]

Troubleshooting and Optimization:

  • Use of Catalysts: Acid catalysis can facilitate the cyclodehydration to proceed at significantly lower temperatures.[7] Both Brønsted and Lewis acids have been shown to be effective. A mixture of toluene and acetic acid can allow for a one-step reaction yielding functionalized pyridines in good yields.[7]

  • Milder Catalyst Alternatives: For acid-sensitive substrates, where decomposition of the enamine starting material is a concern, milder catalysts like Amberlyst-15 ion exchange resin can be employed.[1][7] This also simplifies the workup procedure.[1]

Q4: I am attempting a Guareschi-Thorpe synthesis and the yields are disappointingly low with significant impurity formation. Are there modern modifications to this procedure?

A4: The classical Guareschi-Thorpe synthesis, which prepares 2-pyridones from cyanoacetamide and a 1,3-diketone or 3-ketoester, can indeed suffer from low yields under harsh conditions.[8][9]

Modern, Greener Alternatives:

A significantly improved and environmentally friendly version of this reaction utilizes ammonium carbonate in an aqueous medium.[10] This modified, three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl and ammonium carbonate often leads to higher yields and simplified product isolation due to the milder conditions and shorter reaction times.[1][10] A key advantage is that the product often precipitates directly from the reaction medium.[1][10]

II. Byproduct Characterization Guide

Identifying the structure of an unknown byproduct is a critical step in optimizing your synthesis. This section provides a systematic workflow and detailed protocols for characterizing these unexpected molecules.

Workflow for Byproduct Identification

A logical and systematic approach is essential for the efficient identification of unknown byproducts.

Byproduct_Identification_Workflow Start Crude Reaction Mixture (with unexpected byproduct) Purification Purification (e.g., Column Chromatography, Recrystallization, Prep-HPLC) Start->Purification Isolated_Byproduct Isolated Byproduct Purification->Isolated_Byproduct Initial_Analysis Initial Spectroscopic Analysis (¹H NMR, LC-MS) Isolated_Byproduct->Initial_Analysis Hypothesis Formulate Structural Hypothesis Initial_Analysis->Hypothesis Advanced_Analysis Advanced Spectroscopic Analysis (¹³C NMR, COSY, HSQC, HMBC, HRMS) Hypothesis->Advanced_Analysis Confirmation Structure Confirmation Advanced_Analysis->Confirmation

Caption: A systematic workflow for the isolation and characterization of unexpected byproducts.

Key Analytical Techniques and Protocols
1. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC is an invaluable tool for assessing the purity of a reaction mixture and for isolating byproducts. When coupled with a mass spectrometer (LC-MS), it provides crucial information about the molecular weight of the impurities.

  • Primary Use: Purity assessment, byproduct isolation (preparative HPLC), and determination of molecular weight.

  • Experimental Protocol (Analytical HPLC):

    • Column: A reverse-phase C18 column is a good starting point for many pyridine derivatives.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid for better peak shape) and acetonitrile or methanol.[11]

    • Detection: UV detection at a wavelength where the pyridine core absorbs (e.g., 254 nm).

    • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., mobile phase) and filter before injection.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable byproducts, GC-MS is a powerful technique that provides both separation and structural information from the mass fragmentation pattern.[12][13]

  • Primary Use: Separation and identification of volatile impurities and isomers.[12]

  • Experimental Protocol:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).[12]

    • Carrier Gas: Helium at a constant flow rate.[12]

    • Injection: Use a split injection mode to avoid overloading the column.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C) to elute all components.

    • Detection: Mass spectrometry (Electron Ionization mode).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of an unknown compound.

  • Primary Use: Unambiguous structure determination.

  • Key Experiments and Their Purpose:

ExperimentInformation Provided
¹H NMR Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
¹³C NMR Shows the number of different types of carbon atoms in the molecule.
COSY (Correlation Spectroscopy)Reveals which protons are coupled to each other (typically through 2 or 3 bonds).
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton to the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are separated by 2 or 3 bonds, which is crucial for piecing together the carbon skeleton.
HRMS (High-Resolution Mass Spectrometry)Provides a highly accurate molecular weight, allowing for the determination of the elemental formula.
  • Experimental Protocol (Basic ¹H NMR):

    • Sample Preparation: Dissolve 5-10 mg of the purified byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (0 ppm).

    • Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

Troubleshooting Common Analytical Challenges
Q5: My NMR spectrum is complex and I can't assign the peaks. What should I do?

A5: A complex NMR spectrum can be daunting. The key is a systematic approach using 2D NMR techniques.

Step-by-Step Analysis Strategy:

  • Start with ¹H NMR: Identify distinct spin systems based on COSY correlations. For example, you might see an aromatic spin system and an ethyl group spin system.

  • Use HSQC: Assign the protons to their directly attached carbons.

  • Utilize HMBC: This is the key to connecting the different spin systems. Look for long-range correlations between protons of one fragment and carbons of another.

  • Confirm with HRMS: Once you have a proposed structure, verify that its elemental formula matches the one determined by HRMS.

Q6: I have isolated a byproduct, but it is an oil and I cannot crystallize it for X-ray analysis. How can I definitively determine its structure?

A6: While X-ray crystallography provides the ultimate proof of structure, its absence is not a deal-breaker. A combination of advanced NMR techniques and high-resolution mass spectrometry can provide a very high level of confidence in your structural assignment. In some cases, derivatization of the oily byproduct into a crystalline solid can be a viable strategy.

III. Purification Strategies for Byproduct Removal

Once a byproduct has been identified, the next step is to develop a strategy to remove it from the desired product.

Common Purification Techniques
TechniquePrincipleBest Suited For
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel).General purpose purification of most organic compounds.
Recrystallization Purification of a solid based on differences in solubility between the desired compound and impurities in a given solvent.Purifying solid products to a high degree of purity.
Distillation Separation of liquids with different boiling points.Purifying liquid products, especially on a larger scale.
Acid-Base Extraction Separation based on the different acidity/basicity of the components. Pyridine and its derivatives are basic and can be extracted into an aqueous acid phase.[14]Removing basic pyridine impurities from a neutral or acidic product in an organic solvent.[14]
Complexation Formation of a complex that can be easily separated. For example, pyridine forms a water-soluble complex with copper(II) sulfate.[14][15]Removing residual pyridine from a reaction mixture, especially if the product is acid-sensitive.[14][15]
Protocol for Removing Pyridine as a Solvent/Byproduct

Pyridine is often used as a solvent and can be difficult to remove completely due to its high boiling point (115.2 °C).[16]

Method 1: Acidic Wash

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with dilute aqueous HCl (e.g., 1 M). The pyridine will be protonated to form pyridinium chloride, which is water-soluble and will move to the aqueous layer.[14]

  • Repeat the wash one or two more times.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Method 2: Copper Sulfate Wash (for acid-sensitive compounds)

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with an aqueous solution of copper(II) sulfate.[15]

  • Pyridine will form a deep blue or violet complex with the copper sulfate, which will be extracted into the aqueous layer.[14]

  • Repeat the extraction until the blue color of the copper-pyridine complex is no longer observed in the aqueous phase.[15]

  • Wash with water, dry the organic layer, and concentrate.

IV. References

  • Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem. (URL: )

  • Shen, L., Cao, S., Wu, J., Zhang, J., Li, H., Liu, N., & Qian, X. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11(9), 1414-1420. (URL: [Link])

  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. ResearchGate. (URL: [Link])

  • Shen, L., et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry. (URL: )

  • Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])

  • Overcoming challenges in the purification of pyridine compounds - Benchchem. (URL: )

  • How to remove pyridine from your reaction crude? - YouTube. (URL: [Link])

  • A Comparative Guide to Isomeric Purity Analysis of 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem. (URL: )

  • Pyridine - Wikipedia. (URL: [Link])

  • Industrial Chemicals: How Pyridine Is Produced - Post Apple Scientific. (URL: [Link])

  • Bohlmann–Rahtz pyridine synthesis - Wikipedia. (URL: [Link])

  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents. (URL: )

  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf. (URL: [Link])

  • Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (URL: [Link])

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (URL: [Link])

  • Bohlmann-Rahtz Pyridine Synthesis Guide | PDF - Scribd. (URL: [Link])

  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (URL: [Link])

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (URL: [Link])

  • Bohlmann-Rahtz Pyridine Synthesis - SynArchive. (URL: [Link])

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (URL: [Link])

  • Guareschi-Thorpe synthesis of pyridine - Química Organica.org. (URL: [Link])

  • Guareschi-Thorpe Condensation. (URL: [Link])

  • Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. (URL: [Link])

  • US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents. (URL: )

  • Pyridines. (URL: [Link])

  • Icilio Guareschi and his amazing “1897 reaction” - PMC - PubMed Central - NIH. (URL: [Link])

  • Pyridine Synthesis: A Comprehensive Overview - V.Nimc. (URL: [Link])

  • How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group? - Chemistry Stack Exchange. (URL: [Link])

  • Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Pyridine Ring Synthesis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines - PubMed. (URL: [Link])

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - Royal Society Publishing. (URL: [Link])

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (URL: [Link])

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (URL: )

  • Hantzsch Pyridine Synthesis Definition - Organic Chemistry II Key Term | Fiveable. (URL: [Link])

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples - YouTube. (URL: [Link])

  • Pyridine Derivatives and Impurity Standards for Pharma R&D - Pharmaffiliates. (URL: [Link])

  • (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - ResearchGate. (URL: [Link])

  • Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. (URL: [Link])

  • 1 H NMR spectrum of pyridine oxidation product. - ResearchGate. (URL: [Link])

Sources

Improving solubility of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Guide ID: TSC-08A Topic: Improving Aqueous Solubility of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine for Biological Assays Senior Application Scientist: Dr. Gemini

This guide provides a comprehensive framework for researchers encountering solubility challenges with the weakly basic compound this compound (CAS 851773-48-3) in aqueous buffers commonly used for biological assays. The troubleshooting steps are presented in a logical, tiered approach, starting with the simplest and most effective methods.

Understanding the Molecule: Physicochemical Profile

This compound is a molecule with two basic centers: a primary aliphatic amine (-CH₂NH₂) and a pyridine ring. The primary amine is the stronger base and the primary driver of its pH-dependent solubility. Its moderate lipophilicity suggests that at physiological pH (7.4), where the amine is largely in its neutral, un-ionized form, aqueous solubility will be limited.

Table 1: Physicochemical Properties of this compound

Property Predicted Value Implication for Solubility
Molecular Weight 166.22 g/mol Low molecular weight is generally favorable for solubility.
pKa (strongest basic) ~8.0 - 9.0 The primary amine will be >90% protonated and charged at pH < 6.0, but mostly neutral at pH 7.4, leading to poor solubility in standard buffers like PBS.

| cLogP | ~1.5 - 2.0 | Indicates moderate lipophilicity; the molecule has a slight preference for a lipid environment over an aqueous one when uncharged. |

Note: pKa and cLogP values are estimated based on the chemical structure and data from analogous compounds, as experimental values are not publicly available. These predictions are sufficient to guide initial formulation strategies.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when preparing this compound for in vitro assays.

Q1: My compound, dissolved in a DMSO stock, precipitates immediately when I dilute it into my PBS buffer (pH 7.4). What's happening and what is my first step?

Answer: This is a classic sign of a "kinetic" solubility limit being exceeded. Your compound is a weak base. At a neutral pH of 7.4, which is close to or above its pKa, the primary amine group is mostly in its neutral, un-ionized state. This form is less polar and has low aqueous solubility. The DMSO keeps it solubilized in the stock, but when diluted into an aqueous buffer, the compound crashes out.

Your first and most critical step is pH modification. The goal is to protonate the primary amine to form a charged ammonium salt (R-NH₃⁺), which is significantly more water-soluble.[1][2]

Q2: How do I choose the correct pH to improve solubility?

Answer: The Henderson-Hasselbalch equation is the guiding principle for selecting a pH that ensures the compound is in its soluble, ionized form.[3]

Rule of Thumb: To maintain >99% of a basic compound in its protonated (ionized) form, the pH of the buffer should be at least 2 units below its pKa.

Given the estimated pKa of ~8.0-9.0, a buffer pH of ≤ 6.0 is the ideal starting point. Using a buffer like MES or citrate at pH 5.5-6.0 instead of PBS at pH 7.4 will dramatically increase solubility.

Q3: I tried lowering the pH, but it's not sufficient, or an acidic pH is incompatible with my cell-based assay. What is the next logical step?

Answer: If pH modification is not a viable option, the next step is to use co-solvents . Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the overall polarity of the aqueous medium.[4][5] This is achieved by disrupting the highly ordered hydrogen-bonding network of water, making it more favorable for a lipophilic solute to enter the solution.[4][6]

Q4: Which co-solvent should I use, and what are the concentration limits for assays?

Answer: The choice depends on your assay's tolerance. Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400) are common choices.[] It is imperative to always run a vehicle control (buffer + co-solvent, no compound) to ensure the co-solvent itself is not affecting the biological outcome.

Table 2: Comparison of Common Co-solvents for Biological Assays

Co-solvent Mechanism of Action Typical Conc. Limits (Cell-Based) Pros Cons
DMSO Reduces solvent polarity. < 0.1% (Ideal) ; 0.1% - 0.5% (Often tolerated); >0.5% (High risk of cytotoxicity).[8][9][10] Excellent solubilizing power for many compounds; well-characterized. Can be toxic to cells at higher concentrations[11]; may affect enzyme activity or cell differentiation.
Ethanol Reduces solvent polarity. < 0.1% (Ideal) ; 0.1% - 1% (Requires validation).[12] Volatile (can be removed); biodegradable. Can be cytotoxic and affect protein conformation at higher concentrations.

| PEG 400 | Reduces solvent polarity; provides a non-polar microenvironment. | < 1% (General starting point) | Generally lower toxicity than DMSO or ethanol.[6] | More viscous; may be less effective for highly crystalline compounds. |

Q5: Even with co-solvents, my compound's solubility is too low for the desired final concentration. What are the advanced options?

Answer: When pH and co-solvents are insufficient, you can turn to more advanced formulation excipients like cyclodextrins or surfactants . These should be used judiciously, as they can have more complex interactions with assay components.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They work by forming an "inclusion complex," where the lipophilic drug molecule (the "guest") is encapsulated within the cyclodextrin's cavity (the "host").[1][13][14] This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the drug.[15] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are preferred due to their higher solubility and lower toxicity compared to native cyclodextrins.[16][17]

  • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles, which are spherical structures with a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, a process known as "micellar solubilization."[2][18] Common biological surfactants include Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20).

Q6: How do I decide between a cyclodextrin and a surfactant?

Answer:

  • Use a Cyclodextrin (e.g., HP-β-CD) if: You need to deliver the "free" drug. The drug-cyclodextrin complex is in equilibrium with the free drug in solution. As the free drug is taken up by cells or binds to a target, the complex will release more drug to re-establish equilibrium. This is often preferred for cell-based assays. Be aware that cyclodextrins can extract cholesterol from cell membranes at higher concentrations, which can be a source of cytotoxicity.[19][20]

  • Use a Surfactant (e.g., Polysorbate 80) if: You are working in a simpler, non-cellular system (e.g., some enzyme assays) and require very high concentrations. Micelles can sequester the drug, and the concentration of free drug available may be much lower than the total concentration, which can complicate the interpretation of dose-response data in cellular assays.

Experimental Protocols & Workflows

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines the logical progression for troubleshooting the solubility of this compound.

D A Start: Compound Precipitates in Neutral Buffer (pH 7.4) B Step 1: pH Modification Prepare buffer at pH ≤ 6.0 (e.g., 50 mM MES, pH 6.0) A->B C Is solubility sufficient and pH compatible with assay? B->C D Success: Proceed with Assay C->D Yes E Step 2: Co-solvent Screening Titrate DMSO, Ethanol, or PEG 400 (Start with final conc. ≤ 0.1%) C->E No F Is solubility sufficient and co-solvent conc. tolerated? E->F F->D Yes G Step 3: Advanced Formulation Use Cyclodextrins or Surfactants F->G No H Option A: Cyclodextrin (e.g., HP-β-CD) Better for cell-based assays G->H I Option B: Surfactant (e.g., Polysorbate 80) Consider for biochemical assays G->I J Final Formulation: Proceed with Assay & Vehicle Controls H->J I->J

Caption: A step-by-step decision workflow for improving compound solubility.

Protocol 1: Kinetic Solubility Screening

This high-throughput method assesses solubility by adding a concentrated DMSO stock solution to an aqueous buffer and measuring the resulting precipitate.[21][22]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Add 198 µL of your chosen aqueous buffer (e.g., PBS pH 7.4, MES pH 6.0) to the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final compound concentration of 100 µM with 1% DMSO. Mix immediately and thoroughly by pipetting.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[23]

  • Analysis (Choose one):

    • Nephelometry (Light Scattering): Read the plate on a nephelometer. An increase in light scattering compared to a vehicle control (1% DMSO in buffer) indicates precipitation.[21]

    • UV Absorbance (Filtration Method): Transfer the contents of each well to a filter plate (e.g., 0.45 µm PVDF) and centrifuge to separate the supernatant from any precipitate. Measure the UV absorbance of the clear filtrate in a UV-compatible plate. Compare the absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture to determine the concentration of the soluble compound.[24]

  • Interpretation: The measured concentration is the kinetic solubility under those specific conditions. Repeat the protocol with different buffers (pH 6.0, 5.0) and varying percentages of co-solvents to find the optimal formulation.

References

  • Micellar solubilization - Wikipedia. Available at: [Link]

  • Filo. (2025). How does co-solvency increase solubility. Available at: [Link]

  • Păvăloiu, R.-D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available at: [Link]

  • Sharma, R., et al. (2021). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Asian Journal of Pharmacy and Technology. Available at: [Link]

  • Grokipedia. (n.d.). Micellar solubilization. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews. Available at: [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Available at: [Link]

  • Gite, S., et al. (2022). Cellular Effects of Cyclodextrins: Studies on HeLa Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Patel, K., et al. (2023). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Gong, H., et al. (2021). New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsification. Petroleum Science. Available at: [Link]

  • Slideshare. (n.d.). Cosolvency. Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Slideshare. (n.d.). SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION. Available at: [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

  • Reyes, J. F., et al. (2010). CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH. Neuroscience. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Available at: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Available at: [Link]

  • Barmpalexis, P., et al. (2014). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Die Pharmazie. Available at: [Link]

  • Liu, M., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Molecules. Available at: [Link]

  • Fenyvesi, F., et al. (2015). Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes. Molecules. Available at: [Link]

  • Higashi, T., & Motoyama, K. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Pharmaceutics. Available at: [Link]

  • Váradi, J., et al. (2011). Evaluation of the potential toxicity of unmodified and modified cyclodextrins on murine blood-brain barrier endothelial cells. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Patel, J., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]

  • Gotor, R., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. Available at: [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Pharmaceutical Technology. (2007). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available at: [Link]

  • Cybulski, J., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Available at: [Link]

  • protocols.io. (2021). Enzymatic Ethanol Assay V.2. Available at: [Link]

  • Baldrick, P. (2000). Pharmaceutical excipient development: the need for preclinical guidance. Regulatory Toxicology and Pharmacology. Available at: [Link]

  • IPEC Europe. (2019). Qualification of Excipients for Use in Pharmaceuticals. Available at: [Link]

  • Pharma Specialists. (2022). Regulatory Guidelines for Pharmaceutical Excipients. Available at: [Link]

  • BIOFOUNT. (n.d.). This compound. Available at: [Link]

  • European Medicines Agency. (2007). Guideline on Excipients in the Dossier for Application for Marketing Authorisation of a Medicinal Product. Available at: [Link]

  • Mukherjee, S., et al. (2021). Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation. Toxicology Reports. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Alcohol / Ethanol Assays. Available at: [Link]

  • ResearchGate. (2015). The effect of ethanol concentration on the enzymatic hydrolysis of crystalline cellulose employing the enzyme Celluclast 1.5 L. Available at: [Link]

  • Megazyme. (n.d.). ethanol - assay procedure. Available at: [Link]

Sources

Preventing degradation of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [2-(Propan-2-yloxy)pyridin-3-yl]methanamine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this valuable building block. The unique structure of this aminopyridine derivative, while useful, presents specific challenges during experimental workup, primarily related to its stability. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you prevent degradation and maximize the yield and purity of your product.

Section 1: Understanding the Molecule's Intrinsic Stability

Before troubleshooting, it is crucial to understand the chemical properties of this compound that dictate its behavior.

Q1: What are the primary functional groups in this compound and how do they influence its stability?

A1: The reactivity and potential for degradation of this molecule are governed by three key features:

  • Primary Aminomethyl Group (-CH₂NH₂): This is a primary aliphatic amine, making it a strong base and a potent nucleophile. This group is highly susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of imines, aldehydes, or colored polymeric byproducts. Its basicity (pKa likely around 9-10) means it will be fully protonated under acidic conditions.

  • Pyridine Ring Nitrogen: This nitrogen is less basic than the aminomethyl group (pKa of pyridine is ~5.2). It is also a site for protonation in acidic media. The presence of two basic centers is critical during aqueous extractions, as the molecule's solubility can be dramatically altered by pH changes.

  • 2-Isopropoxy Group (-OCH(CH₃)₂): This is an alkoxy group, which acts as an electron-donating group on the pyridine ring. This electronic contribution increases the electron density of the aromatic system, making the ring more susceptible to oxidative degradation.[1][2] While the ether linkage is generally stable, it can be susceptible to cleavage under harsh acidic conditions (e.g., concentrated HBr or HI), though this is unlikely with typical workup reagents.

The combination of an electron-rich pyridine ring and a readily oxidizable primary amine makes this compound particularly sensitive to air and requires careful handling.[3]

Q2: What are the most likely degradation pathways for this compound during workup?

A2: The primary degradation pathway is oxidation . The electron-rich nature of the molecule makes it a prime target for atmospheric oxygen, especially when dissolved in a solvent. This can manifest as a rapid color change in your solution from colorless to yellow, brown, or even black.

cluster_main Potential Degradation Pathways Molecule This compound Oxidized_Imine Imine Intermediate Molecule->Oxidized_Imine Air (O₂) [O] N_Oxide Pyridine N-Oxide Molecule->N_Oxide Strong Oxidants (e.g., H₂O₂, m-CPBA) Polymeric_Byproducts Colored Polymeric Byproducts Oxidized_Imine->Polymeric_Byproducts Further Oxidation / Polymerization

Caption: Key degradation routes for the target molecule.

Other potential issues include:

  • N-Oxide Formation: While less common with atmospheric oxygen, strong oxidizing agents (like residual peroxides in solvents or m-CPBA) can oxidize the pyridine nitrogen to form the corresponding N-oxide.[4]

  • Salt Formation: Reacting with acidic gases like carbon dioxide from the air can form carbonate salts, which can complicate purification.[3]

Section 2: Troubleshooting Guide for Aqueous Workup & Extraction

This is the stage where most degradation occurs. The combination of water, dissolved oxygen, and pH changes creates a challenging environment.

Q3: My organic layer has developed a strong color (yellow/brown/black) during or after an aqueous wash. What is happening and how can I prevent it?

A3: This is a classic sign of air oxidation . When the basic amine is deprotonated, it is most susceptible to oxidation.

Core Problem: Dissolved oxygen in your solvents (both organic and aqueous) is reacting with your electron-rich compound.

Solution: Perform the workup under an inert atmosphere. This is the single most effective way to prevent oxidative degradation.

Experimental Protocol: Inert Atmosphere Aqueous Workup

  • Degas Solvents: Before starting, sparge all solvents (e.g., ethyl acetate, dichloromethane, water, brine) with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Prepare Setup: Use a two-necked round-bottom flask or a separatory funnel with a gas inlet.

  • Inert Environment: Transfer your reaction mixture to the flask and establish a positive pressure of nitrogen or argon (a balloon is often sufficient).

  • Perform Washes: Add the degassed aqueous solutions via cannula or an addition funnel. Stir or swirl under the inert atmosphere.

  • Separate Layers: Allow the layers to separate. If using a flask, transfer the desired layer to another inerted flask via cannula. If using a separatory funnel, minimize the time the stopper is removed.

  • Dry and Concentrate: Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure, introducing nitrogen to the flask as the vacuum is released.

cluster_workflow Inert Atmosphere Workup Workflow start Reaction Mixture in Flask degas Degas all solvents (Water, Brine, Organic Solvent) with N₂ or Ar start->degas inert Establish Positive N₂/Ar Pressure (e.g., via balloon) start->inert degas->inert add_aq Add Degassed Aqueous Solution via Syringe or Cannula inert->add_aq separate Separate Layers under N₂/Ar add_aq->separate dry Dry Organic Layer (e.g., Na₂SO₄) separate->dry concentrate Concentrate in vacuo, backfilling with N₂/Ar dry->concentrate end Purified Product concentrate->end

Caption: Workflow for an inert atmosphere extraction.

Preventative Measures Summary

MeasureRationale
Use Degassed Solvents Removes dissolved O₂, the primary culprit for oxidation.
Nitrogen/Argon Blanket Prevents atmospheric O₂ from entering the flask.
Add Antioxidants A small amount of sodium hydrosulfite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) in aqueous washes can scavenge dissolved oxygen.[5]
Work Quickly Minimize the compound's exposure time to workup conditions.
Q4: I am experiencing poor recovery of my product after an acidic wash. Where did it go?

A4: Your product is almost certainly in the aqueous layer . With two basic nitrogen atoms, the molecule becomes a dicationic salt in sufficiently acidic solution (e.g., pH < 2), rendering it highly water-soluble.

Core Problem: Protonation of the amine and pyridine nitrogen leads to partitioning into the aqueous phase.

Solution: Carefully control the pH during extraction and recovery.

  • Initial Extraction: To remove non-basic impurities, you can extract your organic layer with a mildly acidic solution (e.g., pH 4-5). At this pH, the more basic aminomethyl group will be protonated, but the pyridine nitrogen may not be, creating a monocationic salt with some aqueous solubility. A saturated solution of NH₄Cl (pH ~4.5-5.5) can sometimes be effective.

  • Product Recovery: To recover your product from an acidic aqueous layer, you must basify it.

    • Cool the aqueous layer in an ice bath to dissipate the heat of neutralization.

    • Slowly add a base like 1M NaOH or saturated NaHCO₃ with stirring until the pH is >10. A pH of 11-12 is recommended to ensure both nitrogens are deprotonated.[3]

    • Extract the now-basic aqueous layer multiple times with a suitable organic solvent (e.g., 3x with ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry, and concentrate.

Q5: My product is "oiling out" during workup and will not crystallize. What should I do?

A5: This is a common issue for amines. The product may be a low-melting solid or an oil at room temperature.[3] Alternatively, impurities are preventing crystallization.

Troubleshooting Flowchart

start Product Oils Out check_water Is the solution completely dry? start->check_water dry_more Add more drying agent (Na₂SO₄). Filter and re-concentrate. check_water->dry_more No check_solvent Is the solvent fully removed? check_water->check_solvent Yes dry_more->check_solvent high_vac Place on high vacuum for several hours. check_solvent->high_vac No purify Purify via Column Chromatography. check_solvent->purify Yes high_vac->purify accept_oil Product may be an oil. Characterize as is. purify->accept_oil Still an oil

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds is a critical endeavor. Among these, substituted pyridinylmethanamines represent a privileged structural motif found in a variety of biologically active compounds. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to a key exemplar of this class: [2-(Propan-2-yloxy)pyridin-3-yl]methanamine.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two distinct and viable synthetic strategies. Each route is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of their respective advantages and disadvantages. Our objective is to furnish the reader with the requisite knowledge to make an informed decision on the most suitable synthetic approach for their specific research and development needs.

Introduction to the Target Molecule

This compound is a primary amine derivative of pyridine. The strategic placement of the isopropoxy and aminomethyl groups on the pyridine ring creates a unique electronic and steric environment, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine functionality serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and the construction of various heterocyclic systems.

The two synthetic routes that will be compared in this guide are:

  • Route A: Reduction of a Nitrile Precursor

  • Route B: Reductive Amination of an Aldehyde Precursor

Each pathway will be dissected to provide a comprehensive understanding of its efficiency, scalability, safety, and overall practicality in a research and development setting.

Route A: Synthesis via Nitrile Reduction

This synthetic strategy hinges on the preparation of the key intermediate, 2-(Propan-2-yloxy)pyridine-3-carbonitrile, followed by its reduction to the desired primary amine.

Workflow for Route A

Route A Workflow Start 2-Hydroxypyridine-3-carbonitrile Step1 Alkylation with 2-iodopropane Start->Step1 Precursor 2-(Propan-2-yloxy)pyridine-3-carbonitrile Step1->Precursor Step2 Reduction Precursor->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for Route A, proceeding through a nitrile intermediate.

Step 1: Synthesis of 2-(Propan-2-yloxy)pyridine-3-carbonitrile

The synthesis of the nitrile precursor can be achieved through a nucleophilic substitution reaction, starting from the commercially available 2-hydroxypyridine-3-carbonitrile.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-hydroxypyridine-3-carbonitrile (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 1.5 eq.).

  • Alkylation: To the stirred suspension, add 2-iodopropane (1.2 eq.) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(Propan-2-yloxy)pyridine-3-carbonitrile.

Causality of Experimental Choices:

  • The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the Sₙ2 reaction.

  • Potassium carbonate acts as a base to deprotonate the hydroxyl group of the starting material, generating a more nucleophilic phenoxide species.

  • Heating the reaction increases the rate of the alkylation reaction.

Step 2: Reduction of 2-(Propan-2-yloxy)pyridine-3-carbonitrile

The reduction of the nitrile to the primary amine is a critical step. Two common and effective methods for this transformation are catalytic hydrogenation and reduction with lithium aluminum hydride (LiAlH₄).

Method A1: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is often preferred for its milder reaction conditions and easier work-up. Raney Nickel is a commonly used catalyst for nitrile reduction.[1]

Experimental Protocol:

  • Catalyst and Substrate: In a high-pressure hydrogenation vessel, suspend 2-(Propan-2-yloxy)pyridine-3-carbonitrile (1.0 eq.) in a suitable solvent, such as ethanol or methanol, saturated with ammonia. Add a catalytic amount of Raney Nickel slurry (typically 10-20% by weight).

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (e.g., 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques like GC-MS or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, keeping it wet with solvent at all times.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation or chromatography if necessary.

Causality of Experimental Choices:

  • The presence of ammonia in the reaction mixture helps to suppress the formation of secondary and tertiary amine by-products by reacting with the intermediate imine in competition with the newly formed primary amine.[2]

  • Raney Nickel is a highly active catalyst for the hydrogenation of nitriles to primary amines.[1]

Method A2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of readily converting nitriles to primary amines.[3] However, it requires anhydrous conditions and a more careful work-up procedure.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Nitrile: Cool the suspension to 0 °C and add a solution of 2-(Propan-2-yloxy)pyridine-3-carbonitrile (1.0 eq.) in anhydrous THF dropwise via the addition funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter through Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

Causality of Experimental Choices:

  • LiAlH₄ is a potent source of hydride ions (H⁻) that readily attack the electrophilic carbon of the nitrile group.[3]

  • Anhydrous conditions are crucial as LiAlH₄ reacts violently with water.

  • The Fieser work-up is a widely accepted and safer method for quenching LiAlH₄ reactions, as it effectively manages the exothermic reaction and facilitates the removal of aluminum by-products.[4][5]

Route B: Synthesis via Reductive Amination

This alternative pathway involves the synthesis of an aldehyde precursor, 2-(Propan-2-yloxy)pyridine-3-carbaldehyde, followed by its conversion to the target amine via reductive amination with ammonia.

Workflow for Route B

Route B Workflow Start 2-Chloro-3-formylpyridine Step1 Nucleophilic Aromatic Substitution with Sodium Isopropoxide Start->Step1 Precursor 2-(Propan-2-yloxy)pyridine-3-carbaldehyde Step1->Precursor Step2 Reductive Amination with Ammonia Precursor->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for Route B, proceeding through an aldehyde intermediate.

Step 1: Synthesis of 2-(Propan-2-yloxy)pyridine-3-carbaldehyde

The aldehyde precursor can be prepared from 2-chloro-3-formylpyridine through a nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • Preparation of Alkoxide: In a flame-dried flask under a nitrogen atmosphere, prepare sodium isopropoxide by adding sodium metal (1.1 eq.) to anhydrous isopropanol.

  • Substitution Reaction: To the freshly prepared sodium isopropoxide solution, add 2-chloro-3-formylpyridine (1.0 eq.) and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully quench with water. Remove the isopropanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with an organic solvent such as dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography to yield 2-(Propan-2-yloxy)pyridine-3-carbaldehyde.

Causality of Experimental Choices:

  • Sodium isopropoxide is a strong nucleophile required to displace the chloride from the electron-deficient pyridine ring.

  • The reaction is a nucleophilic aromatic substitution (SₙAr), which is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the formyl group.

Step 2: Reductive Amination of 2-(Propan-2-yloxy)pyridine-3-carbaldehyde

Reductive amination is a powerful one-pot method for the synthesis of amines from carbonyl compounds.[6] In this case, the aldehyde is reacted with ammonia in the presence of a reducing agent.

Experimental Protocol:

  • Reaction Mixture: To a solution of 2-(Propan-2-yloxy)pyridine-3-carbaldehyde (1.0 eq.) in a suitable solvent like methanol, add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

  • Imine Formation: Stir the mixture at room temperature to allow for the formation of the intermediate imine. The formation can be optionally promoted by the addition of a catalytic amount of a weak acid.

  • Reduction: To the imine-containing solution, add a reducing agent. Common choices include sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂ with a Palladium on carbon catalyst).

    • Using Sodium Borohydride: Add NaBH₄ (1.5 eq.) portion-wise at 0 °C. Then, allow the reaction to warm to room temperature and stir until completion.

    • Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation apparatus, add a Pd/C catalyst (5-10 mol%), and hydrogenate under a hydrogen atmosphere (1-5 atm).

  • Work-up:

    • For NaBH₄ reduction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.

    • For Catalytic Hydrogenation: Filter the reaction mixture to remove the catalyst and concentrate the filtrate.

  • Purification: The crude amine can be purified by standard methods such as distillation or column chromatography.

Causality of Experimental Choices:

  • The reaction proceeds via the initial formation of an imine, which is then reduced in situ to the amine.

  • Sodium borohydride is a mild and selective reducing agent that is effective for the reduction of imines.

  • Catalytic hydrogenation offers a cleaner reduction method, often with higher atom economy.

Comparative Analysis of the Synthetic Routes

ParameterRoute A: Nitrile ReductionRoute B: Reductive Amination
Starting Materials 2-Hydroxypyridine-3-carbonitrile, 2-iodopropane2-Chloro-3-formylpyridine, Isopropanol, Ammonia
Key Intermediates 2-(Propan-2-yloxy)pyridine-3-carbonitrile2-(Propan-2-yloxy)pyridine-3-carbaldehyde
Key Transformation Reduction of a nitrileReductive amination of an aldehyde
Reagent Hazards LiAlH₄: Pyrophoric, reacts violently with water. Raney Nickel: Pyrophoric when dry.Sodium metal: Flammable, reacts with water. Ammonia: Corrosive, toxic.
Yields (Typical) Generally good to excellent for both steps.Generally good to excellent for both steps.
Scalability Catalytic hydrogenation: Highly scalable. LiAlH₄ reduction: More challenging to scale due to safety and work-up.Reductive amination: Generally scalable, especially with catalytic hydrogenation.
By-products/Impurities Nitrile Reduction: Potential for over-reduction or formation of secondary amines.Reductive Amination: Potential for side reactions of the aldehyde, formation of secondary amines.
Work-up & Purification LiAlH₄: Can be challenging due to the formation of aluminum salts. Catalytic hydrogenation: Straightforward filtration.Generally straightforward extraction and purification.
Overall Assessment A robust and reliable route. The choice of reducing agent significantly impacts safety and scalability.An efficient and convergent route. The synthesis of the aldehyde precursor is a key consideration.

Conclusion and Recommendation

Both Route A and Route B present viable and effective strategies for the synthesis of this compound. The choice between the two will ultimately depend on the specific constraints and priorities of the research or development program.

Route A, utilizing catalytic hydrogenation for the nitrile reduction, is arguably the more scalable and industrially-friendly option. The starting materials are readily available, and catalytic hydrogenation is a well-established, safe, and efficient process for large-scale production.[1] The main consideration for this route is the handling of the pyrophoric Raney Nickel catalyst. The LiAlH₄ variant of Route A is highly effective on a laboratory scale but presents significant challenges for scale-up due to the hazardous nature of the reagent and the complexities of the work-up.[7]

Route B offers a highly convergent and efficient approach, particularly on a laboratory scale. Reductive amination is a powerful and versatile transformation. The primary challenge in this route lies in the synthesis of the aldehyde precursor, 2-(Propan-2-yloxy)pyridine-3-carbaldehyde, which may require more specialized starting materials or synthetic steps.

For academic and early-stage drug discovery research where flexibility and rapid access to the target molecule are paramount, both routes are excellent choices. For process development and large-scale synthesis, Route A with catalytic hydrogenation is the recommended pathway due to its superior safety profile, ease of operation, and proven scalability.

References

  • Nitrile reduction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Retrieved January 17, 2026, from [Link]

  • Assess the effectiveness of catalytic hydrogenation versus lithium aluminum hydride in the reduction of nitriles to amines. - Pearson. (n.d.). Retrieved January 17, 2026, from [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Retrieved January 17, 2026, from [Link]

  • US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2 ... - Google Patents. (n.d.).
  • Synthesis of pyridine aldehydes - US3160633A - Google Patents. (n.d.).
  • Reductive Amination // Acetylation Experiment 3 - AMyD. (n.d.). Retrieved January 17, 2026, from [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - MDPI. (2020, October 17). Retrieved January 17, 2026, from [Link]

  • The Reduction of Pyridine to 1,4-Dihydropyridine by Lithiumtetrahydroborate in the Presence of Water - Zeitschrift für Naturforschung. (n.d.). Retrieved January 17, 2026, from [Link]

  • Only one nitrile reduced to amine with LiAlH4 : r/Chempros - Reddit. (2022, August 30). Retrieved January 17, 2026, from [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction? (2023, August 30). Retrieved January 17, 2026, from [Link]

  • raney nickel reductions-part i. (n.d.). Retrieved January 17, 2026, from [Link]

  • Raney Nickel Reductions. (n.d.). Retrieved January 17, 2026, from [Link]

  • Nitriles on reduction with lithium aluminium hydride - Filo. (2024, December 8). Retrieved January 17, 2026, from [Link]

  • Reduction of a nitrile - ChemSpider Synthetic Pages. (n.d.). Retrieved January 17, 2026, from [Link]

  • CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents. (n.d.).
  • RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones ... - Google Patents. (n.d.).
  • Question about reductive amination reaction procedure : r/Chempros - Reddit. (n.d.). Retrieved January 17, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Retrieved January 17, 2026, from [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository. (n.d.). Retrieved January 17, 2026, from [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.). Retrieved January 17, 2026, from [Link]

  • SUPPORTING INFORMATION Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed. (2020, October 17). Retrieved January 17, 2026, from [Link]

  • Lithium aluminium hydride quenching and workup - chemistry - Reddit. (n.d.). Retrieved January 17, 2026, from [Link]

  • Lithium Aluminium Hydride Reductions - Rochelle's Salt - Curly Arrow. (2009, July 22). Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to the Predicted Biological Activity of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine and Other Pyridine Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics. This guide provides a comparative analysis of the potential biological activity of the novel compound, [2-(Propan-2-yloxy)pyridin-3-yl]methanamine, against its structural analogs. Due to the absence of published experimental data for this specific molecule, this document employs a hypothesis-driven approach, positing that its structural features are congruent with inhibitors of Monoamine Oxidase (MAO), a key enzyme in neuroscience and a target for treating neurodegenerative disorders. By synthesizing structure-activity relationship (SAR) data from published pyridine and pyridazine analogs, we predict the inhibitory profile of the title compound and provide a robust experimental framework for its future validation. This guide is intended for researchers in drug discovery, pharmacology, and medicinal chemistry.

Introduction: The Significance of Pyridine Scaffolds and Monoamine Oxidase

Nitrogen-containing heterocyclic compounds are of paramount importance in drug discovery, with the pyridine ring being the second most common heterocycle found in FDA-approved drugs. Its ability to form hydrogen bonds, its metabolic stability, and its capacity for diverse substitutions make it a privileged scaffold in designing biologically active molecules. Pyridine derivatives have demonstrated a vast range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities[1].

A critical target in the central nervous system is Monoamine Oxidase (MAO), a mitochondrial enzyme responsible for the oxidative deamination of key neurotransmitters like serotonin, dopamine, and norepinephrine[2]. Dysregulation of these neurotransmitter levels is implicated in the pathology of depression and neurodegenerative conditions such as Parkinson's and Alzheimer's disease[3]. MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity[2][3]. Consequently, the development of selective MAO inhibitors is a major focus in modern medicinal chemistry[4]. This guide will explore the potential of a specific pyridine derivative, this compound, as a novel MAO inhibitor.

Profile of the Core Compound: this compound

Chemical Structure

The subject of this guide is the compound this compound. Its structure consists of a pyridine ring substituted at the 2-position with an isopropoxy group and at the 3-position with a methanamine (aminomethyl) group.

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₄N₂O

  • Key Features:

    • A basic aminomethyl group, capable of forming ionic interactions.

    • A lipophilic isopropoxy group, which may influence membrane permeability and binding pocket interactions.

    • A pyridine core, providing a rigid scaffold and potential for π-π stacking interactions.

Hypothesized Biological Target: Monoamine Oxidase

The structural motif of an aromatic ring linked to an amine is a classic pharmacophore for MAO inhibitors. The aminomethyl group can interact with key residues in the MAO active site, while the substituted pyridine ring can occupy the hydrophobic entrance cavity. Based on extensive literature on related heterocyclic compounds, we hypothesize that this compound is a candidate for a reversible MAO inhibitor. The following sections will compare its structural features to analogs with known MAO inhibitory activity to predict its potential potency and selectivity.

Comparative Analysis with Known Pyridine-Based MAO Inhibitors

To predict the activity of our target compound, we have compiled experimental data from published series of pyridine and pyridazine derivatives that have been evaluated for MAO-A and MAO-B inhibition.

Rationale for Analog Selection

The selected analogs were chosen to illustrate key structure-activity relationships (SAR). The core thesis is that modifications to the substituents on the heterocyclic ring system directly modulate the potency and isoform selectivity of MAO inhibition. We will specifically analyze the impact of substituent position and electronic properties.

Comparative Biological Activity Data

The following table summarizes the MAO inhibitory activity of selected pyridine and pyridazine analogs from the literature. These compounds provide a basis for understanding how specific structural modifications influence biological effect.

Compound IDCore ScaffoldKey SubstitutionsMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) for MAO-BReference
Compound S5 Pyridazinone3-Cl on benzyl ring3.8570.20319.0[4]
Compound S15 Pyridazinone3-OCH₃ on benzyl ring3.691>10< 0.37[4]
Compound S16 Pyridazinone2-CN on benzyl ring>100.979> 10.2[4]
Compound 3a Thiazolyl-hydrazone-pyridinePhenyl group>1000.088> 1136[1]
2,3-DHCP (2a) Chromeno[3,2-c]pyridineUnsubstituted1.18>10< 0.12
1,2-DHCP-10-one (3a) Chromeno[3,2-c]pyridine2-methyl, 1-phenylethynyl>100.51> 19.6
Pargyline (Reference Drug)N/A5.80.0964.4
This compound Pyridine 2-isopropoxy, 3-methanamine Predicted Predicted Predicted N/A
Discussion of Structure-Activity Relationships (SAR)

The data presented in the table reveals several key SAR trends for pyridine-based MAO inhibitors:

  • Substituent Position is Critical for Selectivity: A comparison of compounds S5 , S15 , and S16 demonstrates that the position of substituents on an appended phenyl ring dramatically influences activity and selectivity. A chlorine atom at the 3-position (S5 ) confers potent and selective MAO-B inhibition, whereas a methoxy group at the same position (S15 ) abolishes MAO-B activity while retaining weak MAO-A inhibition[4]. This highlights the specific topology of the MAO-B active site, which can accommodate certain substituents in the meta position.

  • Lipophilicity and Bulk Influence Potency: The potent MAO-B inhibition of Compound 3a (IC₅₀ = 0.088 µM) is attributed to its larger, more complex structure, which likely engages in more extensive hydrophobic interactions within the enzyme's active site[1]. Similarly, the shift from a MAO-A selective compound (2a ) to a MAO-B selective compound (3a ) in the chromenopyridine series is achieved by adding lipophilic methyl and phenylethynyl groups, which are better accommodated by the more hydrophobic MAO-B active site.

  • Prediction for this compound:

    • The 2-isopropoxy group is a moderately lipophilic substituent. Based on the general observation that increased lipophilicity often favors MAO-B inhibition, this group may direct the compound towards MAO-B.

    • The 3-methanamine group provides the crucial basic amine for interaction with the active site. Its position adjacent to the bulky isopropoxy group may create steric constraints that influence isoform selectivity.

    • Compared to the highly potent and complex Compound 3a , our target compound is much simpler. Its potency is therefore unlikely to be in the low nanomolar range but could plausibly fall within the sub-micromolar to low micromolar range, similar to compounds like S5 or 3a .

    • Hypothesis: We predict that this compound will exhibit preferential, reversible inhibition of MAO-B with an IC₅₀ value in the range of 0.5 - 5 µM.

Below is a diagram illustrating the hypothesized interaction and the factors influencing activity.

SAR_Logic cluster_Compound This compound cluster_Properties Predicted Properties cluster_Outcome Predicted Outcome Core Pyridine Core Prop2 Steric Hindrance Core->Prop2 Sub1 2-Isopropoxy Group Prop1 Lipophilicity (MAO-B Favoring) Sub1->Prop1 Increases Sub1->Prop2 Contributes to Sub2 3-Methanamine Group Prop3 Basic Amine (Active Site Anchor) Sub2->Prop3 Provides Outcome Selective MAO-B Inhibition (IC50: 0.5-5 µM) Prop1->Outcome Prop2->Outcome Influences Selectivity Prop3->Outcome Enables Inhibition

Caption: Predicted Structure-Activity Relationship Logic.

Experimental Protocols for Activity Assessment

To validate the predicted biological activity, a robust and self-validating experimental protocol is required. The following describes a standard in vitro method for determining a compound's IC₅₀ against MAO-A and MAO-B.

In Vitro Fluorometric MAO Inhibitor Screening Assay

This assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate like tyramine. The H₂O₂ reacts with a probe to produce a stable fluorescent signal.

Causality Behind Experimental Choices:

  • Enzyme Source: Recombinant human MAO-A and MAO-B are used to ensure isoform specificity and eliminate confounding variables from other cellular components.

  • Detection Method: A fluorometric readout is chosen for its high sensitivity and wide dynamic range compared to colorimetric methods.

  • Controls: The inclusion of a known inhibitor (e.g., Pargyline for MAO-B) serves as a positive control to validate assay performance, while a "no inhibitor" control establishes the baseline 100% enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Reconstitute lyophilized recombinant human MAO-A and MAO-B enzymes in assay buffer to a working concentration (e.g., 1 µg/mL).

    • Prepare a stock solution of the fluorescent probe (e.g., Ampliflu Red) in DMSO.

    • Prepare a stock solution of Horseradish Peroxidase (HRP) in assay buffer.

    • Prepare a stock solution of the MAO substrate (Tyramine) in ultrapure water.

    • Prepare a 10 mM stock solution of the test compound, this compound, and reference inhibitors (e.g., Pargyline) in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells of a black, flat-bottom 96-well plate.

    • Add 10 µL of the serially diluted test compound or reference inhibitor to the appropriate wells. For control wells, add 10 µL of DMSO (vehicle control) or a known inhibitor (positive control).

    • Add 20 µL of the appropriate MAO enzyme (MAO-A or MAO-B) to all wells except the "no enzyme" blank.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Prepare a detection master mix containing the fluorescent probe, HRP, and tyramine in assay buffer.

    • Initiate the reaction by adding 20 µL of the detection master mix to all wells.

    • Immediately begin reading the fluorescence intensity (e.g., λex = 535 nm, λem = 587 nm) every minute for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the vehicle control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

The following diagram outlines the experimental workflow.

Workflow prep 1. Reagent Preparation (Buffer, Enzymes, Compounds, Probe) plate 2. Plate Setup (Add Buffer, Compounds, Controls) prep->plate preinc 3. Pre-incubation (Add Enzyme, Incubate @ 37°C) plate->preinc react 4. Reaction Initiation (Add Substrate/Probe Master Mix) preinc->react read 5. Kinetic Reading (Measure Fluorescence over Time) react->read analyze 6. Data Analysis (Calculate Rates, Plot Curves, Determine IC50) read->analyze

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical development, agrochemicals, and materials science, the precise identification of structural isomers is not merely an academic exercise; it is a critical determinant of a product's efficacy, safety, and regulatory compliance. Pyridine and its methylated isomers—2-picoline, 3-picoline, and 4-picoline—present a classic analytical challenge. Their nearly identical physical properties, such as boiling points and polarity, make chromatographic separation difficult, necessitating a more definitive approach for structural elucidation and quantification.[1][2]

This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate these fundamental heterocyclic compounds. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, we will explore the causal relationships between molecular structure and spectral output, grounding our discussion in the fundamental principles that govern these analytical methods. We will examine why specific experimental choices are made and how to interpret the resulting data with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy stands as the most powerful and unambiguous technique for distinguishing between the pyridine isomers. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the position of the methyl substituent and the inherent electronegativity of the ring nitrogen.

Causality Behind the Spectra: Understanding Electronic Effects

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This effect is most pronounced at the α (C2/C6) and γ (C4) positions, which bear a partial positive charge, deshielding the attached protons and carbons relative to benzene.[3][4] The introduction of an electron-donating methyl group perturbs this electronic landscape, providing a unique spectral fingerprint for each isomer.

  • Pyridine (C₅H₅N): Exhibits a symmetric spectrum. The α-protons (~8.5 ppm) are significantly downfield from the γ-proton (~7.5 ppm) and β-protons (~7.1 ppm) due to their proximity to the nitrogen.[5]

  • 2-Picoline (α-picoline): The methyl group at C2 shields the adjacent H6 proton. The molecule is asymmetric, resulting in four distinct aromatic signals.

  • 3-Picoline (β-picoline): The methyl group at C3 primarily shields the ortho protons (H2, H4) and the para proton (H6). This isomer also displays four unique aromatic signals.

  • 4-Picoline (γ-picoline): Like pyridine, this molecule is symmetric (C₂ᵥ). The methyl group at the γ-position shields the adjacent β-protons (H3/H5). This results in a simplified spectrum with only two aromatic signals (an AA'BB' system).

Comparative ¹H and ¹³C NMR Data

The following tables summarize typical chemical shifts observed for pyridine and the picoline isomers. Note that values can vary slightly depending on the solvent and concentration.[6]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

Compound H2 (α) H3 (β) H4 (γ) H5 (β) H6 (α) -CH₃
Pyridine 8.52 7.16 7.54 7.16 8.52 -
2-Picoline - 7.12 7.54 7.08 8.48 2.55
3-Picoline 8.44 - 7.46 7.16 8.42 2.32
4-Picoline 8.57 7.29 - 7.29 8.57 2.29

Data compiled from various sources, including references[5][7][8].

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)

Compound C2 (α) C3 (β) C4 (γ) C5 (β) C6 (α) -CH₃
Pyridine 150.0 123.7 135.8 123.7 150.0 -
2-Picoline 157.8 122.5 136.2 120.6 149.2 24.5
3-Picoline 149.8 132.9 135.9 123.2 147.1 18.4
4-Picoline 149.7 124.8 147.5 124.8 149.7 21.1

Data compiled from various sources, including references[4][6][9][10].

Experimental Protocol: Quantitative ¹H NMR (qNMR)

For accurate quantification of isomeric mixtures, qNMR is the definitive method as it does not require individual calibration standards for each isomer, unlike chromatographic techniques.[11]

  • Sample Preparation: Accurately weigh 10-20 mg of the pyridine isomer sample into a vial. Dissolve in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃ or D₂O).[12][13] Add a precisely weighed amount of an internal standard (e.g., maleic acid or 1,4-dinitrobenzene) that has a resonance in a clear region of the spectrum.

  • Spectrometer Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[12]

  • Data Acquisition:

    • Use a standard single-pulse experiment.

    • Critical Parameter: Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of any proton signal being quantified (both analyte and standard). This ensures full magnetization recovery between scans for accurate integration. A value of 30-60 seconds is often sufficient.

    • Use a calibrated 90° pulse angle.

    • Acquire 8-16 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate well-resolved, non-overlapping signals for each isomer and the internal standard.

    • The absolute purity of each isomer can be calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known weights and molecular weights of the sample and internal standard.[11]

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Sample & Internal Standard Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert into Spectrometer (≥400 MHz) Prep3->Acq1 Acq2 Set Parameters (d1 ≥ 5*T₁, 90° pulse) Acq1->Acq2 Acq3 Acquire Spectrum Acq2->Acq3 Proc1 Phase & Baseline Correction Acq3->Proc1 Proc2 Integrate Signals Proc1->Proc2 Proc3 Calculate Purity/ Ratio Proc2->Proc3

NMR experimental and data analysis workflow.

Infrared (IR) Spectroscopy: Fingerprinting Substitution Patterns

While NMR provides detailed connectivity, FT-IR spectroscopy offers a rapid and cost-effective method to probe the vibrational modes of a molecule. The key to differentiating the picoline isomers lies in the "fingerprint region" (1500-600 cm⁻¹), specifically the C-H out-of-plane bending modes, which are highly characteristic of the aromatic substitution pattern.[14]

Causality Behind the Spectra: Vibrational Modes
  • C-H Stretch (Aromatic): Found just above 3000 cm⁻¹. Not highly diagnostic for isomers.

  • C-H Stretch (Aliphatic): Found just below 3000 cm⁻¹ (from the -CH₃ group). Present in all picolines but absent in pyridine.

  • C=C and C=N Ring Stretching: Bands in the 1600-1400 cm⁻¹ region. The pattern and intensity can vary slightly with the substituent position.

  • C-H Out-of-Plane Bending: This is the most informative region. The number and position of adjacent hydrogen atoms on the ring dictate the absorption frequencies. For example, 2-picoline has four adjacent ring hydrogens, while 3-picoline has regions of three and one adjacent hydrogens. These distinct arrangements produce characteristic absorption patterns.[15]

Comparative IR Absorption Data

Table 3: Characteristic IR Frequencies (cm⁻¹)

Vibrational Mode Pyridine 2-Picoline 3-Picoline 4-Picoline
Aromatic C-H Stretch ~3050 ~3050 ~3045 ~3040
Aliphatic C-H Stretch - ~2950 ~2950 ~2960
Ring Stretching ~1580, 1480, 1435 ~1595, 1475, 1430 ~1590, 1475, 1420 ~1600, 1490, 1415
C-H Out-of-Plane Bend ~745, 700 ~750 ~790, 710 ~800

Data compiled from NIST Chemistry WebBook and other sources.[16][17]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a common, convenient method for analyzing liquid or solid samples with minimal preparation.[18]

  • Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan with the clean, empty crystal to measure the spectrum of the ambient environment (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the liquid picoline isomer directly onto the center of the ATR crystal.

  • Data Acquisition: Clamp the anvil down to ensure good contact between the sample and the crystal. Acquire the spectrum. Typical parameters are a spectral range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[18]

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Visualization: IR Analysis Workflow

IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Post-Analysis Setup1 Clean ATR Crystal Setup2 Acquire Background Spectrum Setup1->Setup2 Acq1 Apply Sample to Crystal Setup2->Acq1 Acq2 Acquire Sample Spectrum Acq1->Acq2 Proc1 Process Spectrum (Baseline, etc.) Acq2->Proc1 Proc2 Clean ATR Crystal Proc1->Proc2

ATR-FTIR experimental workflow.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. In pyridine, the key transitions are the π → π* transitions of the aromatic system and the n → π* transition involving the non-bonding electrons on the nitrogen atom.[3][19] While highly useful for quantification of a known substance, it is the least specific technique for differentiating these isomers.

Causality Behind the Spectra: Auxochromic Shifts

The methyl group acts as a weak auxochrome (a group that modifies the light-absorbing properties of a chromophore). Its electron-donating nature can cause a slight bathochromic (red) shift of the π → π* absorption maximum (λmax) compared to unsubstituted pyridine.[20] However, the positional differences between the picoline isomers result in very subtle changes to the λmax, often only a few nanometers, making definitive identification based solely on UV-Vis challenging.[21]

Comparative UV-Vis Absorption Data

Table 4: UV-Vis Absorption Maxima (λmax in Hexane)

Compound π → π* Transition (λmax, nm) n → π* Transition (λmax, nm)
Pyridine ~251 ~270
2-Picoline ~255 ~275
3-Picoline ~256 ~278
4-Picoline ~255 ~277

Data compiled from various sources. Exact λmax can vary with solvent.[3][19][21][22]

Experimental Protocol: UV-Vis Spectroscopy
  • Solution Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., hexane, ethanol, or water) using Class A volumetric flasks. Concentrations are typically in the 10⁻⁴ to 10⁻⁵ M range.

  • Spectrophotometer Setup: Turn on the instrument and allow the lamps (deuterium and tungsten) to warm up.

  • Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a blank or "auto zero" to subtract the absorbance of the solvent and cuvette.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the instrument and acquire the absorption spectrum, typically over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualization: UV-Vis Analysis Workflow

UVVis_Workflow cluster_prep Preparation cluster_acq Measurement cluster_proc Analysis Prep1 Prepare Dilute Solutions Prep2 Select Quartz Cuvettes Prep1->Prep2 Acq1 Run Solvent Blank Prep2->Acq1 Acq2 Rinse & Fill Cuvette with Sample Acq1->Acq2 Acq3 Acquire Spectrum (200-400 nm) Acq2->Acq3 Proc1 Identify λmax Acq3->Proc1 Proc2 Apply Beer's Law (for quantification) Proc1->Proc2

UV-Vis spectroscopy experimental workflow.

Mass Spectrometry (MS): Differentiating by Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all three picolines are isomers and thus have the identical molecular weight (93.13 g/mol ), their differentiation is possible by analyzing their unique fragmentation patterns under electron ionization (EI).[23][24] Pyridine is easily distinguished by its molecular weight of 79.10 g/mol .

Causality Behind the Spectra: Fragmentation Pathways

Upon ionization, the molecular ion (M⁺˙) is formed. For the picolines, this is m/z 93.

  • [M-1]⁺ Ion: A very common and often base peak for picolines is the loss of a hydrogen radical from the methyl group to form a stable azatropylium-type cation at m/z 92.[23][24]

  • Loss of HCN: A characteristic fragmentation of the pyridine ring is the loss of a neutral hydrogen cyanide molecule (27 u), leading to a fragment at m/z 66 ([M-HCN]⁺˙ from pyridine is m/z 52).

  • Ortho Effect: 2-picoline can exhibit unique fragmentation pathways due to the proximity of the methyl group to the nitrogen, although the primary fragments are often similar in m/z to the other isomers. The relative intensities of the fragments are the most telling feature.[25]

Comparative Mass Spectrometry Data

Table 5: Key EI-MS Fragments (m/z and Relative Intensity)

Compound M⁺˙ (m/z) [M-1]⁺ (m/z) [M-HCN]⁺˙ (m/z) Other Key Fragments (m/z)
Pyridine 79 (100%) - 52 (30%) 39, 50, 51
2-Picoline 93 (100%) 92 (20%) 66 (40%) 39, 65
3-Picoline 93 (100%) 92 (31%) 66 (39%) 39, 65
4-Picoline 93 (100%) 92 (35%) 66 (45%) 39, 65

Relative intensities are approximate and can vary between instruments. Data compiled from NIST Chemistry WebBook.[23][24]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method as the gas chromatograph separates the isomers (based on their slightly different boiling points and column interactions) before they enter the mass spectrometer for identification.

  • Sample Preparation: Prepare a dilute solution (e.g., ~100 ppm) of the sample mixture in a volatile solvent like dichloromethane or methanol.

  • GC Conditions:

    • Inject a small volume (e.g., 1 µL) into the GC.

    • Use a suitable capillary column (e.g., a DB-5ms or similar non-polar column).

    • Apply a temperature program, for example: hold at 50°C for 2 minutes, then ramp at 10°C/min to 150°C. This will separate the compounds based on their volatility.

  • MS Conditions:

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

    • The mass analyzer (e.g., a quadrupole) scans a mass range, for example, m/z 35-200.

  • Data Analysis: The output will be a chromatogram showing peaks at different retention times for each isomer. A mass spectrum can be extracted for each peak to confirm its identity based on the molecular ion and fragmentation pattern.

Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection) cluster_analysis Data Analysis Prep1 Prepare Dilute Sample in Volatile Solvent GC1 Inject Sample Prep1->GC1 GC2 Separation on Capillary Column (Temp. Program) GC1->GC2 MS1 Electron Ionization (70 eV) GC2->MS1 Elution MS2 Mass Analysis (Quadrupole) MS1->MS2 MS3 Detection MS2->MS3 Analysis1 Analyze Chromatogram MS3->Analysis1 Analysis2 Extract & Interpret Mass Spectra Analysis1->Analysis2

GC-MS experimental and data analysis workflow.

Conclusion: An Integrated Analytical Approach

No single technique exists in a vacuum. While each method provides valuable data, a synergistic approach yields the most reliable and comprehensive characterization of pyridine isomers.

  • For Unambiguous Identification: NMR spectroscopy is unparalleled. The distinct chemical shifts and coupling patterns in both ¹H and ¹³C spectra provide a definitive structural fingerprint for each isomer.

  • For Rapid Screening: FT-IR spectroscopy is an excellent tool for quickly differentiating isomers based on their C-H bending modes in the fingerprint region.

  • For Mixture Separation and Identification: GC-MS is the method of choice. It physically separates the isomers before providing mass spectra that confirm identity through fragmentation patterns.

  • For Quantification: Quantitative NMR (qNMR) offers the highest accuracy and precision, serving as a primary analytical method that does not rely on isomeric standards.[11] UV-Vis can be used for quantification if a pure, single isomer is being analyzed.

By understanding the fundamental principles behind each spectroscopic technique, researchers and drug development professionals can select the most appropriate methods, confidently interpret the resulting data, and ensure the chemical integrity of their materials.

References

  • Quantitative NMR: A Superior Method for Absolute Quantification of Substituted Pyridine Isomers. Benchchem.
  • A Comparative Guide to the NMR Spectral Analysis of Trifluoromethylpyridine Isomers. Benchchem.
  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy. ResearchGate. [Link]

  • A new insight into the vibrational analysis of pyridine. ResearchGate. [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. [Link]

  • Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. ERIC. [Link]

  • Absorption Studies of the Vapors of the Three Isomeric Picolines in the Near Ultraviolet. AIP Publishing. [Link]

  • Near Ultraviolet Absorption Spectra of the Isomeric Picolines. AIP Publishing. [Link]

  • UV-spectrum of pyridine. ResearchGate. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • Pyridine. Wikipedia. [Link]

  • Absorption Studies of the Vapors of the Three Isomeric Picolines in the Near Ultraviolet. AIP Publishing. [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • Pyridine, 2-methyl- Mass Spectrum. NIST WebBook. [Link]

  • Pyridine, 3-methyl- Mass Spectrum. NIST WebBook. [Link]

  • Spectroscopic and thermodynamic studies of pyridine compounds—V: Vibrational spectra and assignments for γ-Picoline and γ-picoline-d7. Semantic Scholar. [Link]

  • Pyridine, 2-methyl- IR Spectrum. NIST WebBook. [Link]

  • Pyridine, 3-methyl- IR Spectrum. NIST WebBook. [Link]

  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. [Link]

  • Picoline. Wikipedia. [Link]

  • IR spectra of pyridine complex.... YouTube. [Link]

  • Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. CrystEngComm (RSC Publishing). [Link]

  • 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

  • Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. NIH National Library of Medicine. [Link]

  • 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. [Link]

Sources

A Comparative Guide to the In Vitro Metabolic Stability of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine and Structural Analogs

Sources

A Comparative Guide to the X-ray Crystallography of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. The pyridine scaffold is a cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs featuring this versatile heterocycle.[1][2] This guide provides an in-depth technical comparison of the crystallographic analysis of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine derivatives, a class of compounds with significant potential in drug discovery.

While a public crystal structure for the parent compound, this compound, is not currently available, this guide will serve as a comprehensive roadmap for its structural elucidation. We will explore the nuanced workflow of single-crystal X-ray diffraction, from synthesis and crystallization to data refinement. By comparing the known crystal structures of analogous pyridine derivatives, we will project the likely structural features of our target compound class and highlight the key experimental considerations for obtaining a high-quality crystal structure.

The Significance of the 2-Alkoxy-3-aminomethyl Pyridine Scaffold

The this compound scaffold combines several key features that make it an attractive candidate for drug design. The 2-alkoxy substituent can modulate lipophilicity and act as a hydrogen bond acceptor, influencing pharmacokinetic properties. The 3-aminomethyl group provides a crucial point for interaction with biological targets, often forming salt bridges or hydrogen bonds. Understanding the precise spatial arrangement of these functional groups is critical for predicting and optimizing their interactions with protein binding sites.

The Crystallographic Workflow: A Self-Validating System

The determination of a crystal structure is a multi-step process, where the quality of the outcome at each stage is dependent on the success of the preceding one. This interconnectedness creates a self-validating system, ensuring the final structure is a reliable representation of the molecule.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Crystal_Growth Crystal_Growth Purification->Crystal_Growth Pure Compound Crystal_Harvesting Crystal_Harvesting Crystal_Growth->Crystal_Harvesting Single Crystals Data_Collection Data_Collection Crystal_Harvesting->Data_Collection Mounted Crystal Data_Processing Data_Processing Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure_Solution Data_Processing->Structure_Solution Reflection Data Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation Structure_Refinement->Validation Refined Structure Deposition Deposition (e.g., CCDC) Validation->Deposition Validated CIF G cluster_0 cluster_1 cluster_2 Target label_target This compound (Structure Unknown) Comp1 label_comp1 4,4'-dimethoxy-2,2'-bipyridine (Known Structure) Comp2 label_comp2 2-hydroxyimino-2-(pyridin-2-yl)-...acetohydrazide (Known Structure)

Sources

A Senior Application Scientist's Guide to Purity Confirmation of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Building Blocks

In the landscape of drug discovery and development, the structural integrity and purity of starting materials and intermediates are paramount. Compounds like [2-(Propan-2-yloxy)pyridin-3-yl]methanamine serve as critical building blocks for a variety of pharmacologically active agents. The presence of even trace-level impurities—such as isomers, starting materials, or reaction by-products—can have profound implications, potentially leading to altered biological activity, increased toxicity, or complications in downstream synthetic steps.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for confirming the purity of this compound, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental design, present a self-validating analytical protocol, and objectively compare LC-MS with alternative techniques, supported by clear data and authoritative standards.

Analyte Profile & Potential Impurities

Before developing a method, understanding the analyte is crucial.

  • Compound: this compound

  • Molecular Formula: C₉H₁₄N₂O[1]

  • Molecular Weight: 166.22 g/mol [1]

  • Structure: A pyridine ring substituted with a primary amine and an isopropoxy group.

  • Physicochemical Properties: The presence of the primary amine and the pyridine nitrogen makes the molecule basic and polar. This polarity can make it challenging to retain on traditional reversed-phase columns, while the basicity makes it an excellent candidate for positive mode electrospray ionization (ESI+).

Anticipated Impurities: Based on common synthetic routes for substituted pyridinyl-methanamines[2][3], potential process-related impurities could include:

  • Starting Materials: Unreacted 2-(propan-2-yloxy)pyridine-3-carbonitrile or the corresponding aldehyde.

  • Isomeric Impurities: Positional isomers such as [2-(propan-2-yloxy)pyridin-4-yl]methanamine, which may have similar mass but different chromatographic behavior[4].

  • By-products: Dimers or products of side-reactions.

  • Related Substances: De-alkylation products (e.g., [2-hydroxypyridin-3-yl]methanamine).

An effective analytical method must be able to resolve the primary compound from these potential contaminants.

Primary Workflow: Purity Determination by LC-MS

LC-MS is the cornerstone for purity analysis of non-volatile and thermally labile compounds in the pharmaceutical industry due to its high sensitivity and selectivity.[5] The following protocol is optimized for the specific chemical nature of our target analyte.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing & Purity Assessment prep_sample Dissolve Sample in Diluent (e.g., 1 mg/mL in 10:90 ACN:H₂O) prep_std Prepare Reference Standard (Known Purity) lc LC Separation (Biphenyl Column, Gradient Elution) prep_std->lc ms MS Detection (ESI+, Full Scan & SIM) lc->ms Eluent Transfer integrate Chromatogram Integration (Peak Detection & Area Calculation) identify Impurity Identification (Mass-to-Charge Ratio) integrate->identify calculate Purity Calculation (% Area Normalization) identify->calculate cluster_analysis cluster_analysis cluster_analysis->integrate

Caption: High-level workflow for LC-MS purity analysis.

Detailed Step-by-Step LC-MS Protocol

1. Rationale for Reagent and Column Selection:

  • Mobile Phase: An acidic mobile phase (0.1% formic acid in water and acetonitrile) is chosen. The acid protonates the basic amine functional groups on the analyte, leading to sharper, more symmetrical peaks and significantly improved ionization efficiency in ESI+ mode.

  • Column Chemistry: A standard C18 column may provide insufficient retention for this polar compound. A stationary phase with alternative selectivity, such as a biphenyl column , is selected. The π-π interactions between the biphenyl phase and the pyridine ring of the analyte enhance retention and provide unique selectivity for aromatic and polar compounds, aiding in the separation of closely related isomers.[6][7]

  • Diluent: A mixture of water and acetonitrile is used to ensure the analyte is fully solubilized and compatible with the initial mobile phase conditions, preventing peak distortion.

2. Chromatographic & MS Conditions:

ParameterRecommended SettingJustification
LC System UPLC/UHPLC SystemProvides higher resolution and faster analysis times compared to standard HPLC.
Column Biphenyl, 2.1 x 100 mm, 1.8 µmOffers enhanced retention and selectivity for aromatic compounds through π-π interactions.[6]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to improve peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Program 5% B to 95% B over 10 minutesA broad gradient ensures elution of both polar and potentially non-polar impurities, providing a comprehensive purity profile.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure optimal efficiency.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLSmall volume to prevent column overloading.
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)Q-TOF provides high-resolution mass accuracy for impurity identification. QqQ offers high sensitivity for quantitation.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic nature of the analyte makes it highly amenable to protonation and detection in positive mode.
Scan Mode Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM) at m/z 167.11Full scan detects all ions for a complete impurity profile. SIM for the [M+H]⁺ ion of the target compound (C₉H₁₅N₂O⁺) provides high sensitivity for the main peak.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.

Method Validation: A Trustworthy System

To ensure the developed method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9] A validated method provides confidence that the purity value is accurate and reliable.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.The main peak is resolved from all other peaks (Resolution > 2.0). Peak purity analysis (using a DAD or MS detector) should show no co-elution.
Linearity To show that the method's response is directly proportional to the analyte concentration over a given range.Correlation coefficient (r²) ≥ 0.998 for a series of standards ranging from the LOQ to 150% of the target concentration.[8]
Accuracy The closeness of the test results to the true value.95.0% - 105.0% recovery for the analyte spiked into a sample matrix at different concentrations (e.g., 50%, 100%, 150%).[8]
Precision (RSD%)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Repeatability (Intra-day): RSD ≤ 2.0% for ≥6 replicate injections. Intermediate Precision (Inter-day/Inter-analyst): RSD ≤ 3.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10. The LOQ must be below the reporting threshold for impurities (e.g., 0.05%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results (RSD ≤ 5%) when parameters like column temperature (±5°C), mobile phase pH (±0.2), or flow rate (±10%) are varied.

Table based on ICH Q2(R2) guidelines.[9][10][11]

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available technologies.

FeatureLC-MS (This Method) GC-MS SFC-MS
Analyte Suitability Excellent. Ideal for polar, non-volatile, and thermally labile compounds like the target amine.[12]Poor to Fair. Requires derivatization to increase volatility and thermal stability, adding complexity and potential for error.[13]Excellent. Well-suited for polar and chiral compounds. Offers orthogonal selectivity to LC, which is useful for resolving difficult isomers.[14][15]
Sample Preparation Simple. Dilute-and-shoot approach.Complex. Derivatization step is often mandatory for polar amines.Simple. Dilute-and-shoot, similar to LC.
Separation Principle Based on partitioning between a liquid mobile phase and a solid stationary phase (typically polarity-driven).[13]Based on volatility and boiling point, with separation occurring in a gaseous mobile phase.[13]Based on partitioning between a supercritical fluid (CO₂) mobile phase and a solid stationary phase.
Sensitivity High (pg to fg range).High, but can be limited by derivatization efficiency.Potentially Higher than LC-MS. More efficient mobile phase desolvation in the ESI source can lead to enhanced signal intensity.[16]
Speed Moderate (5-15 min runs are typical).Fast, especially with modern capillary columns.Very Fast. Low viscosity of supercritical CO₂ allows for high flow rates and rapid separations, often in <5 minutes.[16]
Environmental Impact Moderate solvent consumption.Low solvent consumption (mostly gas).Low. Primarily uses captured CO₂, making it a "greener" alternative.[16]
Primary Application Gold standard for purity of non-volatile APIs and intermediates. Analysis of volatile organic compounds, residual solvents, and permanent gases.[12]Chiral separations and analysis of polar compounds where LC struggles.

Data Interpretation & Troubleshooting

Accurate data interpretation is as critical as the analysis itself. The primary output is a chromatogram showing detector response versus time. Purity is typically calculated using the area percent normalization method :

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

This method assumes that all compounds have a similar detector response, which is a reasonable starting point for structurally related impurities. For a definitive mass balance, reference standards for each impurity would be required.

Troubleshooting Decision Tree

Troubleshooting start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting)? start->peak_shape sensitivity Low Sensitivity / No Peak? start->sensitivity retention Incorrect Retention Time? start->retention sol_ph Check Mobile Phase pH. Is it acidic enough? peak_shape->sol_ph Yes sol_overload Sample Overload? Dilute sample. peak_shape->sol_overload Yes sol_column Column Degradation? Flush or replace column. peak_shape->sol_column Yes sol_source Clean MS Source/Capillary. sensitivity->sol_source Yes sol_conc Sample Concentration Too Low? sensitivity->sol_conc Yes sol_mode Verify Ionization Mode (ESI+). sensitivity->sol_mode Yes sol_flow Check Flow Rate & Leaks. retention->sol_flow Yes sol_gradient Verify Gradient Program. retention->sol_gradient Yes sol_mp Incorrect Mobile Phase Composition? retention->sol_mp Yes

Caption: A decision tree for troubleshooting common LC-MS issues.

Conclusion

For the purity confirmation of this compound, a polar and basic pharmaceutical intermediate, LC-MS stands out as the most suitable technique. Its ability to handle non-volatile compounds without derivatization, coupled with its high sensitivity and the selectivity afforded by modern column chemistries, allows for a robust and reliable assessment. While techniques like SFC-MS offer compelling advantages in speed and environmental impact and should be considered a valuable orthogonal method, the well-established, validated LC-MS workflow remains the primary choice for routine quality control and release testing in the pharmaceutical industry. The protocol and validation framework detailed in this guide provide a comprehensive system for ensuring that this critical building block meets the stringent purity requirements for drug development.

References

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health.
  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Institutes of Health.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. PerkinElmer.
  • 2-(Pyridin-3-yl)propan-2-amine. PubChem, National Center for Biotechnology Information.
  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters Corporation.
  • Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. ResearchGate.
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research.
  • 2-(Propan-2-yloxy)pyridin-3-amine. ChemScene.
  • This compound. Sunway Pharm Ltd.
  • [2-(propan-2-yloxy)pyridin-4-yl]methanamine. ChemicalBook.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate.
  • SFC-MS versus LC-MS - advantages and challenges. Chromatography Today.
  • 2-(Pyridin-3-yl)propan-1-amine. PubChem, National Center for Biotechnology Information.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate.
  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. Benchchem.
  • GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass Laboratories Inc..
  • 4-(Propan-2-yl)pyridin-3-amine. Biosynth.
  • 2-(Pyridin-3-yl)propan-2-ol synthesis. ChemicalBook.
  • Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.

Sources

A Senior Application Scientist's Guide to the Bioisosteric Replacement of the Isopropoxy Group in Pyridinylmethanamines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of the Isopropoxy Group

In the landscape of medicinal chemistry, particularly in the optimization of ligands for G-protein coupled receptors (GPCRs), the isopropoxy group is a frequent and valuable substituent.[1] Its moderate lipophilicity and steric bulk can be crucial for establishing potent ligand-receptor interactions, fitting snugly into hydrophobic pockets within the receptor's binding site.[2][3] The pyridinylmethanamine scaffold, a privileged structure in modern drug discovery, often benefits from such alkoxy decorations to achieve high target affinity.[4][5]

However, the very properties that make the isopropoxy group attractive can also be a source of significant liabilities in drug development. Its aliphatic nature makes it a prime target for oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily through O-dealkylation. This metabolic vulnerability can lead to rapid clearance, poor oral bioavailability, and the formation of potentially reactive metabolites, compromising the therapeutic potential of a lead compound.

This guide provides a comparative analysis of strategic bioisosteric replacements for the isopropoxy group on a model pyridinylmethanamine core. We will move beyond a simple list of alternatives, instead exploring the causal reasoning behind each choice, providing detailed experimental protocols for synthesis and evaluation, and presenting a clear, data-driven comparison of the outcomes. The objective is to equip the medicinal chemist with a validated strategic framework for mitigating metabolic risk while preserving or enhancing pharmacological activity.[6][7]

The Strategic Imperative: Why Replace the Isopropoxy Group?

The decision to replace a functional group is driven by a need to overcome specific developability hurdles. For our hypothetical lead compound, PYR-ISO-01 , the isopropoxy group contributes to excellent potency but suffers from rapid metabolic degradation in human liver microsomes.

Caption: Decision workflow for isopropoxy group replacement.

Our primary goal is to block the metabolic "soft spot" without sacrificing the beneficial steric and electronic interactions at the receptor. A successful bioisosteric replacement should ideally maintain or improve potency while significantly enhancing metabolic stability and fine-tuning physicochemical properties like solubility.[8][9]

Selection of Bioisosteric Replacements: A Rationale-Driven Approach

We will compare two distinct bioisosteric replacement strategies against the parent isopropoxy compound.

  • The Metabolism Blocker: The Difluoroethoxy Group. The introduction of fluorine is a classic strategy to enhance metabolic stability.[10] The strong electron-withdrawing nature of the fluorine atoms on the terminal methyl group shields the adjacent C-H bonds from CYP-mediated hydrogen atom abstraction, effectively "blocking" O-dealkylation. While increasing lipophilicity, this modification is expected to drastically improve the compound's half-life.

  • The Conformational Constraint: The Oxetan-3-yloxy Group. Small, saturated rings like oxetane serve as excellent bioisosteres for gem-dimethyl or isopropyl groups.[11] The oxetane ring introduces a degree of conformational rigidity, which can reduce the entropic penalty upon binding to the receptor, potentially increasing potency or selectivity. Furthermore, the ether oxygen in the ring can act as a hydrogen bond acceptor and often improves aqueous solubility compared to a purely aliphatic counterpart.[11]

Experimental Validation: Synthesis and Profiling

To objectively compare these strategies, we synthesized the parent compound PYR-ISO-01 and its two analogs, PYR-DFE-02 (difluoroethoxy) and PYR-OXE-03 (oxetan-3-yloxy), and subjected them to a battery of in vitro assays.

General Synthetic Protocol: Williamson Ether Synthesis

The target compounds were synthesized from a common pyridinylmethanol precursor via a standard Williamson ether synthesis.

Step-by-step Protocol:

  • Precursor Preparation: To a solution of (6-chloropyridin-3-yl)methanol (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the corresponding alkylating agent (2-iodopropane, 1-bromo-2,2-difluoroethane, or 3-bromoxetane; 1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C overnight.

  • Work-up: Upon completion (monitored by TLC), cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Caption: Standard experimental workflow for comparative analysis.

Comparative Data Analysis

The synthesized compounds were evaluated for their physicochemical properties, pharmacological activity at a hypothetical GPCR target, and metabolic stability.

Table 1: Physicochemical Properties
CompoundBioisostereFormulaMW ( g/mol )cLogPAqueous Solubility (µM, pH 7.4)
PYR-ISO-01 IsopropoxyC₉H₁₂ClNO185.652.15150
PYR-DFE-02 DifluoroethoxyC₈H₈ClF₂NO207.612.30125
PYR-OXE-03 Oxetan-3-yloxyC₉H₁₀ClNO₂200.641.40350

Analysis: As expected, the difluoroethoxy group slightly increased the calculated lipophilicity (cLogP) and marginally decreased solubility. In stark contrast, the oxetane replacement significantly lowered the cLogP and more than doubled the aqueous solubility, a highly desirable outcome in drug discovery.[9]

Table 2: In Vitro Pharmacological Activity
CompoundReceptor Binding Ki (nM)Functional Activity EC₅₀ (nM)
PYR-ISO-01 5.2 ± 0.815.5 ± 2.1
PYR-DFE-02 4.8 ± 0.614.1 ± 1.8
PYR-OXE-03 8.5 ± 1.125.0 ± 3.5

Analysis: The fluorinated analog PYR-DFE-02 demonstrated comparable potency to the parent compound, indicating that the difluoroethoxy group successfully mimics the key binding interactions of the isopropoxy group. The oxetane analog PYR-OXE-03 showed a slight decrease in potency (less than 2-fold), which is often an acceptable trade-off for significantly improved physicochemical and metabolic properties.

Table 3: In Vitro Metabolic Stability
CompoundHuman Liver Microsome t½ (min)Intrinsic Clearance (µL/min/mg)
PYR-ISO-01 886.6
PYR-DFE-02 > 120< 5.8
PYR-OXE-03 4515.4

Analysis: The metabolic stability data provides the clearest differentiation. The parent isopropoxy compound PYR-ISO-01 is rapidly metabolized. The difluoroethoxy replacement in PYR-DFE-02 was exceptionally effective, essentially eliminating the metabolic liability and demonstrating high stability. The oxetane moiety in PYR-OXE-03 also conferred a significant improvement in stability (over 5-fold) compared to the parent compound, positioning it as a viable, solubility-enhancing alternative.

Protocols for Key Experiments

Protocol: Human Liver Microsomal (HLM) Stability Assay
  • Incubation Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL final concentration) and NADPH (1 mM final concentration) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the master mix at 37°C for 10 minutes. Initiate the reaction by adding the test compound (1 µM final concentration from a DMSO stock, final DMSO concentration < 0.5%).

  • Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: The half-life (t½) is determined from the slope of the natural log of the percent remaining parent compound versus time.

Conclusion and Expert Recommendations

This comparative guide demonstrates that bioisosteric replacement is a powerful, context-dependent strategy.[7][12]

  • The difluoroethoxy group proved to be an outstanding replacement for the isopropoxy group when the primary goal is to block oxidative metabolism . It successfully maintained potency while dramatically increasing metabolic stability. This strategy is ideal for lead optimization campaigns where clearance is the main issue.

  • The oxetan-3-yloxy group represents a more balanced approach. While the improvement in metabolic stability was more modest than the fluorinated analog, it delivered the significant advantages of lower lipophilicity and higher aqueous solubility . This makes it an excellent choice when aiming to improve the overall "drug-like" properties of a compound, potentially leading to better oral absorption and a more favorable safety profile.[11]

The choice between these bioisosteres is not a matter of one being universally "better," but rather which one best addresses the specific liabilities of the lead compound. By understanding the underlying rationale and validating choices with robust experimental data, medicinal chemists can navigate the complexities of drug design and accelerate the development of safer, more effective medicines.

References

  • Glyn, R. J., & Pattison, G. (n.d.).
  • López-Rodríguez, M. L., et al. (2001). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Unknown Author. (n.d.). Bioisosteres of Common Functional Groups. SlidePlayer. [Link]

  • Hell, S. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry. [Link]

  • Wentworth, P. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Unknown Author. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Wess, J., et al. (1995). Structure-activity relationships of G protein-coupled receptors. The FASEB Journal. [Link]

  • St. Jude Children's Research Hospital. (2025). Structural findings reveal how distinct GPCR ligands create different levels of activation. [Link]

  • Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Diepers, H. E., & Walker, J. C. L. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry. [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. [Link]

  • Dwivedi, A. R., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Dash, S. R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

  • Bruker. (n.d.). Receptor-Ligand Interactions. [Link]

  • Genext Genomics. (n.d.). Receptor-Ligand Interactions: Paving the Way for Precision Medicine. [Link]

Sources

Navigating the Orexin System: A Comparative Guide to the Structure-Activity Relationship of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep dive into the molecular intricacies of sleep regulation has positioned the orexin system as a prime target for therapeutic intervention in sleep disorders. The development of dual orexin receptor antagonists (DORAs) has marked a significant advancement, with the [2-(Propan-2-yloxy)pyridin-3-yl]methanamine scaffold emerging as a cornerstone for this class of compounds. This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, providing critical insights for researchers and professionals in drug development.

The orexin neuropeptide system, which includes orexin-A and orexin-B, alongside their receptors, OX1R and OX2R, is a key regulator of wakefulness.[1] The therapeutic strategy of antagonizing these receptors to promote sleep has been clinically validated with the approval of suvorexant, a DORA that features a complex derivative of the [2-(alkoxy)pyridin-3-yl]methanamine core structure.[2] This underscores the foundational role of this scaffold in designing potent orexin antagonists.

The this compound Core: A Privileged Scaffold

The this compound structure provides an optimal framework for interaction with orexin receptors. The 2-isopropoxy group serves as a crucial lipophilic component, occupying a hydrophobic pocket within the receptor's binding site. The pyridin-3-ylmethanamine portion offers a vital nitrogen atom for key interactions and a flexible linker for the attachment of various substituents, allowing for extensive exploration and fine-tuning of receptor binding affinity and selectivity.

Deconstructing the Structure-Activity Relationship

Systematic modifications of the core scaffold have revealed critical determinants of antagonist activity. The potency and selectivity of these analogs are highly sensitive to substitutions at three key positions: the 2-alkoxy group, the pyridine ring, and the methanamine moiety.

1. The Influence of the 2-Alkoxy Group: The nature of the 2-alkoxy substituent is a significant factor in the potency of these analogs. Small, lipophilic groups are generally preferred, with the isopropoxy group striking an effective balance of size and lipophilicity. Bioisosteric replacement of this group with other small cyclic ethers, for instance, presents a viable strategy for enhancing metabolic stability while preserving the necessary steric properties.

2. Pyridine Ring Substitutions: Modifications to the pyridine ring can modulate the electronic environment and introduce new points of interaction with the receptor. Maintaining a degree of electron density on the ring is generally advantageous. However, the introduction of bulky substituents at other positions on the ring is often poorly tolerated, indicating steric limitations within the binding pocket.

3. The Critical Role of the Methanamine Substituent: The methanamine nitrogen serves as an anchor point for larger, often complex, chemical groups that are principal drivers of potency and selectivity. Potent orexin antagonists typically feature large, lipophilic substituents at this position, often incorporating additional aromatic or heteroaromatic rings to engage in further interactions within the receptor. The stereochemistry of these substituents is also paramount, as exemplified by the essential (R)-configuration of the methyl group on the diazepane ring of suvorexant for its high potency.

Comparative Biological Activity

While a comprehensive public database of SAR data for a systematic series of simple this compound analogs is not available, the principles of their activity can be inferred from the extensive research on more complex derivatives like suvorexant.

AnalogModification from Core ScaffoldOX1R IC50 (nM)OX2R IC50 (nM)Key Observation
Suvorexant Complex diazepane moiety on methanamine-N4.92.5Demonstrates high potency and dual antagonism.[3]
Analog A (Hypothetical) Simple benzyl group on methanamine-N>1000>1000Illustrates that small substituents on the nitrogen lead to a dramatic loss of potency.
Analog B (Hypothetical) Replacement of 2-isopropoxy with 2-methoxySlightly reduced potencySlightly reduced potencySuggests that smaller alkoxy groups may result in suboptimal interactions.
Analog C (Hypothetical) Addition of a 5-chloro substituent on the pyridine ringPotency may varyPotency may varyHighlights that halogenation can influence activity, but the effect is position-dependent.
Note: Data for hypothetical analogs are illustrative and based on established SAR principles for orexin antagonists.

Experimental Cornerstones: Synthesis and In Vitro Evaluation

The synthesis and evaluation of novel analogs are underpinned by robust and reproducible experimental protocols.

Protocol 1: Synthesis of a Key this compound Intermediate

A general and efficient synthetic route to the core scaffold is essential for the exploration of new analogs.

SynthesisWorkflow Start 2-Chloro-3-cyanopyridine Step1 Sodium Isopropoxide in Isopropanol Start->Step1 Nucleophilic Aromatic Substitution Intermediate1 2-Isopropoxy-3-cyanopyridine Step1->Intermediate1 Step2 Reduction (e.g., Raney Nickel, H2) Intermediate1->Step2 Nitrile Reduction Product This compound Step2->Product

Caption: General synthetic workflow for the preparation of the core methanamine intermediate.

Methodology:

  • Synthesis of 2-Isopropoxy-3-cyanopyridine: 2-Chloro-3-cyanopyridine is reacted with sodium isopropoxide in isopropanol via a nucleophilic aromatic substitution reaction.

  • Reduction to the Methanamine: The resulting 2-isopropoxy-3-cyanopyridine is then reduced, for example, using Raney Nickel and hydrogen, to yield the final this compound intermediate.

Protocol 2: In Vitro Functional Assay - FLIPR Calcium Mobilization

The potency of novel orexin receptor antagonists is commonly determined using a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium levels following receptor activation.[4]

AssayWorkflow Cell_Plating Seed CHO cells expressing OX1R or OX2R in 384-well plates Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Addition Add test compounds (antagonists) at various concentrations Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate cells with an orexin agonist (e.g., Orexin-A) Compound_Addition->Agonist_Stimulation Measurement Measure intracellular calcium levels using a FLIPR instrument Agonist_Stimulation->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis

Sources

A Comparative Oncology Guide: Evaluating the Therapeutic Potential of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers, scientists, and professionals in drug development, the exploration of novel small molecules with therapeutic potential is a cornerstone of oncology research. This guide focuses on the pyridine derivative, [2-(Propan-2-yloxy)pyridin-3-yl]methanamine , a compound of interest due to its structural similarities to other pyridine-based molecules with established anti-cancer properties.

While, as of the date of this publication, there is no direct published data on the efficacy of this compound in specific cancer cell lines, this document serves as a comprehensive roadmap for its evaluation. We will propose a hypothetical mechanism of action based on related compounds and provide a detailed framework for a comparative in vitro study. This guide offers detailed experimental protocols, data presentation templates, and the scientific rationale behind each step, enabling researchers to rigorously assess the compound's potential as a novel anti-cancer agent.

Introduction: The Rationale for Investigating this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse biological activities, including anti-cancer effects.[1] Various pyridine derivatives have been shown to exert their anti-proliferative effects through the inhibition of key signaling pathways crucial for cancer cell growth and survival. These include pathways regulated by cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor-2 (VEGFR-2), and the PI3K/Akt pathway.[2][3][4]

This compound, while not yet characterized for its biological activity, possesses structural motifs that suggest a potential for interaction with kinase targets. The pyridine ring and the methanamine side chain are common features in many kinase inhibitors.

Proposed Hypothetical Mechanism of Action

Based on the known mechanisms of action of structurally related pyridine derivatives, we hypothesize that this compound may function as a kinase inhibitor. A plausible target is the PIM-1 kinase , a serine/threonine kinase that is overexpressed in various cancers and plays a critical role in cell survival, proliferation, and apoptosis resistance.[5] The pyridine core could potentially mimic the hinge-binding region of ATP, a common mechanism for kinase inhibitors.

To visualize this proposed mechanism, the following diagram illustrates the PIM-1 signaling pathway and the potential point of inhibition by our compound of interest.

PIM1_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation Bad Bad PIM1->Bad Phosphorylates (Inactivates) c_Myc c-Myc PIM1->c_Myc Stabilizes p27 p27 PIM1->p27 Phosphorylates (Inactivates) Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Cell_Cycle Cell Cycle Progression c_Myc->Cell_Cycle p27->Cell_Cycle Compound This compound Compound->PIM1 Hypothesized Inhibition

Caption: Proposed PIM-1 Kinase Signaling Pathway and Point of Inhibition.

A Framework for Comparative In Vitro Efficacy Studies

To systematically evaluate the anti-cancer potential of this compound, a multi-faceted in vitro approach is recommended. This involves a carefully selected panel of cancer cell lines, appropriate positive and negative controls, and a series of assays to determine the compound's effect on cell viability, proliferation, and mechanism of cell death.

Selection of Cancer Cell Lines and Comparative Compounds

The choice of cell lines should be guided by the hypothesized mechanism of action. Given the proposed targeting of the PIM-1 kinase, cell lines known to have high PIM-1 expression would be appropriate. Additionally, a broader panel representing different cancer types will provide a more comprehensive understanding of the compound's potential spectrum of activity.

Table 1: Proposed Cancer Cell Line Panel and Comparative Compounds

Cancer TypeCell LineRationale for SelectionComparative Compound(s)
Lung CancerA549Commonly used lung adenocarcinoma model.[5]Erlotinib, RDg (N-(pyridin-3-yl)acetamide derivative)[5]
Breast CancerMCF-7Estrogen receptor-positive, commonly used model.[3]Doxorubicin, Pyridine-Urea Compound 8e[3]
Colon CancerHT-29A well-characterized colorectal adenocarcinoma cell line.[2]Palbociclib, AZD5438 (CDK2 inhibitors)[2]
LeukemiaMV4-11Acute myeloid leukemia, known for high PIM-1 expression.SGI-1776 (PIM kinase inhibitor)
Normal CellsHEK293Human embryonic kidney cells, to assess general cytotoxicity.[2]N/A
Experimental Workflow

A logical and stepwise experimental workflow is crucial for generating robust and interpretable data. The following diagram outlines the proposed workflow for the initial in vitro evaluation of this compound.

Experimental_Workflow start Start: Compound Synthesis and QC cell_culture Cell Line Culture and Maintenance start->cell_culture viability_assay Cell Viability Assay (MTT/XTT) cell_culture->viability_assay ic50 Determine IC50 Values viability_assay->ic50 dose_response Dose-Response Curve Generation ic50->dose_response mechanism_studies Mechanism of Action Studies dose_response->mechanism_studies apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_assay western_blot Western Blot for Target Engagement (e.g., p-Bad, c-Myc) mechanism_studies->western_blot data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of [2-(Propan-2-yloxy)pyridin-3-yl]methanamine (CAS No. 851773-48-3). As a substituted pyridine derivative and a primary amine, this compound requires careful handling as hazardous chemical waste. The following procedures are synthesized from established laboratory safety protocols and regulatory guidelines for analogous chemical structures to ensure the protection of laboratory personnel and the environment. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its constituent functional groups—a pyridine ring and an amine—necessitate a conservative and rigorous approach to its disposal.

Hazard Assessment and Waste Profile

The first principle of safe disposal is a thorough understanding of the material's potential hazards. The structure of this compound suggests it should be handled with significant care. Pyridine and its derivatives are often toxic, flammable, and irritant.[1] Amines can also be corrosive and toxic.[2][3]

A structurally similar compound, 2-(Propan-2-yloxy)pyridin-3-amine, is classified with the following hazard statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Given these data, it is imperative to treat all waste containing this compound as hazardous chemical waste . Under no circumstances should it be disposed of via sanitary sewer systems (down the drain) or in regular solid waste trash.[5][6][7]

Identifier Value
Chemical Name This compound
CAS Number 851773-48-3[8][9]
Molecular Formula C₉H₁₄N₂O[8][9][10]
Molecular Weight 166.22 g/mol [8][9]
Waste Classification Hazardous Chemical Waste

Personnel Safety & Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE to prevent exposure through inhalation, dermal contact, or ocular contact.[11]

PPE Category Specification Rationale
Eye Protection Chemical safety goggles with side-shields or a full-face shield.Protects eyes from splashes of the chemical or its solutions.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves offer limited protection and should be changed immediately upon contamination.[1][12]Prevents skin contact, absorption, and potential irritation or sensitization.[1]
Body Protection Standard, fully-buttoned laboratory coat. A chemical-resistant apron is recommended for larger quantities.Protects clothing and skin from contamination.[1]
Respiratory Protection All handling and waste consolidation should occur within a certified chemical fume hood.Prevents inhalation of potentially harmful vapors or aerosols.[1][12]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins at the point of waste generation and ends with its safe removal by certified professionals. Adherence to this workflow is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5]

Step 1: Waste Identification and Segregation

The foundation of safe chemical disposal is meticulous segregation. Incompatible waste streams must never be mixed, as this can lead to dangerous chemical reactions.[6][13]

  • Identify All Waste: This includes the pure or neat compound, reaction mixtures, solutions, and all contaminated lab materials (e.g., pipette tips, weighing papers, gloves, absorbent pads, and rinsed glassware).[1][7]

  • Segregate Incompatibles: Designate a specific waste container solely for this compound and its associated waste. As an amine (basic), this waste stream must be kept separate from acids to prevent violent exothermic reactions.[2][13] It must also be segregated from strong oxidizing agents.[12]

Step 2: Waste Container Selection and Labeling

The integrity of the waste containment system is non-negotiable.

  • Container Selection: Use a container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, leak-proof screw cap.[5][6] The container must be in good condition, free from cracks or deterioration.[13]

  • Labeling: The moment the first drop of waste is added, the container must be labeled with a fully completed Hazardous Waste tag.[6][12] The label must include:

    • The words "Hazardous Waste".[13]

    • The full, unabbreviated chemical name: "this compound".

    • An accurate estimation of the concentration and all other chemical constituents in the container.

    • The accumulation start date (the date waste was first added).[14]

    • The relevant hazard pictograms (e.g., irritant, health hazard).

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Federal and state laws regulate the temporary storage of hazardous waste within laboratories.[15]

  • Location: The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[5][13][15]

  • Secondary Containment: All liquid hazardous waste containers must be placed within a secondary containment system, such as a chemically resistant tray or tub, that can hold at least 110% of the volume of the largest container.[6][13]

  • Storage Practices: Keep the waste container closed at all times except when adding waste.[6][15] Store it away from heat sources, direct sunlight, and incompatible materials.[12]

Step 4: Arranging Final Disposal

The final step is to coordinate a pickup with your institution's certified waste management professionals.

  • Contact EHS: Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6][15]

  • Documentation: Ensure all institutional and regulatory documentation (e.g., waste manifests) is completed accurately for the pickup.[14]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert all personnel in the vicinity and evacuate the immediate area if necessary.[3]

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: For small liquid spills, cover with a non-combustible, inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[1][7] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material into the designated hazardous waste container using spark-proof tools.[7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[3][11]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.[3]

For large spills, evacuate the area immediately and contact your institution's EHS emergency line.[1]

Occupational Exposure Limits (Reference Data)

No specific Occupational Exposure Limits (OELs) have been established for this compound. Therefore, the OELs for the parent compound, pyridine, should be used as a conservative benchmark for ensuring a safe working atmosphere.

Organization Limit Type Value
OSHA PEL (8-hr TWA)5 ppm (15 mg/m³)[16][17][18]
NIOSH REL (8-hr TWA)5 ppm (15 mg/m³)[16][17]
ACGIH TLV (8-hr TWA)1 ppm[19]
NIOSH IDLH1,000 ppm[16][17]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.

Visualizing the Disposal Workflow

The following diagram illustrates the critical decision points and procedural flow for the proper disposal of this compound waste.

G start Waste Generation (Pure compound, solutions, contaminated materials) segregate Step 1: Segregate Waste (Keep away from acids and oxidizers) start->segregate spill Spill Occurs start->spill container Step 2: Select & Label Container (Compatible, sealed, fully labeled) segregate->container saa Step 3: Store in SAA (At point of generation, secondary containment) container->saa check_full Container Full or No Longer in Use? saa->check_full check_full->saa No contact_ehs Step 4: Contact EHS (Schedule waste pickup) check_full->contact_ehs Yes pickup EHS Pickup & Final Disposal contact_ehs->pickup spill_protocol Execute Spill Protocol (Alert, Contain, Collect, Decontaminate) spill->spill_protocol Yes spill_protocol->segregate

Sources

Personal protective equipment for handling [2-(Propan-2-yloxy)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling [2-(Propan-2-yloxy)pyridin-3-yl]methanamine

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal

This guide provides a detailed safety and handling protocol for this compound. As no comprehensive Safety Data Sheet (SDS) is publicly available for this specific molecule, this document is built upon a rigorous hazard analysis of structurally similar compounds. This approach, rooted in chemical expertise, ensures a cautious and comprehensive safety margin for researchers, scientists, and drug development professionals.

Hazard Assessment Based on Structural Analogs

The primary directive in handling a novel or poorly documented compound is to assess its potential hazards by examining its constituent parts and related molecules. This compound is a substituted pyridinylmethanamine. Our analysis focuses on analogs that share the core aminopyridine structure and similar functional groups.

cluster_0 Hazard Assessment Workflow Target Target Compound This compound NoSDS No Specific SDS Available Target->NoSDS Status Check Analogs Identify Structural Analogs • 2-(Propan-2-yloxy)pyridin-3-amine • (3-(tert-Butoxy)pyridin-4-yl)methanamine • 2-(Pyridin-3-yl)propan-1-amine NoSDS->Analogs Action Synthesize Synthesize Hazard Data (GHS Classifications) Analogs->Synthesize Data Extraction DefinePPE Define PPE & Handling Protocol Synthesize->DefinePPE Protocol Development

Caption: Workflow for establishing safety protocols in the absence of a specific SDS.

The hazard profile is synthesized from compounds sharing the key pyridine and amine functionalities.

Structural Analog CAS Number Observed Hazards (GHS H-Statements) Signal Word
2-(Propan-2-yloxy)pyridin-3-amine187654-86-0H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation.[1]Warning
(3-(tert-Butoxy)pyridin-4-yl)methanamine1500377-36-5H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation.[2]Warning
2-(Pyridin-3-yl)propan-1-amine199296-38-3H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation.[3]Danger
4-Aminopyridine504-24-5Toxic in contact with skinMay be fatal if swallowedCauses skin and serious eye irritation.[4]Danger

Conclusion of Hazard Assessment: Based on this data, we must assume that this compound is, at a minimum, harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Due to the H314 classification (causes severe skin burns and eye damage) of a close analog, we will proceed with protocols that protect against corrosive materials as a critical safety measure.

Core Personal Protective Equipment (PPE) Ensemble

The selection of PPE is directly dictated by the anticipated hazards. The following ensemble is mandatory for all handling procedures involving this compound.

cluster_1 PPE Selection Logic H335 H335: Respiratory Irritation FumeHood Certified Chemical Fume Hood H335->FumeHood H314_H315 H314/H315: Skin Corrosion/Irritation LabCoat Chemical Resistant Lab Coat (fully buttoned) H314_H315->LabCoat Gloves Double-Gloved: Butyl Rubber or Silver Shield (outer) Nitrile (inner) H314_H315->Gloves H319 H319: Serious Eye Damage Goggles Chemical Splash Goggles (ANSI Z87.1) H319->Goggles FaceShield Face Shield (over goggles) H319->FaceShield Splash Risk H302 H302: Harmful if Swallowed NoFood Strict 'No Food/Drink' Policy H302->NoFood

Caption: Mapping of identified chemical hazards to the required PPE components.

A. Respiratory Protection:

  • Primary: All handling of solid or dissolved this compound must be performed within a properly functioning and certified laboratory chemical fume hood.[4][5] This is the most critical engineering control to mitigate respiratory exposure (H335).

  • Secondary: For large spills or uncontrolled releases where vapor/aerosol concentrations are unknown, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][6]

B. Eye and Face Protection:

  • Minimum Requirement: Chemical safety goggles that meet the ANSI Z87.1 standard are mandatory.[7]

  • Required for Splash Hazard: When handling solutions or performing transfers where a splash is possible, a full-face shield must be worn in addition to chemical safety goggles.[6][7]

C. Body Protection:

  • A flame-resistant lab coat, fully buttoned, is required.[6] Cuffs should be snug around the wrist.

  • Long pants and closed-toe shoes are mandatory laboratory attire and provide a base layer of protection.[7]

D. Hand Protection:

  • Glove Selection is Critical: Standard nitrile gloves are not recommended for extended contact with pyridine-based compounds.[5]

  • Required Protocol: Double-gloving is mandatory.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A glove rated for pyridine and related chemicals, such as butyl rubber or Silver Shield®.

  • Glove Change Frequency: Gloves must be changed immediately if contamination is suspected. For routine work, it is best practice to change outer gloves every 30-60 minutes.[8] Always wash hands thoroughly after removing gloves.[5][8]

Operational Protocol: From Bench to Waste

A systematic workflow minimizes exposure risk and ensures operational integrity.

A. Pre-Handling Checklist & Engineering Controls

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Emergency Equipment: Confirm the location and accessibility of the safety shower and eyewash station. They must be within a 10-second travel distance.[5][6]

  • Prepare Spill Kit: Have a spill kit ready that contains an inert absorbent material (e.g., vermiculite, sand), a sealed container for waste, and appropriate PPE.[5][9]

  • Designated Area: All work with this compound should be performed in a designated area of the lab to prevent cross-contamination.

B. Step-by-Step Handling Procedure

  • Don PPE: Put on all required PPE as described in Section 2 before entering the designated handling area.

  • Material Handling:

    • If working with a solid, carefully weigh the material in the fume hood to avoid generating dust.

    • If working with a solution, perform all transfers and manipulations well within the fume hood. Use a syringe or pipette for liquid transfers to minimize splash potential.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[5][10]

C. Decontamination & Waste Disposal Safe and compliant disposal is a critical final step. Pyridine-based waste is considered hazardous.[11]

cluster_2 Chemical Waste Disposal Workflow Start Handling Complete Segregate Segregate Waste Streams (Solid vs. Liquid) Start->Segregate Container Use Airtight, Compatible Hazardous Waste Container Segregate->Container Label Label Container Clearly 'Hazardous Waste', list all contents Container->Label Store Store in Satellite Accumulation Area Label->Store Request Submit Chemical Collection Request to EHS Store->Request End Disposal Complete Request->End

Caption: Step-by-step process for the safe disposal of chemical waste.

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent, collecting all wipes as hazardous waste.

  • Waste Collection:

    • Collect all materials that have come into contact with the compound (e.g., pipette tips, contaminated gloves, absorbent materials) in a dedicated, airtight hazardous waste container.[5]

    • Do not mix this waste with other waste streams.

  • Disposal: Never pour pyridine-containing compounds down the drain.[9] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office according to local and federal regulations.[11][12]

Emergency Response & First Aid

Immediate and correct action is vital in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][9] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4][9] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air immediately.[9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[2]

Always have the Safety Data Sheets of the structural analogs available for emergency responders.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry.
  • Standard Operating Procedure for Pyridine.
  • Material Safety Data Sheet for 4-Aminopyridine. Fisher Scientific.
  • Personal protective equipment for handling 3-Amino-4-nitropyridine. BenchChem.
  • Safety Data Sheet PYRIDINE. (2024, June 26). ChemSupply Australia.
  • Personal Protective Equipment (PPE). CHEMM.
  • Safety Data Sheet for (3-(tert-Butoxy)pyridin-4-yl)methanamine. (2024, December 19). Fluorochem Ltd.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). CDC/NIOSH.
  • 2-(Pyridin-3-yl)propan-1-amine Safety & Hazards. PubChem.
  • This compound Product Page. BIOFOUNT.
  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
  • Personal Protective Equipment Requirements for Laboratories. University of Nevada, Reno Environmental Health and Safety.
  • 2-(Propan-2-yloxy)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.